(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Description
Properties
IUPAC Name |
(4R)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUTVRHBEQTSJS-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374808 | |
| Record name | (4R)-4-Benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163810-26-2 | |
| Record name | (4R)-4-Benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one structure and stereochemistry
An In-Depth Technical Guide to (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one: Structure, Stereochemistry, and Application
Abstract
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a cornerstone chiral auxiliary derivative, pivotal in modern asymmetric synthesis. As a member of the Evans' oxazolidinone family, it provides a robust and predictable method for controlling stereochemistry in the formation of new carbon-carbon bonds. This guide offers a detailed examination of its molecular architecture, the principles governing its stereodirecting influence, its synthesis, and its practical application in laboratory protocols. Aimed at researchers and professionals in organic synthesis and drug development, this document synthesizes foundational principles with actionable, field-proven methodologies.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
In the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications, controlling the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis aims to selectively produce one enantiomer over its mirror image. One of the most reliable strategies to achieve this is the use of a chiral auxiliary.[1]
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[2] Its inherent chirality influences the steric and electronic environment of the reaction, directing incoming reagents to attack from a specific face. This process creates a new stereocenter with a predictable configuration. The key steps in an auxiliary-mediated synthesis are:
-
Coupling: The chiral auxiliary is covalently bonded to the substrate molecule.
-
Diastereoselective Transformation: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition) to form a new stereocenter. The existing stereocenter on the auxiliary directs the formation of the new one, resulting in a diastereomeric mixture where one diastereomer is heavily favored.
-
Cleavage: The auxiliary is removed, releasing the desired enantiomerically enriched product and allowing for the potential recovery and recycling of the auxiliary.[1]
The (R)-4-benzyl-2-oxazolidinone and its derivatives, developed by David A. Evans, are among the most successful and widely used chiral auxiliaries due to their high diastereoselectivity, reliability, and the predictability of their stereochemical outcomes.[1][3]
Molecular Structure and Stereochemical Analysis
The efficacy of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one stems directly from its well-defined three-dimensional structure. The molecule can be deconstructed into three critical components: the oxazolidinone core with its stereodirecting group, the acyl chain, and the imide linkage.
-
Core Structure: A five-membered oxazolidin-2-one ring.[4][6]
-
Stereocenter: The crucial stereogenic center is at the C4 position of the oxazolidinone ring, which bears a benzyl group and has an (R)-configuration.[5][6]
-
Acyl Group: A 4-methylpentanoyl group is attached to the nitrogen atom of the oxazolidinone ring.
The IUPAC name for this compound is (4R)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one.[5]
Caption: 2D structure of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.
The stereodirecting power originates from the C4-benzyl group. In the crucial enolate intermediate, this bulky group effectively shields one face of the molecule, forcing electrophilic attack to occur from the less sterically hindered face. This predictable steric blockade is the foundation of its utility in asymmetric synthesis.
Synthesis Pathway
The target compound is synthesized in a two-step process starting from the commercially available amino acid (R)-phenylalaninol, which ensures the correct stereochemistry in the final auxiliary.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Acylation of (R)-4-benzyl-2-oxazolidinone
This protocol describes the N-acylation, a critical step to attach the desired acyl group to the chiral auxiliary.[7][8]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolution: Dissolve the auxiliary in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. The solution is stirred for 15-20 minutes at -78 °C to ensure complete formation of the lithium salt.
-
Acylation: Slowly add 4-methylpentanoyl chloride (1.1 eq) to the solution. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.
-
Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the pure (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.
Causality of Choices:
-
Anhydrous Conditions & Inert Atmosphere: n-BuLi is a highly reactive organometallic compound that is pyrophoric and reacts violently with water and oxygen.
-
Low Temperature (-78 °C): This temperature is crucial to control the reactivity of the strong base, prevent side reactions such as cleavage of the THF solvent, and ensure selective deprotonation at the nitrogen atom.
-
n-BuLi as Base: A strong base is required to fully deprotonate the N-H of the oxazolidinone, forming the nucleophilic amide anion necessary for attacking the acyl chloride.
Mechanism of Stereodirection in Asymmetric Alkylation
The primary function of the acylated auxiliary is to serve as a prochiral substrate for diastereoselective reactions, such as enolate alkylation. The process relies on the formation of a rigid, chelated enolate intermediate.
Caption: Logical flow of the stereodirecting mechanism.
-
Enolate Formation: The α-proton of the 4-methylpentanoyl group is abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). This forms a lithium or sodium enolate.[7][8]
-
Chelation and Steric Shielding: The metal cation (e.g., Li⁺) chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the molecule into a rigid, planar, five-membered ring conformation, forcing the enolate into the (Z)-geometry. In this conformation, the bulky C4-benzyl group protrudes, effectively blocking the top (si) face of the enolate.
-
Electrophilic Attack: An incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom (re) face. This facial bias is the origin of the high diastereoselectivity observed in these reactions.[7]
Application: Diastereoselective Alkylation and Auxiliary Cleavage
This section provides a self-validating protocol for the asymmetric synthesis of a chiral carboxylic acid using the title compound.
Protocol: Asymmetric Alkylation
-
Preparation: To a solution of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise. Stir for 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C for 4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
Analysis and Purification: The crude product is purified by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral GC analysis of the crude mixture.
Protocol: Auxiliary Cleavage
The auxiliary must be cleaved to release the final product without racemizing the newly formed stereocenter. Hydrolysis with lithium hydroperoxide is a mild and effective method.[7][9]
-
Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq). Stir vigorously for 2-4 hours at 0 °C.
-
Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Separation: Acidify the mixture to pH ~2 with HCl and extract with diethyl ether. The organic layer contains the desired carboxylic acid. The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basifying and extracting with an organic solvent.
Data Presentation: Expected Results
| Parameter | Expected Outcome | Method of Verification |
| Alkylation Yield | 85-95% | Isolated mass after chromatography |
| Diastereomeric Ratio (d.r.) | >98:2 | ¹H NMR integration, GC, or HPLC |
| Cleavage Yield | >90% | Isolated mass of the carboxylic acid |
| Auxiliary Recovery | >90% | Isolated mass of (R)-4-benzyl-2-oxazolidinone |
Spectroscopic Data
While specific spectra are instrument-dependent, the following table lists characteristic ¹H NMR signals for the parent auxiliary, (R)-4-benzyl-2-oxazolidinone, which are foundational for confirming its structure.[10]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet |
| N-H | ~6.4 | Broad Singlet |
| C4-H | ~4.40 | Multiplet |
| C5-H (diastereotopic) | 4.10 - 4.20 | Multiplet |
| Benzyl CH₂ (diastereotopic) | 2.80 - 3.00 | Multiplet |
Note: Data is for the parent auxiliary in CDCl₃. Acylation removes the N-H signal and introduces new signals for the acyl chain.
Conclusion
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a powerful tool in asymmetric synthesis, offering a highly reliable and predictable method for establishing stereocenters. Its efficacy is rooted in a well-defined molecular structure where a bulky C4-benzyl substituent creates a sterically biased environment upon enolate formation. This forces electrophiles to attack from a single, predictable direction, leading to products with exceptional diastereomeric purity. The straightforward protocols for its use and the high potential for auxiliary recovery make it an efficient and valuable reagent for researchers in academia and industry, particularly in the synthesis of complex chiral molecules for drug discovery and development.
References
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ResearchGate. (S)-4-Benzyl-2-oxazolidinone | Request PDF. Available at: [Link]
- Google Patents. (2021). CN112500361A - Preparation method of (S)-4-phenyl-2-oxazolidinone.
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MDPI. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available at: [Link]
-
Endotherm. 4R-Benzyl-3-(3S-methyl-pentanoyl)-oxazolidin-2-one. Available at: [Link]
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PubChem. (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. Available at: [Link]
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ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available at: [Link]
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Available at: [Link]
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Wikipedia. Chiral auxiliary. Available at: [Link]
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ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]
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YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one from L-Phenylalanine
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway to (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, a key chiral auxiliary, commencing from the readily available and optically pure amino acid, L-phenylalanine. Chiral oxazolidinones, pioneered by David A. Evans, are foundational tools in modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the experimental choices, step-by-step protocols, and the underlying chemical principles. We will dissect the critical transformations: the reduction of L-phenylalanine to L-phenylalaninol, the subsequent cyclization to form the (R)-4-benzyloxazolidin-2-one core, and the final N-acylation to yield the target molecule.
Introduction: The Significance of Evans Chiral Auxiliaries
In the realm of stereochemistry, chiral auxiliaries are stereogenic molecules temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration.[3] The Evans oxazolidinones, derived from chiral amino alcohols, have proven to be exceptionally robust and predictable in directing the stereochemical outcome of various transformations, including alkylations and aldol reactions.[1][4] The (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, the subject of this guide, is a quintessential example, valued for its ability to confer a high degree of diastereoselectivity in subsequent enolate reactions. Its synthesis from L-phenylalanine, an inexpensive chiral pool starting material, makes it an attractive and accessible tool for asymmetric synthesis.
Overall Synthetic Strategy
The synthesis of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one from L-phenylalanine is a three-step process. Each step is critical for maintaining the stereochemical integrity of the chiral center derived from the starting material.
Figure 1: Overall synthetic workflow from L-Phenylalanine to the target molecule.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol
The initial and crucial step involves the reduction of the carboxylic acid functionality of L-phenylalanine to a primary alcohol, yielding L-phenylalaninol.[5] This transformation must be efficient and, most importantly, must not compromise the stereocenter.
Causality of Experimental Choices:
Several reducing agents can accomplish this transformation, each with its own set of advantages and disadvantages.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and common reducing agent for carboxylic acids. However, it is highly reactive with protic solvents and requires anhydrous conditions. Its use on a large scale can also present safety challenges.
-
Sodium Borohydride (NaBH₄) in Combination with Other Reagents: NaBH₄ alone is generally not strong enough to reduce carboxylic acids. However, its reactivity can be enhanced by the addition of reagents like iodine or thionyl chloride.[6] An economically viable, one-pot reaction of phenylalanine with thionyl chloride and sodium borohydride in aqueous methanol has been reported to yield phenylalaninol quantitatively.[6]
-
Lithium and Aluminum Chloride (Li/AlCl₃): This combination offers an effective method for the reduction of chiral amino acids, with AlCl₃ acting as an activator for the carboxyl group.[7]
Experimental Protocol: Reduction using Sodium Borohydride and Thionyl Chloride [6]
-
Suspend L-phenylalanine in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride. The thionyl chloride reacts with methanol to form methyl sulfite and HCl, which in turn protonates the amino acid and converts the carboxylic acid to its methyl ester.
-
After stirring, a solution of sodium borohydride in water is added portion-wise, maintaining a low temperature. The NaBH₄ reduces the methyl ester to the corresponding alcohol, L-phenylalaninol.
-
The product, L-phenylalaninol, separates from the solution and can be isolated by filtration.
| Method | Reducing Agent | Solvent | Typical Yield | Reference |
| Method A | LiAlH₄ | THF | Good | [8] |
| Method B | NaBH₄ / SOCl₂ | Methanol/Water | Quantitative | [6] |
| Method C | Li / AlCl₃ | THF | 91.2% | [7] |
Table 1: Comparison of reduction methods for L-Phenylalanine.
Step 2: Cyclization to (R)-4-benzyloxazolidin-2-one
The synthesized L-phenylalaninol is then cyclized to form the core oxazolidinone ring. This step involves the reaction of both the amino and hydroxyl groups with a carbonyl source.
Causality of Experimental Choices:
-
Phosgene and its Equivalents (e.g., triphosgene, carbonyldiimidazole): These are highly effective reagents for forming the carbamate linkage necessary for the oxazolidinone ring.[9][10] However, phosgene is extremely toxic, necessitating stringent safety precautions.
-
Dialkyl Carbonates (e.g., Diethyl Carbonate): A much safer and more environmentally benign alternative to phosgene.[6] The reaction is typically carried out in the presence of a base, such as potassium carbonate, and can be performed without a solvent.[6]
Figure 2: Simplified schematic of the cyclization reaction.
Experimental Protocol: Cyclization using Diethyl Carbonate [6]
-
Mix L-phenylalaninol with diethyl carbonate and a catalytic amount of potassium carbonate.
-
Heat the heterogeneous mixture. As the reaction progresses, the mixture will become more homogeneous, and the desired product will begin to form.
-
Methanol and excess diethyl carbonate can be removed by distillation.
-
The crude product can be purified by recrystallization or chromatography.
This method is advantageous due to its simplicity, high yield, and the avoidance of hazardous reagents and solvents.[6]
Step 3: N-Acylation with 4-Methylpentanoyl Chloride
The final step is the attachment of the 4-methylpentanoyl group to the nitrogen atom of the oxazolidinone ring.[11]
Causality of Experimental Choices:
The N-acylation is typically achieved by converting the oxazolidinone into a nucleophile that can then react with the electrophilic acyl chloride.
-
Deprotonation with a Strong Base: The most common method involves the deprotonation of the N-H bond of the oxazolidinone using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C).[3][12] The resulting lithium salt is a potent nucleophile that readily reacts with 4-methylpentanoyl chloride.
-
Catalytic Acylation: Milder conditions can be employed using an acyl transfer catalyst such as 4-(dimethylamino)pyridine (DMAP).[13] This method avoids the need for cryogenic temperatures and highly reactive organolithium reagents, making it more amenable to scale-up.[13]
Experimental Protocol: N-Acylation via Deprotonation [12]
-
Dissolve (R)-4-benzyloxazolidin-2-one in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes. The reaction mixture will typically develop a color, indicating the formation of the lithium salt.
-
Add distilled 4-methylpentanoyl chloride to the reaction mixture.
-
Allow the reaction to warm to a higher temperature (e.g., 0 °C) and stir for a specified time.
-
Quench the reaction with an aqueous solution, such as saturated ammonium chloride or potassium carbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
| Appearance | Solid |
| Stereochemistry | (R) at C4 |
Table 2: Physicochemical properties of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.[11]
Conclusion
The synthesis of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one from L-phenylalanine is a well-established and efficient process that provides access to a valuable chiral auxiliary. By understanding the rationale behind the choice of reagents and reaction conditions for each step—reduction, cyclization, and acylation—researchers can reliably produce this compound with high chemical and optical purity. The methods described herein, particularly those that prioritize safety and economic viability, are suitable for both laboratory-scale synthesis and potential industrial applications. The continued use of such chiral auxiliaries is a testament to their power and predictability in the complex art of asymmetric synthesis.
References
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Prashad, M., Kim, H.-Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372. [Link]
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Dutta, B., & Borah, R. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Organic Process Research & Development, 15(5), 1154-1156. [Link]
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PubChem. (n.d.). L-phenylalaninol. National Center for Biotechnology Information. Retrieved from [Link]
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Scribd. (n.d.). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Retrieved from [Link]
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Beilstein Journals. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
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ResearchGate. (n.d.). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Retrieved from [Link]
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ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
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-
PubMed. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. [Link]
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Nature. (2024, February 26). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4683. [Link]
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PubChem. (n.d.). (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to the Strategic Role of the Benzyl Group in (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a paramount example of an Evans' chiral auxiliary, a class of compounds that has revolutionized asymmetric synthesis. This in-depth technical guide elucidates the critical role of the 4-benzyl substituent. Far from being a passive component, the benzyl group is an active director of stereochemistry, influencing enolate geometry and the transition state of crucial bond-forming reactions such as aldol additions. A comprehensive analysis of its function, from initial reaction to final cleavage, is presented to provide a deeper understanding for professionals leveraging this powerful synthetic tool.
The Principle of Chiral Auxiliaries: An Overview
In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals, controlling the three-dimensional arrangement of atoms is of utmost importance. Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] This strategy, pioneered by chemists like E.J. Corey and Barry Trost, allows for the diastereoselective formation of new stereocenters. The auxiliary is later removed, revealing the desired enantiomerically enriched product, and can often be recovered for reuse.[1]
Among the most successful and widely used are the oxazolidinone auxiliaries, developed and popularized by David A. Evans.[1] These auxiliaries, including (R)-4-benzyl-2-oxazolidinone, have proven to be highly effective in a range of stereoselective transformations such as aldol reactions, alkylations, and Diels-Alder reactions.[1]
The Benzyl Group: A Master of Stereocontrol
The substituent at the C4 position of the oxazolidinone ring is the primary director of stereoselectivity. The benzyl group in (R)-4-benzyl-2-oxazolidinone provides a unique and highly effective combination of steric bulk and conformational bias.
2.1. Dictating Enolate Geometry
The initial and crucial role of the benzyl group is to control the geometry of the enolate formed upon deprotonation of the N-acyl group. For predictable stereochemical outcomes, the formation of the (Z)-enolate is highly favored. This preference is achieved through a combination of chelation and steric hindrance. When a Lewis acidic base like dibutylboron triflate is used, it chelates to both the acyl carbonyl oxygen and the oxazolidinone ring oxygen. This chelation, in conjunction with the steric repulsion between the acyl group and the bulky C4-benzyl substituent, forces the enolate into the (Z) configuration.[1][2]
Caption: Fig. 1: Benzyl group directing (Z)-enolate formation.
2.2. Orchestrating the Aldol Addition: The Zimmerman-Traxler Model
With the (Z)-enolate geometry established, the benzyl group's second critical function is to control the facial selectivity of the subsequent aldol reaction. The Zimmerman-Traxler model provides a robust explanation for the high diastereoselectivity observed.[2][3][4] This model postulates a chair-like six-membered transition state where the boron atom of the enolate coordinates with the aldehyde's carbonyl oxygen.[2][5]
The bulky benzyl group at C4 effectively shields one face of the enolate.[1] To minimize steric interactions, the incoming aldehyde orients itself so that its substituent (R') occupies a pseudo-equatorial position, away from the benzyl group.[4] This controlled approach leads to the predictable formation of the syn-aldol product with a high degree of diastereoselectivity.[2] The rigid, chelated transition state is key to this high fidelity.[6]
Caption: Fig. 2: Stereocontrol in the aldol reaction.
Experimental Workflow: A Practical Application
The following provides a detailed, step-by-step methodology for a typical Evans aldol reaction.
3.1. Materials and Reagents
| Reagent | Formula | M.W. | CAS No. |
| (R)-4-benzyl-2-oxazolidinone | C₁₀H₁₁NO₂ | 177.20 | 102029-44-7 |
| 4-Methylpentanoyl chloride | C₆H₁₁ClO | 134.60 | 38331-18-9 |
| Di-n-butylboron triflate | C₈H₁₈BF₃OS | 242.10 | 60669-69-4 |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 |
| Isobutyraldehyde | C₄H₈O | 72.11 | 78-84-2 |
| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |
3.2. Synthesis of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
-
Preparation: A flame-dried flask under an inert atmosphere (Argon or Nitrogen) is charged with (R)-4-benzyl-2-oxazolidinone.
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the solid.
-
Deprotonation: The solution is cooled to -78 °C, and n-butyllithium is added dropwise to form the lithium salt.
-
Acylation: 4-Methylpentanoyl chloride is added slowly to the cooled solution.
-
Workup: The reaction is allowed to warm to room temperature, then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.[7]
3.3. Diastereoselective Aldol Reaction
-
Enolization: The acylated oxazolidinone is dissolved in anhydrous dichloromethane and cooled to 0 °C. Di-n-butylboron triflate and triethylamine are added sequentially to form the (Z)-boron enolate.[8]
-
Aldehyde Addition: The reaction is cooled to -78 °C, and isobutyraldehyde is added dropwise.
-
Reaction Progression: The mixture is stirred at -78 °C and then allowed to warm to 0 °C.
-
Quenching and Isolation: The reaction is quenched with a phosphate buffer. The organic layer is separated, washed, dried, and concentrated to yield the crude aldol product. The diastereomeric ratio is typically determined by ¹H NMR spectroscopy.
Auxiliary Cleavage: Releasing the Chiral Product
A key advantage of Evans' auxiliaries is their facile removal under conditions that do not compromise the newly formed stereocenters. The choice of cleavage reagent dictates the functionality of the final product.[1]
| Desired Product | Cleavage Reagent | Typical Conditions |
| Carboxylic Acid | Lithium hydroperoxide (LiOOH) | THF/H₂O, 0 °C[9][10] |
| Primary Alcohol | Lithium borohydride (LiBH₄) | Ether or THF, 0 °C |
| Aldehyde | Lithium aluminum hydride (LiAlH₄) or DIBAL-H | Anhydrous THF, -78 °C |
Importantly, the (R)-4-benzyl-2-oxazolidinone auxiliary can be recovered in high yield after cleavage, making this a cost-effective methodology.[7]
Caption: Fig. 3: Versatile cleavage of the chiral auxiliary.
Conclusion
The benzyl group in (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a cornerstone of its efficacy as a chiral auxiliary. Its steric influence is precisely calibrated to ensure the formation of the (Z)-enolate and to direct the approach of electrophiles in a highly predictable manner, as rationalized by the Zimmerman-Traxler model. The reliability and high diastereoselectivity of this system, coupled with the versatility of auxiliary cleavage, have solidified its position as an indispensable tool in modern organic synthesis for the construction of complex chiral molecules.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
ResearchGate. (S)-4-Benzyl-2-oxazolidinone | Request PDF. [Link]
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Chemistry LibreTexts. 4.4: The aldol reaction. [Link]
-
The Royal Society of Chemistry. Kawamura 3 Revised supporting information. [Link]
-
Chemistry Stack Exchange. The Evans auxiliary: rotational freedom of the benzyl group - stereoselectivity still guaranteed?. [Link]
-
NIH. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education. [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]
-
Chem-Station Int. Ed. Evans Aldol Reaction. [Link]
-
ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
Andrew G Myers Research Group. 001 Zimmerman Traxler. [Link]
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Spectroscopic Characterization of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the chiral auxiliary, (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. This document is intended for researchers, scientists, and drug development professionals who utilize Evans-type oxazolidinones in asymmetric synthesis. The guide will cover the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this versatile compound.
Introduction: The Role of Evans Auxiliaries in Asymmetric Synthesis
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one belongs to the class of Evans auxiliaries, which are powerful tools in modern organic synthesis for controlling stereochemistry.[1] The chiral environment provided by the oxazolidinone scaffold allows for diastereoselective reactions, such as alkylations and aldol additions, on the N-acyl substituent. The subsequent facile cleavage of the auxiliary yields enantiomerically enriched products.[2] Accurate and thorough characterization of the acylated auxiliary is a critical checkpoint to ensure the success of subsequent stereoselective transformations. This guide provides the foundational spectroscopic knowledge for this purpose.
Molecular Structure and Properties
-
IUPAC Name: (4R)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one[3]
-
Molecular Formula: C₁₆H₂₁NO₃[3]
-
Molecular Weight: 275.34 g/mol [3]
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.15 - 7.35 | m | 5H | Aromatic C-H | The five protons of the phenyl ring on the benzyl group will appear as a complex multiplet in this region. |
| 4.60 - 4.75 | m | 1H | N-CH | This proton is adjacent to the stereocenter and the nitrogen atom, leading to a downfield shift. |
| 4.10 - 4.25 | m | 2H | O-CH₂ | The two diastereotopic protons of the oxazolidinone ring adjacent to the oxygen atom will appear as a multiplet. |
| 3.25 - 3.40 | dd | 1H | Benzyl CH₂ (diastereotopic) | One of the diastereotopic protons of the benzyl group, coupled to the adjacent chiral center proton and the other benzyl proton. |
| 2.85 - 3.05 | m | 2H | Acyl α-CH₂ | The methylene group adjacent to the imide carbonyl is deshielded and will appear as a multiplet. |
| 2.70 - 2.85 | dd | 1H | Benzyl CH₂ (diastereotopic) | The other diastereotopic proton of the benzyl group. |
| 1.55 - 1.70 | m | 1H | Isopropyl C-H | The methine proton of the isopropyl group will be a multiplet due to coupling with the adjacent methyl and methylene protons. |
| 1.40 - 1.55 | m | 2H | Acyl β-CH₂ | The methylene group in the acyl chain. |
| 0.90 - 1.00 | d | 6H | Isopropyl CH₃ | The two equivalent methyl groups of the isopropyl moiety will appear as a doublet due to coupling with the methine proton. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 173 - 175 | Imide C=O | The carbonyl carbon of the acyl group is typically found in this region. |
| 153 - 155 | Oxazolidinone C=O | The carbonyl carbon of the oxazolidinone ring. |
| 135 - 137 | Aromatic C (quat) | The quaternary carbon of the phenyl ring to which the benzyl group is attached. |
| 128 - 130 | Aromatic C-H | Aromatic carbons with attached protons. |
| 126 - 128 | Aromatic C-H | Aromatic carbons with attached protons. |
| 65 - 67 | O-CH₂ | The carbon of the methylene group in the oxazolidinone ring adjacent to the oxygen. |
| 55 - 57 | N-CH | The chiral carbon of the oxazolidinone ring adjacent to the nitrogen. |
| 42 - 44 | Acyl α-CH₂ | The carbon of the methylene group adjacent to the imide carbonyl. |
| 37 - 39 | Benzyl CH₂ | The carbon of the benzyl methylene group. |
| 27 - 29 | Isopropyl C-H | The methine carbon of the isopropyl group. |
| 25 - 27 | Acyl β-CH₂ | The β-carbon of the acyl chain. |
| 22 - 24 | Isopropyl CH₃ | The carbons of the two methyl groups of the isopropyl moiety. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key absorptions for (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one are the carbonyl stretching frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1780 | Strong | Oxazolidinone C=O stretch | The five-membered ring lactam carbonyl typically absorbs at a higher frequency due to ring strain. |
| ~1700 | Strong | Imide C=O stretch | The N-acyl carbonyl stretch is a strong and characteristic absorption. |
| ~3000 - 2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the benzyl and 4-methylpentanoyl groups. |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds in the phenyl ring. |
| ~1600, ~1495 | Medium | C=C stretch (aromatic) | Characteristic absorptions for the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
| m/z | Relative Intensity | Assignment | Rationale |
| 275 | Moderate | [M]⁺ (Molecular Ion) | The peak corresponding to the intact molecule with the loss of one electron. |
| 184 | High | [M - C₅H₁₁CO]⁺ | Loss of the 4-methylpentanoyl radical, leaving the charged (R)-4-benzyl-oxazolidin-2-one fragment. |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) | A very common and stable fragment in compounds containing a benzyl group, formed by rearrangement of the benzyl cation. |
| 85 | Moderate | [C₅H₉O]⁺ | Fragmentation of the acyl chain, likely from cleavage alpha to the carbonyl. |
| 57 | High | [C₄H₉]⁺ | Loss of CO from the m/z 85 fragment, or direct fragmentation of the isobutyl group. |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by including necessary calibration and background checks.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small drop of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse and acquire the free induction decay (FID).
-
Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the FIDs of both ¹H and ¹³C spectra.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify the chemical shifts of all peaks in both spectra.
-
IR Data Acquisition (Attenuated Total Reflectance - ATR)
Caption: Workflow for ATR-FTIR data acquisition.
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the neat (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one (if it is a liquid or oil) or a thin layer of the solid onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Mass Spectrometry Data Acquisition (Electron Ionization)
Caption: Workflow for EI-MS data acquisition and analysis.
-
Sample Preparation:
-
Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Tune the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine).
-
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion or a GC inlet).
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The software generates a mass spectrum, which is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the major fragment ions to confirm the structure of the compound.
-
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. This guide serves as a valuable resource for researchers, enabling them to confidently verify the structure and purity of this important chiral auxiliary, thereby ensuring the reliability and success of their asymmetric syntheses. The provided protocols offer a standardized approach to data acquisition, promoting consistency and accuracy in the characterization of this and related compounds.
References
-
PubChem. (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. National Center for Biotechnology Information. [Link]
-
MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]
-
Royal Society of Chemistry. Kawamura 3 Revised supporting information. [Link]
-
ResearchGate. (S)-4-Benzyl-2-oxazolidinone | Request PDF. [Link]
-
PubChem. (R)-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one. [Link]
-
PubChem. (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. [Link]
-
ResearchGate. 13 C NMR experimental spectrum of 4-methyl-3-penten-2-one. [Link]
-
NIST WebBook. 3-Penten-2-one, 4-methyl-. [Link]
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Thermal stability of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
An In-Depth Technical Guide to the Thermal Stability Assessment of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Introduction
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one belongs to the class of Evans-type chiral auxiliaries, indispensable tools in modern asymmetric synthesis.[1][2] These auxiliaries provide exceptional stereocontrol in a wide range of C-C bond-forming reactions, including aldol additions and alkylations, making them vital intermediates in the synthesis of complex, enantiomerically pure molecules such as pharmaceuticals and natural products.[3][4] The integrity of this chiral auxiliary is paramount to the success of a synthetic campaign; any degradation compromises stereochemical outcomes and introduces impurities that can be challenging and costly to remove.
Thermal stability is a critical quality attribute for any chemical intermediate, particularly in the context of drug development. It dictates acceptable storage conditions, handling procedures, and the operational limits of synthetic processes. For (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, thermal degradation can lead not only to a loss of the valuable chiral auxiliary but also to the formation of byproducts that may be reactive or interfere with subsequent chemical steps.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the thermal stability of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. It moves beyond a simple listing of data to explain the causality behind experimental choices, offering robust, self-validating protocols for a thorough assessment. We will detail the core analytical techniques, propose potential degradation pathways, and demonstrate how to synthesize the resulting data into a complete stability profile.
Section 1: Theoretical Framework for Thermal Degradation
Understanding the potential modes of thermal failure is the first step in designing a robust stability study. The structure of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one contains several functional groups that could be susceptible to thermal stress: the N-acyl bond, the oxazolidinone ring (a carbamate), and the benzyl group. Based on the known chemistry of N-acyl oxazolidinones and related structures, we can hypothesize several potential degradation pathways.
-
Hydrolysis of the Acyl Group: While primarily a chemical process, the presence of trace moisture at elevated temperatures can facilitate the cleavage of the N-acyl bond, regenerating the parent (R)-4-benzyl-2-oxazolidinone and 4-methylpentanoic acid. This is a critical pathway to investigate, as the parent oxazolidinone would be a common process-related impurity. Conditions for the deliberate cleavage of this bond are well-established using reagents like lithium hydroperoxide (LiOOH).[5][6]
-
Decarboxylation/Rearrangement of the Oxazolidinone Ring: The oxazolidinone ring itself can undergo degradation. Studies have shown that N-acyl-2-oxazolidinones can undergo decarboxylative isomerization to form 2-oxazolines under certain conditions, a process that could potentially be initiated by thermal stress.[7]
-
Oxidative Degradation: Although less common in the absence of an oxidizing agent, high temperatures can promote oxidation, particularly at the benzylic position.
-
Complete Decomposition: At sufficiently high temperatures, the molecule will undergo complete fragmentation into smaller gaseous molecules, such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx), as indicated in safety data sheets for the parent oxazolidinone.[8]
These hypotheses form the basis for the analytical strategy outlined below, which is designed to detect both the onset of degradation and the formation of specific degradation products.
Section 2: Core Methodologies for Thermal Stability Assessment
A multi-faceted approach is required to build a comprehensive thermal stability profile. We will employ thermogravimetric analysis (TGA) to assess mass loss, differential scanning calorimetry (DSC) to identify thermal events, and accelerated stability studies coupled with chromatography to identify and quantify degradation products.
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is the most direct method for determining the temperature at which a material begins to decompose or volatilize. We use a dynamic heating ramp to identify the "onset temperature" of decomposition, which represents the upper limit of the material's thermal stability. The analysis is conducted under an inert nitrogen atmosphere to ensure that the observed mass loss is due to thermal decomposition, not oxidation.[10][11]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere. Maintain this flow throughout the experiment.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the sample mass (%) versus temperature (°C). Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs (T₅).
| Parameter | Value | Description |
| T₅ (Onset of Decomposition) | e.g., 225 °C | Temperature at which 5% mass loss is observed. |
| T₅₀ (Midpoint of Decomposition) | e.g., 280 °C | Temperature at which 50% mass loss is observed. |
| Residual Mass @ 600 °C | e.g., <1% | Mass remaining at the end of the analysis. |
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12] This technique is crucial for identifying thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy.[13][14] By comparing the thermogram to TGA data, we can distinguish between a melting point (an endothermic event with no mass loss) and decomposition (often an exothermic event with associated mass loss). This provides a more complete picture of the material's behavior upon heating.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty, sealed pan to serve as the reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify and integrate peaks to determine transition temperatures (onset and peak) and enthalpy changes (ΔH).
| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH, J/g) | Interpretation |
| Endotherm | e.g., 85.1 °C | e.g., 87.5 °C | e.g., 95.3 J/g | Melting Point |
| Exotherm | e.g., 230.4 °C | e.g., 245.2 °C | e.g., -150.7 J/g | Decomposition |
Accelerated Stability (Forced Degradation) Study
Expertise & Causality: While TGA and DSC identify the temperature of acute decomposition, accelerated stability studies help identify potential degradation products that may form over longer periods at temperatures below the acute decomposition point.[15] These "forced degradation" studies are a core requirement of ICH guidelines for pharmaceutical development.[16][17] By subjecting the material to thermal stress (e.g., 80°C), we can generate a profile of potential degradants that might appear during long-term storage or manufacturing excursions.
-
Sample Preparation: Place approximately 100 mg of the sample into three separate, loosely capped glass vials (to allow for the escape of any evolved gases).
-
Control Sample (T=0): Retain one vial at room temperature, protected from light. This is the baseline control.
-
Thermal Stress: Place the remaining two vials in a calibrated oven at a constant temperature of 80 °C.
-
Time Points: Remove one vial after 7 days and the second after 14 days.
-
Analysis: Dissolve a portion of the control and each stressed sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL) for HPLC analysis.
Section 3: Identification of Degradants by HPLC
Expertise & Causality: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from any degradation products formed during the forced degradation study. The goal is to develop a method with sufficient resolution to detect and quantify new peaks that appear in the stressed samples. A gradient elution method is often chosen for this purpose as it can resolve compounds with a wide range of polarities. A photodiode array (PDA) detector is used to assess peak purity and provide UV spectral information, which can aid in the tentative identification of degradants.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Start at 40% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitor at 220 nm.
-
Injection Volume: 10 µL.
-
Analysis: Inject the T=0, 7-day, and 14-day samples. Compare the chromatograms, noting the appearance of new peaks and the decrease in the area of the main peak. Calculate the percentage of the main peak and the percentage of each new impurity.
| Time Point | Main Peak Area % | Impurity 1 (RT=X.X min) Area % | Impurity 2 (RT=Y.Y min) Area % | Total Impurities % |
| T=0 | 99.9% | Not Detected | Not Detected | 0.1% |
| 7 Days @ 80°C | 98.5% | 0.8% | 0.4% | 1.5% |
| 14 Days @ 80°C | 96.2% | 1.9% | 0.9% | 3.8% |
Section 4: Data Synthesis and Proposed Degradation Pathway
By integrating the data from all three analyses, a comprehensive stability profile emerges.
-
TGA provides the upper temperature limit for short-term thermal stability (e.g., 225 °C).
-
DSC confirms the melting point (e.g., 87.5 °C) and shows that decomposition is an exothermic event that begins shortly after the TGA onset temperature (e.g., 230.4 °C).
-
The Forced Degradation/HPLC study reveals that degradation occurs even at a much lower temperature (80 °C) over an extended period, generating specific impurities.
The identity of the impurities from HPLC would ideally be confirmed by LC-MS. However, based on the theoretical pathways, we can propose a likely degradation scheme. For instance, if "Impurity 1" has a retention time and UV spectrum matching an authentic standard of (R)-4-benzyl-2-oxazolidinone, this would strongly support the acyl hydrolysis pathway.
Conclusion
The thermal stability assessment of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a critical exercise for ensuring its quality, safety, and efficacy as a chiral intermediate in drug development and fine chemical synthesis. This guide outlines a robust, multi-technique approach that combines TGA, DSC, and forced degradation studies with HPLC analysis. This methodology allows for the determination of the acute decomposition temperature, the characterization of thermal events like melting, and the identification of potential degradation products that may form under prolonged thermal stress. By following these self-validating protocols, researchers and drug development professionals can establish appropriate storage and handling conditions, define process limits, and build a comprehensive impurity profile, thereby ensuring the successful application of this valuable chiral auxiliary.
References
-
Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
-
PubChem. (n.d.). (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. Retrieved from [Link]
-
Golisade, A., et al. (2008). Decarboxylative isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines. Organic Letters, 10(10), 1923-1926. Retrieved from [Link]
-
Lambda Solution. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Wille, D. R., & Coote, M. L. (2018). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 27). What Are Chiral Auxiliaries?. YouTube. Retrieved from [Link]
-
Allery, C. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link]
-
Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
University of Rochester. (n.d.). Enantioselective Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Degradation pathways of amino acids during thermal utilization of biomass: a review. Retrieved from [Link]
-
PubMed. (2012). Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen. Retrieved from [Link]
-
XRF Scientific. (n.d.). What is the Principle of Thermogravimetric Analysis?. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Diastereoselective Aldol Reaction Utilizing (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
This technical guide provides a comprehensive overview and a detailed protocol for performing a diastereoselective aldol reaction using the Evans' chiral auxiliary, (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. This methodology is a cornerstone in asymmetric synthesis, enabling the precise construction of stereochemically rich molecules, which is of paramount importance in pharmaceutical and natural product synthesis.[1][2]
Foundational Principles: The Evans Asymmetric Aldol Reaction
The Evans aldol reaction is a powerful method for the stereocontrolled formation of carbon-carbon bonds, a fundamental transformation in organic chemistry.[3] It employs an N-acyloxazolidinone as a chiral auxiliary, which temporarily attaches to the substrate to direct the stereochemical outcome of the reaction.[2][4] The subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.[2][4]
The Role of the Chiral Auxiliary
The (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one serves as the chiral director. The stereocenter at the C4 position of the oxazolidinone ring, bearing a benzyl group, effectively shields one face of the enolate, leading to a highly diastereoselective attack on the electrophile (an aldehyde in this case).
Mechanism: Formation of a (Z)-Boron Enolate and the Zimmerman-Traxler Transition State
A key to the high diastereoselectivity of the Evans aldol reaction is the formation of a specific enolate geometry. The use of dialkylboron triflates and a tertiary amine base selectively generates the (Z)-enolate.[4][5][6] This (Z)-enolate then reacts with the aldehyde via a highly ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[5][6][7][8]
The stereochemical outcome is dictated by several factors within this transition state:
-
The bulky benzyl group of the oxazolidinone preferentially occupies a pseudo-equatorial position to minimize steric hindrance.
-
The R group of the aldehyde also orients itself in a pseudo-equatorial position to avoid 1,3-diaxial interactions.[6]
-
A repulsive dipole-dipole interaction between the carbonyl oxygen of the oxazolidinone and the enolate oxygen forces a specific conformation, further enhancing the facial selectivity of the aldehyde approach.[4][5]
This confluence of steric and electronic effects directs the aldehyde to attack the enolate from the less hindered re face, leading to the formation of the syn-aldol adduct with a high degree of stereocontrol.[1][4][5]
Figure 1: A generalized workflow for the Evans diastereoselective aldol reaction.
Experimental Protocol
This protocol is a representative procedure for the diastereoselective aldol reaction between (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one and a generic aldehyde (e.g., isobutyraldehyde).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | 275.35 | 1.0 | 1.0 |
| Dichloromethane (CH₂Cl₂) (anhydrous) | 84.93 | - | - |
| Di-n-butylboron triflate (Bu₂BOTf) (1.0 M in CH₂Cl₂) | 242.14 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.2 | 1.2 |
| Aldehyde (e.g., Isobutyraldehyde) | 72.11 | 1.5 | 1.5 |
| Methanol (MeOH) | 32.04 | - | - |
| pH 7 Phosphate Buffer | - | - | - |
| Hydrogen Peroxide (H₂O₂) (30% aq. solution) | 34.01 | - | - |
Step-by-Step Procedure
-
Preparation of the N-acyloxazolidinone: The starting material, (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, can be synthesized by acylation of (R)-4-benzyl-2-oxazolidinone with 4-methylpentanoyl chloride in the presence of a base like n-butyllithium or triethylamine.[9]
-
Enolate Formation:
-
To a flame-dried, argon-purged round-bottom flask, add (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one (1.0 mmol) and dissolve in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add di-n-butylboron triflate (1.1 mmol, 1.1 equiv) via syringe.
-
Add N,N-diisopropylethylamine (1.2 mmol, 1.2 equiv) dropwise. The solution should turn from colorless to a pale yellow.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Aldol Addition:
-
Add the aldehyde (1.5 mmol, 1.5 equiv) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to 0 °C and stir for an additional 2 hours.
-
-
Workup and Quenching:
-
Quench the reaction by adding methanol (5 mL) at 0 °C.
-
Add pH 7 phosphate buffer (5 mL), followed by the slow, careful addition of 30% hydrogen peroxide (5 mL). This step is exothermic and should be performed with caution.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to separate the aldol adduct from the recovered chiral auxiliary.
-
Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved to yield various functional groups. A common method is hydrolysis with lithium hydroperoxide (LiOOH) to afford the corresponding β-hydroxy carboxylic acid.[4][10]
-
Dissolve the purified aldol adduct in a 3:1 mixture of tetrahydrofuran and water.
-
Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide and hydrogen peroxide.
-
Stir until the reaction is complete (monitored by TLC).
-
Workup involves quenching the excess peroxide and then extracting the product. The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.[9]
Mechanistic Visualization
The stereochemical outcome of the Evans aldol reaction can be rationalized by examining the Zimmerman-Traxler transition state.
Figure 2: A conceptual diagram of the Zimmerman-Traxler transition state leading to the syn-aldol product.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The high diastereoselectivity of the Evans aldol reaction is a key indicator of a successful reaction. The diastereomeric ratio (d.r.) of the crude product can be readily determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the product after removal of the auxiliary. A high d.r. (typically >95:5) confirms the efficacy of the chiral auxiliary and the proper execution of the protocol. Furthermore, the chiral auxiliary can often be recovered in high yield, attesting to the efficiency of the process.[10]
Conclusion
The diastereoselective aldol reaction using (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a robust and reliable method for the asymmetric synthesis of β-hydroxy carbonyl compounds. A thorough understanding of the underlying mechanistic principles, particularly the formation of the (Z)-boron enolate and the Zimmerman-Traxler transition state, is crucial for its successful application. The detailed protocol provided in this application note serves as a practical guide for researchers in the field of organic synthesis and drug development.
References
-
Slideshare. Evans aldol ppt. Available at: [Link]
-
University of Wisconsin-Madison. Evans Enolate Alkylation-Hydrolysis. Available at: [Link]
-
ResearchGate. (S)-4-Benzyl-2-oxazolidinone | Request PDF. Available at: [Link]
-
Iowa State University Digital Repository. An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir. Available at: [Link]
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link]
-
Chemistry LibreTexts. 4.4: The aldol reaction. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information - Design and Synthesis of the Stabilized Analogs of Belactosin A with the Unnatural cis-Cyclopropane Structure. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
Macmillan Group. The Selective Aldol Reaction. Available at: [Link]
-
ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available at: [Link]
-
PubMed Central. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Available at: [Link]
-
PubChem. (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. Available at: [Link]
-
Andrew G. Myers Research Group. The Stereoselective, Directed Aldol Reaction. Available at: [Link]
- Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
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- 10. connectsci.au [connectsci.au]
Application Notes & Protocols: A Guide to High-Fidelity Asymmetric Alkylation Using (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
This document provides an in-depth guide to the principles and execution of the Evans asymmetric alkylation, a cornerstone strategy in modern organic synthesis. We will focus specifically on the application of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, a robust chiral auxiliary system for the diastereoselective synthesis of α-substituted carboxylic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and predictable method for establishing stereocenters.
Foundational Principles: The Logic of Stereocontrol
The enduring power of Evans oxazolidinone auxiliaries lies in their ability to enforce a rigid conformational arrangement upon the N-acyl chain, thereby creating a highly predictable stereochemical environment.[1] The success of the alkylation protocol hinges on three distinct phases: the formation of a geometrically defined enolate, the sterically directed alkylation, and the non-destructive removal of the auxiliary.
The Genesis of Selectivity: Rigid (Z)-Enolate Formation
The process is initiated by deprotonation of the α-carbon of the pentanoyl moiety. The choice of base and conditions is critical and non-arbitrary. A strong, non-nucleophilic amide base, such as Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium Diisopropylamide (LDA), is employed at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF).[2][3] This ensures rapid, complete, and irreversible deprotonation, forming the kinetic enolate.[4]
The resulting sodium or lithium enolate adopts a rigid, five-membered chelated ring structure. The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[5] This chelation, combined with allylic strain considerations, forces the enolate to adopt a planar (Z)-geometry, which is the foundational element for stereocontrol.[5]
Diagram 1: Formation of the rigid (Z)-enolate chelate.
The Alkylation Event: A Sterically Governed Trajectory
With the (Z)-enolate locked in its chelated conformation, the stereocenter on the chiral auxiliary dictates the outcome of the alkylation. The bulky benzyl group at the (R)-C4 position of the oxazolidinone ring effectively shields the si-face of the planar enolate.[6] Consequently, an incoming electrophile (R'-X) is compelled to approach from the less sterically encumbered re-face.[5][7] This facial bias is the origin of the high diastereoselectivity observed in this reaction, reliably producing a single major diastereomer.
Diagram 2: Mechanism of stereocontrol via steric hindrance.
Liberation of the Product: Auxiliary Cleavage
The final step is the removal of the chiral auxiliary to unmask the desired α-substituted carboxylic acid. A key advantage of the Evans auxiliary is that it can be cleaved under mild conditions that do not compromise the integrity of the newly created stereocenter.[8] The most common and reliable method is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[5][9] The hydroperoxide anion selectively attacks the exocyclic acyl carbonyl, preserving the oxazolidinone ring, which can often be recovered in high yield and recycled.[8][10]
The Complete Experimental Workflow
The following protocols provide a comprehensive, step-by-step methodology for the asymmetric alkylation of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one with benzyl bromide as a representative electrophile.
Diagram 3: Overall experimental workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | >98% | Sigma-Aldrich | Ensure it is dry before use. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Use from a freshly opened bottle or distillation still. |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 1.0 M solution in THF | Sigma-Aldrich | Titrate periodically if used over a long time.[5] |
| Benzyl bromide | >98% | Sigma-Aldrich | Purify by passing through basic alumina if necessary. |
| Saturated aq. NH₄Cl | Reagent Grade | - | Used for quenching the reaction. |
| Saturated aq. NaHCO₃ | Reagent Grade | - | Used in aqueous workup. |
| Brine | Reagent Grade | - | Used in aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
| Lithium Hydroxide (LiOH) | Monohydrate, >98% | - | For cleavage. |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | - | For cleavage. |
Protocol: Asymmetric Alkylation
Setup: All glassware should be oven- or flame-dried and assembled under a positive pressure of dry nitrogen or argon. All transfers of anhydrous solvents and reagents should be performed using syringe techniques.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one (1.0 eq). Dissolve the solid in anhydrous THF (approx. 0.1 M concentration).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium. Add the NaHMDS solution (1.05 eq) dropwise via syringe over 5 minutes. The solution may turn from colorless to pale yellow. Stir the mixture at -78 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.
Protocol: Auxiliary Cleavage
-
Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask.
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 30% aqueous H₂O₂ (4.0 eq) followed by solid LiOH monohydrate (2.0 eq).[11]
-
Reaction: Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C and quench the excess peroxide by the slow addition of saturated aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Isolation: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and extract with dichloromethane to recover the chiral auxiliary.[11]
-
Product Extraction: Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate.
-
Final Steps: Combine the ethyl acetate extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Expected Outcomes and Data Interpretation
The power of this methodology lies in its high and predictable diastereoselectivity. The diastereomeric ratio (d.r.) of the crude product can be accurately determined by ¹H NMR analysis of the crude product mixture before chromatography, by integrating characteristic, well-resolved signals of the major and minor diastereomers.[10]
| Electrophile (R-X) | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |
| Benzyl Bromide | 85 - 95 | >99:1 |
| Allyl Iodide | 80 - 90 | 98:2 |
| Methyl Iodide | 88 - 96 | 97:3 |
| Ethyl Iodide | 82 - 92 | 98:2 |
Table based on representative literature values.[6] Actual results may vary based on specific conditions and substrate purity.
Field-Proven Insights & Troubleshooting
-
Causality of Low Yield: Insufficiently dried glassware or solvents are the primary culprits. Trace water will quench the enolate, reducing the yield. Ensure all components of the reaction are scrupulously anhydrous.
-
Rationale for Low Diastereoselectivity: A temperature above -70 °C can lead to enolate equilibration or a less-organized transition state, eroding stereocontrol. Maintain a consistent -78 °C throughout the enolate formation and alkylation steps.
-
Self-Validation: The protocol's trustworthiness is confirmed by analyzing the crude product. A high d.r. in the crude NMR validates that the stereocontrol was effective. The subsequent purification and cleavage are standard transformations. If the d.r. is low, the issue lies in the alkylation step itself (temperature, base, solvent).
-
Auxiliary Recovery: Efficient recovery of the (R)-4-benzyl-2-oxazolidinone auxiliary is crucial for the economic viability of a synthesis. Ensure complete extraction from the basic aqueous layer after cleavage before acidification.
References
-
Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. National Center for Biotechnology Information.[Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.[Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.[Link]
-
I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B. ProQuest.[Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College.[Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.[Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry.[Link]
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Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate.[Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ERIC.[Link]
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Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.[Link]
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Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. National Center for Biotechnology Information.[Link]
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Evans Enolate Alkylation-Hydrolysis. University of Liverpool.[Link]
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Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube.[Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.[Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.[Link]
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Chiral auxiliary. Wikipedia.[Link]
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Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.[Link]
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Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society.[Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[Link]
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Revised supporting information. The Royal Society of Chemistry.[Link]
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SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.[Link]
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(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. PubChem.[Link]
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Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles. National Center for Biotechnology Information.[Link]
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Enolate synthesis. Química Organica.org.[Link]
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Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. National Center for Biotechnology Information.[Link]
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Sodium bis(trimethylsilyl)amide. Wikipedia.[Link]
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Enolate Chemistry. University of Bath.[Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar.[Link]
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Addition to activated imines of enolates from chiral N-acyloxazolidinones. Academia.edu.[Link]
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Amide Enolate Additions to Acylsilanes: In Situ Generation of Unusual and Stereoselective Homoenolate Equivalents. Organic Chemistry Portal.[Link]
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(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one in natural product synthesis
An Application Guide to the Synthesis and Utility of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one in Asymmetric Synthesis
Introduction: Mastering Stereocontrol in Complex Synthesis
In the intricate field of natural product synthesis and drug development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement. The biological activity of complex molecules is intrinsically tied to their three-dimensional architecture. Chiral auxiliaries are powerful tools in this endeavor, serving as temporary, covalently-bonded stereodirecting groups that guide the formation of new stereocenters with high fidelity.[1] Once the desired chirality is installed, the auxiliary is cleaved and can often be recovered for reuse.[1]
Among the most reliable and widely adopted platforms for asymmetric synthesis are the oxazolidinone auxiliaries, pioneered by David A. Evans.[1][2] These auxiliaries, particularly those derived from readily available amino acids like (R)-phenylalanine, offer a robust and predictable method for controlling the stereochemical outcome of enolate reactions.[3] This guide focuses on a specific, pre-acylated member of this family, (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one . This compound is a key intermediate, primed for deprotonation to form a chiral enolate, which can then be used in a variety of diastereoselective carbon-carbon bond-forming reactions—cornerstones in the construction of polyketide natural products and other complex chiral molecules.[2][4]
This document serves as a detailed application note and protocol guide for researchers, providing not only the step-by-step procedures but also the underlying mechanistic principles and practical insights required for successful implementation.
Section 1: The Principle of Stereocontrol with Evans Oxazolidinones
The efficacy of the (R)-4-benzyl-oxazolidinone auxiliary hinges on its ability to enforce a rigid, predictable conformation upon the N-acyl chain's enolate. This conformational rigidity is the key to achieving high diastereoselectivity in subsequent reactions.
Mechanism of Diastereoselection: The process begins with the deprotonation of the α-proton of the 4-methylpentanoyl group using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).[5][6] This step selectively generates the (Z)-enolate. The stereochemical outcome is dictated by two critical factors:
-
Chelation: The metal cation (Li⁺ or Na⁺) forms a rigid, chelated five-membered ring with the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the enolate into a specific conformation.[5]
-
Steric Shielding: The bulky benzyl group at the C4 position of the oxazolidinone ring sterically hinders one face of the planar enolate. Consequently, an incoming electrophile (E⁺) is directed to the opposite, less-hindered face.[1]
This principle ensures that the new stereocenter is formed with a predictable absolute and relative configuration.
Figure 1. Stereocontrol model for alkylation reactions.
Section 2: Protocol for Asymmetric Alkylation
Asymmetric alkylation is a fundamental transformation for installing chiral alkyl chains. The Evans auxiliary provides a highly reliable method for this purpose, with diastereoselectivities often exceeding 98:2.[6]
Protocol 2.1: Diastereoselective Alkylation with Allyl Iodide
This protocol details the alkylation of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one with allyl iodide, a common electrophile used in natural product synthesis.[6]
Materials:
-
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Allyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one (1.0 equiv). Dissolve in anhydrous THF (approx. 0.1 M concentration).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS (1.1 equiv) dropwise via syringe over 10 minutes. The solution may turn yellow or orange. Stir the mixture at -78 °C for 30-60 minutes.
-
Causality Note: Using a strong, sterically hindered base like NaHMDS ensures rapid and complete deprotonation to form the kinetic enolate without competing nucleophilic attack on the carbonyl. The low temperature is critical to prevent side reactions and maintain the stability of the enolate.[5]
-
-
Alkylation: Add neat allyl iodide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Causality Note: The reaction is maintained at low temperature to maximize selectivity. The rigid, chelated enolate structure ensures the alkylating agent approaches from the face opposite the benzyl group.[6]
-
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the pure, diastereomerically enriched product. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.
| Electrophile | Base | Temp (°C) | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl Bromide | LDA | 0 | >99:1 | [5] |
| Allyl Iodide | NaHMDS | -78 | 98:2 | [6] |
| Methyl Iodide | NaHMDS | -78 | 91:9 | [5] |
| Ethyl Bromide | LDA | 0 | >99:1 | [5] |
Table 1. Representative Asymmetric Alkylation Reactions.
Section 3: Protocol for Asymmetric Aldol Reactions
The aldol reaction is one of the most powerful C-C bond-forming reactions, capable of setting two contiguous stereocenters simultaneously. The boron-mediated Evans-syn aldol reaction is renowned for its exceptionally high diastereoselectivity and predictable outcome.[2]
Mechanism: The Zimmerman-Traxler Transition State
Unlike lithium or sodium enolates, boron enolates react via a closed, six-membered, chair-like transition state, known as the Zimmerman-Traxler model.[7] The reaction of the (Z)-boron enolate with an aldehyde proceeds through a transition state where both the aldehyde's R-group and the α-substituent on the enolate occupy equatorial positions to minimize steric strain. This arrangement reliably produces the syn-aldol adduct.[2]
Figure 2. The boron-mediated aldol reaction proceeds via a chair-like transition state to yield the syn product.
Protocol 3.1: Diastereoselective Syn-Aldol Reaction
Materials:
-
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂
-
N,N-Diisopropylethylamine (DIPEA)
-
An aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Phosphate buffer (pH 7), methanol, 30% hydrogen peroxide
Procedure:
-
Preparation: To a flame-dried flask under N₂, add the N-acyloxazolidinone (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Enolate Formation: Cool the solution to 0 °C. Add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of DIPEA (1.2 equiv). Stir at 0 °C for 30 minutes, then cool the resulting deep yellow solution to -78 °C.
-
Causality Note: "Soft enolization" using a Lewis acid (Bu₂BOTf) and a hindered amine base (DIPEA) generates the (Z)-boron enolate with high selectivity.[1] DIPEA is basic enough to facilitate deprotonation but not nucleophilic enough to react with the substrate.
-
-
Aldol Addition: Add the aldehyde (1.5 equiv), either neat or as a solution in CH₂Cl₂, dropwise at -78 °C. Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 6 mL of methanol. Add 30% aqueous hydrogen peroxide (2 mL) slowly while maintaining the temperature below 10 °C. Stir vigorously for 1 hour.
-
Causality Note: The oxidative workup with H₂O₂ is essential to break down the boron-containing intermediates, making the product easier to isolate.
-
-
Isolation: Remove most of the organic solvent in vacuo. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Section 4: Cleavage of the Chiral Auxiliary
A key advantage of the Evans auxiliary is that it can be cleaved under various conditions to yield different functional groups, often without racemization of the newly formed stereocenter.[6]
Figure 3. Common methods for cleaving the oxazolidinone auxiliary to reveal different functional groups.
Protocol 4.1: Cleavage to a Carboxylic Acid
This is one of the most common cleavage methods.[6]
-
Dissolve the purified aldol or alkylation product (1.0 equiv) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).
-
Causality Note: The hydroperoxide anion (HOO⁻) is a more effective nucleophile for the exocyclic acyl group than hydroxide, which can attack the endocyclic carbamate. This ensures selective cleavage.[6]
-
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.
-
Concentrate the mixture to remove THF, then perform a standard aqueous workup to isolate the carboxylic acid. The chiral auxiliary can be recovered from the organic layer.
Protocol 4.2: Reductive Cleavage to a Primary Alcohol
-
Dissolve the product (1.0 equiv) in anhydrous diethyl ether or THF.
-
Cool to 0 °C.
-
Add lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv) portion-wise.
-
Stir at 0 °C to room temperature until the reaction is complete (TLC).
-
Carefully quench the reaction with water or Rochelle's salt solution, followed by an aqueous workup to isolate the chiral alcohol.
Conclusion
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one and related Evans N-acyloxazolidinones are foundational tools in modern asymmetric synthesis. Their utility stems from a combination of high and predictable diastereoselectivity, operational simplicity, and the ability to cleave the auxiliary to reveal a variety of useful functional groups.[1] The protocols and mechanistic rationale detailed in this guide provide a framework for the successful application of this powerful methodology in the synthesis of complex, biologically active natural products and pharmaceutical agents. The reliability demonstrated in countless total syntheses solidifies the Evans auxiliary as an indispensable strategy for controlling stereochemistry.[4]
References
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube. Retrieved from [Link]
- University of Rochester. (n.d.). Evans Enolate Alkylation-Hydrolysis.
- Ghosh, A. K., & Fidanze, S. (2004). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Lee, K., & Kim, H. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
- Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
- de la Cruz, J. N., et al. (2014). Easy Access to Evans' Oxazolidinones.
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
- Crimmins, M. T. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Accounts of Chemical Research, 40(11), 1185-1194.
- Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University, Chem 115 Lecture Notes.
- Evans, D. A., et al. (2022). Total Synthesis of Aflastatin A. Journal of the American Chemical Society, 144(43), 19953–19972.
- Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.
- Font, M., et al. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II)
- Sammakia, T., et al. (2015). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 80(12), 6328-6338.
-
Metoree. (n.d.). How to Synthesize (R)-4-Benzyl-2-oxazolidinone in a Safer and More Efficient Way? Retrieved from [Link]
- Seebach, D., & Baskaran, S. (1995). Diastereoselective reactions of enolates. Pure and Applied Chemistry, 67(8-9), 1369-1374.
- Kawamura, S., et al. (2013). Design and Synthesis of the Stabilized Analogs of Belactosin A with the Unnatural cis-Cyclopropane Structure.
- MacMillan, D. W. C., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. PubMed.
- Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
-
Endotherm GmbH. (n.d.). 4R-Benzyl-3-(3S-methyl-pentanoyl)-oxazolidin-2-one. Retrieved from [Link]
- Aquila Digital Community. (n.d.). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters.
- Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
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Cleavage of the chiral auxiliary from (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one adducts
An In-Depth Guide to the Cleavage of the Chiral Auxiliary from (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one Adducts
Introduction: The Crucial Liberation Step in Asymmetric Synthesis
The Evans chiral auxiliaries, a class of oxazolidinones, represent a cornerstone of modern asymmetric synthesis, enabling the reliable and predictable formation of stereocenters in a wide array of chemical transformations.[1][2] Specifically, the (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one adduct and its derivatives are key intermediates in the synthesis of complex chiral molecules, including many pharmaceutical agents.[1][3] The success of this powerful methodology hinges on the final, critical step: the high-yielding and stereoretentive cleavage of the chiral auxiliary. This liberation is essential not only to isolate the desired enantiomerically pure product but also to recover the valuable auxiliary for reuse.
This guide provides a detailed examination of the cleavage of N-acyl oxazolidinone adducts, focusing on the (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one system. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and field-proven protocols necessary for success. We will delve into the mechanistic subtleties that govern cleavage selectivity, provide step-by-step experimental procedures, and address common challenges encountered in the laboratory.
Scientific Foundation: The Challenge of Regioselective Cleavage
The primary challenge in cleaving the N-acyl oxazolidinone is one of regioselectivity. The molecule presents two electrophilic carbonyl carbons: the desired exocyclic amide carbonyl and the endocyclic carbamate carbonyl of the auxiliary ring. Indiscriminate nucleophilic attack would lead to a mixture of products, including the undesired ring-opened hydroxyamide, which represents a loss of both product and the chiral auxiliary.[4]
The Unique Role of Lithium Hydroperoxide (LiOOH)
The most widely employed method for cleaving the adduct to the corresponding carboxylic acid utilizes lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[5][6] The remarkable success of this reagent lies in its ability to selectively attack the exocyclic carbonyl, even though it is sterically more hindered.
Recent density functional theory (DFT) computations have illuminated the long-standing enigma behind this selectivity.[5][7][8] The findings support Evans' original hypothesis:
-
Initial Attack: Both hydroxide (OH⁻) and hydroperoxide (OOH⁻) nucleophiles preferentially attack the less sterically hindered endocyclic carbonyl group to form a tetrahedral intermediate.
-
The Decisive Step: The fate of this intermediate determines the reaction's outcome.
-
With LiOH , the decomposition barrier for the endocyclic intermediate is low, leading to rapid, irreversible ring-opening and formation of the undesired hydroxyamide.[5][7]
-
With LiOOH , the decomposition barrier for the endocyclic intermediate is significantly higher. This allows for the thermodynamically disfavored but kinetically accessible attack at the exocyclic carbonyl to become the productive pathway, ultimately yielding the desired carboxylic acid and the intact auxiliary.[5][7][8]
-
This mechanistic insight underscores why simply using LiOH is ineffective and counterproductive for this transformation.[9] The hydroperoxide anion is a fundamentally different nucleophile in this context, enabling a "contra-steric" but highly selective cleavage.[7]
Experimental Workflows and Protocols
The following section details standardized protocols for the cleavage of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one adducts into various useful functional groups.
Workflow Overview: From Adduct to Purified Product
The general process for auxiliary cleavage involves three main stages: the cleavage reaction itself, a carefully designed aqueous workup to quench reagents and separate components, and finally, purification to isolate the target molecule and recover the auxiliary.
Caption: General experimental workflow for auxiliary cleavage.
Protocol 1: Cleavage to the Carboxylic Acid via Lithium Hydroperoxide
This is the most common and reliable method for obtaining the free carboxylic acid while preserving its stereochemical integrity.
Reagents & Equipment
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| N-Acyl Oxazolidinone Adduct | Starting Material | 1.0 mmol |
| Tetrahydrofuran (THF), Anhydrous | Reaction Solvent | 8 mL |
| Deionized Water | Reagent Solvent | 2 mL |
| Hydrogen Peroxide (30% w/w aq.) | Peroxide Source | 0.45 mL (~4.6 mmol) |
| Lithium Hydroxide Monohydrate | Base | 67 mg (1.6 mmol) |
| Sodium Sulfite (Na₂SO₃) | Peroxide Quench | ~1.5 g |
| Sodium Bicarbonate (NaHCO₃) | pH Adjustment | Saturated aq. solution |
| Ethyl Acetate (EtOAc) | Extraction Solvent | As needed |
| Magnesium Sulfate (MgSO₄) | Drying Agent | As needed |
| Round-bottom flask, Stir bar | Reaction Vessel | 50 mL |
| Ice Bath | Temperature Control | - |
Step-by-Step Procedure
-
Dissolution: Dissolve the (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one adduct (1.0 mmol) in THF (8 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.
-
Reagent Preparation: In a separate vial, dissolve lithium hydroxide monohydrate (1.6 mmol) in deionized water (2 mL). Carefully add the 30% hydrogen peroxide solution (4.6 mmol) to the LiOH solution.
-
Nucleophile Addition: Add the freshly prepared LiOH/H₂O₂ solution dropwise to the cold THF solution of the adduct over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding solid sodium sulfite or a saturated aqueous solution of Na₂SO₃ at 0 °C. Stir for 20-30 minutes. Caution: This is an exothermic step.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction & Auxiliary Recovery: Add ethyl acetate to the remaining aqueous residue. The chiral auxiliary is typically soluble in the organic layer. Separate the layers. The desired carboxylate salt is in the aqueous layer. Extract the aqueous layer with ethyl acetate (2x) to ensure complete removal of the auxiliary. Combine the organic layers for auxiliary recovery.
-
Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The carboxylic acid product will often precipitate or can be extracted with ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the organic extracts containing the product over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
Purification: Purify the product by crystallization or flash column chromatography as needed. The chiral auxiliary can be recovered from the initial organic extracts by concentration and purification.
Causality & Expert Insights
-
Why excess H₂O₂? A large excess of hydrogen peroxide helps to drive the reaction to completion and improves the selectivity for the desired acid, minimizing the formation of the hydroxyamide side product.[4]
-
Why 0 °C? The low temperature is critical to suppress side reactions, including potential epimerization of the newly formed stereocenter and the undesired endocyclic cleavage.[9]
-
Safety First: The reaction of the intermediate peracid with excess hydrogen peroxide is known to release stoichiometric amounts of oxygen gas.[4][6] For larger-scale reactions (>5 g), it is imperative to ensure adequate venting and to maintain an inert atmosphere (e.g., with a nitrogen sweep) to keep the headspace oxygen concentration below flammable limits.[10][11]
Protocol 2: Reductive Cleavage to the Primary Alcohol
This method transforms the acyl group directly into a primary alcohol, a valuable synthetic intermediate. Lithium borohydride is a common reagent for this purpose.[12]
Reagents & Equipment
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| N-Acyl Oxazolidinone Adduct | Starting Material | 1.0 mmol |
| Tetrahydrofuran (THF), Anhydrous | Reaction Solvent | 10 mL |
| Lithium Borohydride (LiBH₄) | Reducing Agent | 76 mg (~3.5 mmol) |
| Saturated aq. NH₄Cl | Quenching Agent | As needed |
| Ethyl Acetate (EtOAc) | Extraction Solvent | As needed |
Step-by-Step Procedure
-
Setup: To a flame-dried, N₂-purged round-bottom flask, add the N-acyl oxazolidinone adduct (1.0 mmol) and dissolve in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Carefully add solid lithium borohydride (3.5 mmol) to the cold solution in one portion.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product, containing the desired alcohol and the chiral auxiliary, can be purified by flash column chromatography.
Causality & Expert Insights
-
Choice of Reductant: Lithium borohydride is more reactive than sodium borohydride and is effective for reducing the amide-like carbonyl of the N-acyl oxazolidinone.[13] In some cases where chemoselectivity is a concern, sodium borohydride in specific solvent systems has also been used successfully.[14]
-
Temperature Control: Initial addition at low temperature (-78 °C) controls the reactivity of the hydride reagent and minimizes potential side reactions.
Alternative Cleavage Methods
| Method | Reagent | Product | Key Advantage |
| Transesterification | Lithium benzyl oxide (LiOBn) | Benzyl Ester | Provides a protected carboxylic acid directly.[5] |
| Weinreb Amide Formation | Me(MeO)NH·HCl, AlMe₃ | Weinreb Amide | Forms a stable intermediate for conversion to ketones. |
| Lewis Acid Catalysis | Yb(OTf)₃, R'OH | Ester | Catalytic method for direct conversion to esters.[4] |
Mechanistic Visualization
Caption: Simplified mechanism of LiOOH-mediated cleavage.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reagent; low reaction temperature; short reaction time. | Increase equivalents of LiOOH (up to 8 eq H₂O₂ / 2 eq LiOH). Allow the reaction to stir longer at 0 °C or warm to room temperature for a short period. |
| Low Yield of Product | Incomplete reaction; product loss during extraction; decomposition. | Ensure complete acidification (pH 2-3) before extraction of the carboxylic acid. Use continuous extraction for highly water-soluble products. |
| Formation of Hydroxyamide Side Product | Reaction run at too high a temperature; incorrect stoichiometry; use of NaOH/KOH instead of LiOH. | Strictly maintain the temperature at 0 °C during addition and reaction. Ensure LiOH is used, as other bases give lower selectivity.[4] |
| Difficulty Separating Product and Auxiliary | Similar polarities. | For carboxylic acids, perform a basic wash (sat. NaHCO₃) to extract the acid into the aqueous layer, leaving the neutral auxiliary in the organic layer. Re-acidify the aqueous layer to recover the product. |
| Epimerization of Product | Reaction run under harsh basic conditions or for too long at elevated temperatures. | Adhere to the recommended low-temperature protocol. Quench the reaction as soon as the starting material is consumed. |
References
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci. [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society. [Link]
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry Department. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. [Link]
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ResearchGate. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
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ResearchGate. (2014). Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries. [Link]
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Myers, A. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Chem 115 Course Materials. [Link]
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Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]
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Chem-Station. (2014). Evans Aldol Reaction. [Link]
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ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]
-
University of Guelph. (n.d.). Enantioselective Synthesis. [Link]
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ISU ReD. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of. [Link]
-
Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York. [Link]
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Ghosh, A. K., & Swanson, L. M. (2012). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. PMC - NIH. [Link]
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Fraunhoffer, K. J., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, ACS Publications. [Link]
-
MacMillan, D. S., et al. (2020). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Chem. [Link]
-
ResearchGate. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. [Link]
-
PubChem. (n.d.). (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. [Link]
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Crimmins, M. T. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Science of Synthesis. [Link]
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Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]
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PubChem. (n.d.). (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. [Link]
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Application Notes & Protocols: A Researcher's Guide to the Cleavage of Evans Auxiliaries using Lithium Hydroxide/Hydrogen Peroxide
I. Introduction: The Strategic Role of Evans Auxiliaries and the Necessity of Cleavage
In the field of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Evans oxazolidinones, a class of chiral auxiliaries developed and popularized by David A. Evans, represent a cornerstone technology for the stereocontrolled formation of carbon-carbon bonds.[1][2] These powerful tools are temporarily attached to a substrate, directing subsequent chemical transformations—such as alkylations or aldol reactions—to occur with exceptionally high diastereoselectivity.[1] The genius of this approach lies in the auxiliary's ability to create a sterically defined environment, effectively shielding one face of the reactive enolate intermediate.[1]
However, the successful application of an auxiliary-based strategy culminates in a critical final step: the efficient and clean removal of the auxiliary to unveil the desired, enantiomerically enriched product.[3] The cleavage must proceed without compromising the newly established stereocenter(s). Among the various methods developed for this purpose, the transformation of the N-acyl oxazolidinone to a carboxylic acid using a biphasic mixture of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is one of the most reliable and widely adopted protocols.[4][5]
This guide provides an in-depth examination of this crucial reaction, detailing its underlying mechanism, offering field-tested protocols, and discussing critical parameters for success.
II. The Scientific Rationale: Mechanism, Regioselectivity, and Safety
The success of the LiOH/H₂O₂ cleavage hinges on the selective nucleophilic attack at the exocyclic amide carbonyl over the endocyclic carbamate carbonyl. Understanding the causality behind this selectivity is key to mastering the technique.
A. The Nucleophile: Lithium Hydroperoxide (LiOOH)
While the reagents are lithium hydroxide and hydrogen peroxide, the key reactive species is the lithium hydroperoxide anion (LiOOH), formed in situ.[3] Hydrogen peroxide is a more acidic alcohol (pKa ≈ 11.6) than water (pKa ≈ 15.7), allowing for its deprotonation by LiOH.
B. The Mechanistic Pathway
The cleavage proceeds through a well-defined sequence:
-
Nucleophilic Attack: The hydroperoxide anion (⁻OOH) is a potent "alpha-effect" nucleophile. It selectively attacks the exocyclic N-acyl carbonyl group of the Evans auxiliary substrate.[5]
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Collapse and Cleavage: The intermediate collapses, cleaving the C-N bond and releasing the chiral oxazolidinone auxiliary. This step forms a peroxyacid intermediate.[4][5]
-
Reduction: During the aqueous workup, a reducing agent, typically sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), is added to reduce the peroxyacid to the final carboxylic acid product.[4][5]
The diagram below illustrates this mechanistic pathway.
Sources
Application Note: Reductive Cleavage of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one with LiBH₄
Abstract: This document provides a comprehensive guide for the reductive cleavage of N-acyloxazolidinones, specifically focusing on the reaction of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one with lithium borohydride (LiBH₄) to yield the corresponding chiral primary alcohol. This process is a cornerstone in asymmetric synthesis, allowing for the recovery of the valuable chiral auxiliary and the isolation of an enantiomerically enriched product. We will delve into the underlying mechanism, provide a detailed, field-tested protocol, and discuss critical parameters for procedural success and safety.
Introduction: The Strategic Role of Chiral Auxiliaries
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity. Chiral auxiliaries are powerful tools in this endeavor, functioning as transient stereogenic units that are covalently attached to a substrate to direct a subsequent diastereoselective transformation.[1] The Evans oxazolidinones, developed by David A. Evans and his colleagues, are among the most reliable and widely utilized chiral auxiliaries for stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[2][3]
The synthesis of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a representative example where the (R)-4-benzyl-2-oxazolidinone auxiliary directs the stereochemistry of subsequent reactions.[4][5][6] A critical final step in this synthetic sequence is the non-destructive removal of the auxiliary to unveil the desired chiral product, in this case, a primary alcohol, while allowing for the recovery and recycling of the auxiliary itself. Reductive cleavage is a common method for this transformation, and lithium borohydride (LiBH₄) is a reagent of choice for this purpose.[7][8]
Mechanistic Rationale: Why Lithium Borohydride?
The reductive cleavage of an N-acyloxazolidinone, such as (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, proceeds via nucleophilic attack of a hydride ion (H⁻) at the electrophilic carbonyl carbon of the acyl group.[9] While several hydride reagents can effect this transformation, lithium borohydride (LiBH₄) offers a unique combination of reactivity and selectivity.
-
Reactivity Profile: LiBH₄ is a more potent reducing agent than sodium borohydride (NaBH₄) but is generally less reactive and safer to handle than lithium aluminum hydride (LiAlH₄).[10][11] The increased reactivity of LiBH₄ compared to NaBH₄ is attributed to the greater polarizing ability of the smaller Li⁺ cation, which coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[10] This makes LiBH₄ capable of reducing esters and, in this context, the N-acyl group of the oxazolidinone, which has reactivity comparable to an ester.[7][12]
-
Chemoselectivity: In complex molecules, the selective reduction of one functional group in the presence of others is crucial. LiBH₄ exhibits good chemoselectivity, often reducing esters and amides while leaving other functional groups like carboxylic acids untouched.[12]
The reaction mechanism involves two main stages:
-
Initial Hydride Attack: A hydride ion from LiBH₄ attacks the carbonyl carbon of the 4-methylpentanoyl group. This forms a tetrahedral intermediate.
-
Collapse and Second Reduction: The tetrahedral intermediate collapses, cleaving the C-N bond and releasing the chiral auxiliary as a lithium salt. This initially forms an aldehyde intermediate which is immediately reduced by a second equivalent of hydride to the corresponding primary alkoxide.
-
Workup: Subsequent aqueous workup protonates the alkoxide to yield the final primary alcohol product, (R)-4-methyl-1-pentanol, and allows for the recovery of the (R)-4-benzyl-2-oxazolidinone auxiliary.[13]
Caption: Reductive Cleavage Workflow.
Safety and Handling of Lithium Borohydride
Lithium borohydride is a water-reactive, flammable solid.[14] Proper handling and storage are critical to ensure safety.
-
Storage: Store LiBH₄ under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry, well-ventilated area away from water and sources of ignition.[15][16]
-
Handling: All manipulations should be performed in a chemical fume hood.[15][17] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust.[14]
-
Quenching: LiBH₄ reacts violently with water, releasing flammable hydrogen gas.[17] Reactions should be quenched carefully at low temperatures by the slow, dropwise addition of a suitable quenching agent (e.g., saturated aqueous Rochelle's salt or a dilute acid).
Detailed Experimental Protocol
This protocol outlines the reductive cleavage of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one to produce (R)-4-methyl-1-pentanol.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | 275.35 | 10.0 | 2.75 g |
| Lithium Borohydride (LiBH₄) | 21.78 | 20.0 | 0.44 g (2.0 equiv.) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated Aqueous NH₄Cl | - | - | 20 mL (for quenching) |
| Diethyl Ether (Et₂O) | - | - | 100 mL (for extraction) |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
Step-by-Step Procedure
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Application Notes and Protocols for the Transesterification of N-acyl Oxazolidinones
For researchers, scientists, and professionals in drug development, the precise and efficient manipulation of chiral molecules is a cornerstone of modern synthetic chemistry. Among the arsenal of techniques available, the use of chiral auxiliaries, particularly Evans' N-acyl oxazolidinones, has proven to be a robust and reliable strategy for asymmetric synthesis. The subsequent cleavage of the auxiliary to yield the desired chiral carboxylic acid derivative is a critical step, with transesterification to form esters being a common and highly valuable transformation. This guide provides an in-depth exploration of the transesterification of N-acyl oxazolidinones, offering mechanistic insights, a comparative analysis of catalytic systems, detailed experimental protocols, and troubleshooting advice to ensure successful implementation in the laboratory.
The Strategic Importance of N-acyl Oxazolidinone Transesterification
N-acyl oxazolidinones are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1] The oxazolidinone auxiliary, being chiral itself, directs the stereochemical outcome of reactions at the α-carbon of the acyl group. Once the desired stereocenter is set, the auxiliary must be removed cleanly and without racemization of the newly formed chiral center.
Transesterification, or alcoholysis, of the N-acyl bond offers a direct route to chiral esters, which are versatile intermediates in organic synthesis and common structural motifs in pharmaceuticals and natural products. This transformation is often preferred over hydrolysis followed by esterification as it can be a more direct and atom-economical process.
Mechanistic Underpinnings: Activating the Amide for Nucleophilic Attack
The N-acyl bond of an oxazolidinone is an amide, which is generally unreactive towards nucleophiles like alcohols. Therefore, catalysis is essential to activate the carbonyl group and facilitate the transesterification. The most common strategies involve the use of Lewis acids, with organocatalytic and enzymatic methods emerging as powerful alternatives.
Lewis Acid Catalysis
Lewis acids are the most frequently employed catalysts for this transformation. They function by coordinating to the carbonyl oxygen of the acyl group, and often the endocyclic oxygen of the oxazolidinone ring as well, to form a chelated intermediate. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by an alcohol.[2]
The general mechanism proceeds through the following steps:
-
Activation: The Lewis acid coordinates to the N-acyl oxazolidinone.
-
Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, expelling the oxazolidinone auxiliary as the leaving group.
-
Catalyst Regeneration: The Lewis acid is released, and the chiral ester is formed.
Caption: Lewis Acid Catalyzed Transesterification Mechanism.
A Comparative Overview of Catalytic Systems
The choice of catalyst is paramount and depends on factors such as substrate scope, desired reaction conditions, and tolerance of functional groups.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Lewis Acids | Yb(OTf)₃, Y(OTf)₃, Sc(OTf)₃, MgBr₂·OEt₂, Ti(OiPr)₄ | High efficiency, broad substrate scope, well-established.[3] | Can be moisture-sensitive, may require stoichiometric amounts, potential for side reactions with sensitive substrates. |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs), Chiral Phosphoric Acids | Mild reaction conditions, metal-free, high functional group tolerance. | May have narrower substrate scope, catalyst loading can be higher than metal catalysts. |
| Enzymes | Lipases (e.g., Candida antarctica lipase B) | High chemo-, regio-, and enantioselectivity, environmentally benign. | Limited substrate scope, often require specific solvents and temperatures, can be slower. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Lewis Acid-Catalyzed Transesterification using Ytterbium Triflate (Yb(OTf)₃)
This protocol is adapted from the work of MacMillan and co-workers and provides a robust method for the conversion of a wide range of N-acyl oxazolidinones to their corresponding esters.[3]
Materials:
-
N-acyl oxazolidinone (1.0 equiv)
-
Alcohol (3.0-10.0 equiv)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol%)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the N-acyl oxazolidinone (1.0 equiv) and Yb(OTf)₃ (0.1 equiv).
-
Add the anhydrous solvent (to make a 0.1 M solution of the substrate).
-
Add the alcohol (3.0-10.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral ester and recover the oxazolidinone auxiliary.
Caption: Experimental Workflow for Lewis Acid-Catalyzed Transesterification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst (moisture). | Use a fresh bottle of Lewis acid or dry it under vacuum. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere. |
| Sterically hindered alcohol or substrate. | Increase the reaction temperature and/or reaction time. Consider using a less sterically demanding nucleophile if possible. Increase catalyst loading. | |
| Epimerization of the chiral center | Presence of a strong base or prolonged heating. | Use milder reaction conditions. If a base is required for other functionalities, use a non-nucleophilic, hindered base. |
| The product ester is susceptible to racemization. | Isolate the product as quickly as possible and avoid harsh purification conditions. | |
| Side reactions (e.g., cleavage of other functional groups) | Harsh Lewis acid or reaction conditions. | Screen different Lewis acids of varying strengths. Use lower temperatures and shorter reaction times. |
| Difficulty in separating the product from the auxiliary | Similar polarities. | Optimize the eluent system for column chromatography. Consider derivatizing the auxiliary to change its polarity before purification. |
Conclusion
The transesterification of N-acyl oxazolidinones is a vital transformation in asymmetric synthesis, providing a direct entry to valuable chiral esters. The choice of catalytic system, particularly the use of Lewis acids like Yb(OTf)₃, offers a versatile and efficient method for this conversion. By understanding the underlying mechanism, carefully selecting the reaction conditions, and being prepared to troubleshoot potential issues, researchers can confidently and successfully implement this powerful synthetic tool in their pursuit of complex molecular targets.
References
-
Prashad, M., Kim, H.-Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A CONVENIENT AND PRACTICAL METHOD FOR N-ACYLATION OF 2-OXAZOLIDINONE CHIRAL AUXILIARIES WITH ACIDS. Tetrahedron Letters, 39(51), 9369-9372. [Link]
- Sharma, Y. C., & Singh, B. (2007). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology, 9(1), 12-21.
-
MacMillan, D. W. C., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. Journal of the American Chemical Society, 140(49), 17045-17050. [Link]
-
MDPI. (2023). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. Catalysts, 13(2), 423. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
ChemistryViews. (2018). N-Acylation of Oxazolidinones. [Link]
-
MDPI. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 25(15), 3386. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
University of Rochester. Evans' enolate alkylation-hydrolysis. [Link]
-
arkat-usa.org. (2021). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, (v), 126-137. [Link]
-
National Center for Biotechnology Information. Kinetic Resolution of 2-oxazolidinones via Catalytic, Enantioselective N-acylation. [Link]
-
National Center for Biotechnology Information. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. [Link]
-
National Center for Biotechnology Information. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. [Link]
-
ResearchGate. (2022). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. [Link]
-
ResearchGate. (2022). Transesterification reaction via alumina based catalysts not working?? [Link]
-
Semantic Scholar. Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. [Link]
-
YouTube. (2020). Evans Aldol reaction|Asymmetric synthesis. [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
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Application Note & Protocols: Mastering Stereocontrol with Boron-Mediated Soft Enolization for Evans Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Power of Controlled Enolization
The aldol reaction is a cornerstone of carbon-carbon bond formation, but controlling its stereochemical outcome is paramount for the synthesis of complex molecules like polyketide natural products and pharmaceuticals. The Evans Asymmetric Aldol Reaction, utilizing a chiral oxazolidinone auxiliary, provides a robust solution for establishing two contiguous stereocenters with high predictability.[1] The key to this control lies in the generation of a geometrically defined boron enolate through a process known as "soft enolization."[1] This guide provides an in-depth exploration of the theoretical underpinnings, mechanistic rationale, and practical protocols for employing boron-mediated soft enolization in Evans aldol reactions, a technique renowned for its exceptional levels of diastereoselectivity.
Theoretical Framework: Why Boron-Mediated Soft Enolization Excels
Traditional enolate formation often relies on strong, non-selective bases ("hard enolization"), which can lead to mixtures of enolate isomers and compromised stereoselectivity. Boron-mediated "soft enolization" overcomes this by using a Lewis acidic boron source, typically a dialkylboron triflate (R₂BOTf), in concert with a hindered tertiary amine base.[2][3]
The Causality Behind Experimental Choices:
-
The Lewis Acid (e.g., n-Bu₂BOTf): The boron triflate first coordinates to the carbonyl oxygen of the N-acyl oxazolidinone substrate.[2][4] This coordination accomplishes two critical tasks: it increases the acidity of the α-protons, allowing for their removal by a relatively weak base, and it pre-organizes the substrate for stereoselective deprotonation.[4]
-
The Hindered Base (e.g., DIPEA or Et₃N): A sterically bulky, non-nucleophilic base is chosen to deprotonate the α-carbon without competing in nucleophilic attack at the carbonyl or the boron center.[3][5]
-
Formation of the (Z)-Enolate: The combination of the chiral auxiliary's steric influence and the coordinated boron complex directs the deprotonation to selectively form the (Z)-boron enolate.[1][6] This geometric isomer is crucial for achieving the desired syn-aldol product.
The resulting boron enolate is a stable intermediate that possesses a unique dual character: it is both a potent nucleophile at the α-carbon and retains Lewis acidity at the boron center.[4] This allows it to coordinate with the incoming aldehyde, setting the stage for a highly ordered, intramolecular-like reaction pathway.[4][7]
The Stereochemical Blueprint: The Zimmerman-Traxler Transition State
The remarkable predictability of the Evans aldol reaction stems from its progression through a well-defined, chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model.[6][8][9]
Key Features Driving Selectivity:
-
Chelation: The boron atom chelates both the enolate oxygen and the aldehyde's carbonyl oxygen, creating a rigid, cyclic transition structure.[1][7][10]
-
Minimized Steric Interactions: The substituents on the enolate (R¹) and the aldehyde (R²) preferentially occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions.[6][11] This arrangement is what dictates the syn relative stereochemistry of the newly formed alcohol and the R¹ group.
-
Facial Selectivity from the Auxiliary: The bulky substituent on the Evans oxazolidinone auxiliary (e.g., benzyl or isopropyl) effectively shields one face of the (Z)-enolate.[1][12] Consequently, the aldehyde can only approach from the less hindered face, establishing the absolute stereochemistry of the two new stereocenters.[11]
The short boron-oxygen bonds create a more compact and rigid transition state compared to those involving other metals like lithium, leading to enhanced stereoselectivity.[8][10]
Mechanistic Deep Dive: Visualizing Stereocontrol
The precise geometry of the transition state is the critical determinant of the reaction's outcome. The diagram below illustrates the favored Zimmerman-Traxler model for the reaction of a (Z)-boron enolate with an aldehyde.
Protocols for a Representative Evans syn-Aldol Reaction
This protocol describes the reaction between N-propanoyloxazolidinone and isobutyraldehyde, a classic example demonstrating the power of this methodology.[13]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| N-propanoyloxazolidinone | Synthesis Grade | Standard | Prepare from the corresponding oxazolidinone. |
| Dibutylboron triflate (n-Bu₂BOTf) | ≥98% or 1.0 M solution | Standard | Handle under inert atmosphere. Highly corrosive. |
| Triethylamine (Et₃N) or DIPEA | Anhydrous, >99.5% | Standard | Distill from CaH₂ before use. |
| Isobutyraldehyde | >99% | Standard | Distill before use to remove isobutyric acid. |
| Dichloromethane (DCM) | Anhydrous | Standard | Dry over CaH₂ or via solvent purification system. |
| Methanol (MeOH) | Reagent Grade | Standard | |
| 30% Hydrogen Peroxide (H₂O₂) | Stabilized | Standard | Caution: Strong oxidizer. |
| Phosphate Buffer (pH 7) | Standard | ||
| Standard Glassware | Oven or flame-dried under vacuum. | ||
| Syringes, Needles, Septa | For inert atmosphere techniques. |
Step-by-Step Methodology:
Part A: Boron Enolate Formation and Aldol Addition [13]
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add N-propanoyloxazolidinone (e.g., 10.0 mmol, 1.0 equiv). Seal the flask with a rubber septum, and establish an inert atmosphere (N₂ or Ar).
-
Dissolution: Add anhydrous dichloromethane (50 mL) via syringe to dissolve the substrate.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. A thermometer should be used to monitor the internal temperature.
-
Base Addition: Add triethylamine (1.5 equiv) dropwise via syringe over 2 minutes. The solution should remain clear.
-
Enolization: Slowly add dibutylboron triflate (1.2 equiv, either neat or as a 1.0 M solution in DCM) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. Stir the resulting pale-yellow solution for 30 minutes at -78 °C. This step is the "soft enolization" and generates the reactive (Z)-boron enolate in situ.
-
Aldehyde Addition: Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).
Part B: Oxidative Workup
-
Quenching: To the reaction flask at 0 °C, add 25 mL of pH 7 phosphate buffer, followed by 50 mL of methanol.
-
Oxidation: Slowly and carefully add 15 mL of 30% hydrogen peroxide to the vigorously stirred biphasic mixture. Caution: This is an exothermic process. Ensure efficient cooling and slow addition to maintain the internal temperature below 10 °C.
-
Stirring: After the addition is complete, remove the cooling bath and stir the mixture vigorously at room temperature for 1 hour. The boron aldolate is cleaved during this step.
-
Extraction: Transfer the mixture to a separatory funnel. Remove the aqueous layer and extract it twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldol adduct.
Part C: Purification and Auxiliary Cleavage
-
Purification: The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyloxazolidinone aldol adduct. Diastereomeric ratios (>99:1 syn:anti) can be determined by ¹H NMR analysis of the crude product.
-
Auxiliary Cleavage (Example to an Ester):
-
Dissolve the purified adduct (1.0 equiv) in anhydrous THF at 0 °C.
-
Add sodium methoxide (1.1 equiv, as a solution in methanol).
-
Stir for 30 minutes. The reaction generates the methyl ester of the aldol product and releases the chiral auxiliary.
-
Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
The desired ester can be purified by chromatography. The water-soluble chiral auxiliary can often be recovered from the aqueous layer for reuse.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Diastereoselectivity | Wet reagents/solvents; Impure aldehyde; Incorrect temperature control. | Ensure all reagents and solvents are rigorously dried. Distill the aldehyde immediately before use. Maintain strict temperature control, especially during enolization. |
| Incomplete Reaction | Insufficient enolization time; Low-quality boron triflate. | Increase enolization time to 1 hour. Use a fresh or recently purchased bottle of n-Bu₂BOTf. |
| Complex Product Mixture | Aldehyde self-condensation; Side reactions. | Add the aldehyde slowly at -78 °C. Ensure the base is non-nucleophilic. |
| Difficult Auxiliary Cleavage | Steric hindrance around the carbonyl. | More forcing conditions (e.g., LiOH/H₂O₂) can be used to generate the carboxylic acid. Other cleavage methods are also available.[14] |
Conclusion
The boron-mediated soft enolization protocol for the Evans aldol reaction is a highly reliable and powerful method for asymmetric synthesis.[7][15] Its success is a direct result of a deep mechanistic understanding, where the choice of a Lewis acid, a hindered base, and a chiral auxiliary converge to favor a single, highly organized transition state.[2] This leads to the predictable and efficient formation of syn-β-hydroxy carbonyl compounds, which are invaluable building blocks in medicinal chemistry and natural product synthesis. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently apply this methodology to achieve exceptional levels of stereocontrol in their synthetic endeavors.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
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Arnott, G. (2018). Chemistry 3 - Boron enolates in Aldol reaction. YouTube. [Link]
-
Casual Chemistry (2021). Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism. YouTube. [Link]
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Cowden, C. J.; Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200. [Link]
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Jakubke, H.-D. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
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Myers, A. G. Research Group. Zimmerman Traxler Model. Harvard University. [Link]
-
Goodman, J. M., et al. (2007). Enantioselectivity in the boron aldol reactions of methyl ketones. Chemical Communications, (14), 1435-1437. [Link]
-
Paterson, I. (2012). Asymmetric aldol reaction using boron enolates. Nature Protocols, 7, 246-253. [Link]
-
Casual Chemistry (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
PharmaXChange.info (2011). Boron Enolates for Aldol Synthesis and Other Reactions. PharmaXChange. [Link]
-
Zhang, Z., & Collum, D. B. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 140(35), 11048-11055. [Link]
-
Li, Y., et al. (2019). Diastereoselectivity in the boron aldol reaction of α-alkoxy and α,β-bis-alkoxy methyl ketones. Organic & Biomolecular Chemistry, 17(3), 568-575. [Link]
-
Abiko, A. (2016). Boron Enolate Chemistry. ResearchGate. [Link]
-
Anonymous. Enantioselective Synthesis. Course Handout. [Link]
-
Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 35-42. [Link]
-
Gopakumar, G., & Varghese, B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(33), 11634–11645. [Link]
-
Zhang, Z., & Collum, D. B. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. The Journal of Organic Chemistry, 83(15), 8379-8387. [Link]
-
Evans, D. A., et al. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. [Link]
-
Chatterjee, N., & Goswami, A. (2015). Metal and Base Free Synthesis of Primary Amines via Ipso Amination of Organoboronic Acids Mediated by [Bis(Trifluoroacetoxy)Iodo]Benzene (PIFA). Organic & Biomolecular Chemistry, 13(31), 7940–7945. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2004). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 2-9). [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Aldol reactions. In Organic Chemistry (2nd ed.). [Link]
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Application Notes & Protocols: Asymmetric Synthesis of α-Amino Acids Utilizing (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Introduction: The Imperative for Stereochemical Control in Synthesis
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for efficacy and safety. Non-proteinogenic α-amino acids, in particular, are crucial building blocks for peptidomimetics, constrained peptides, and various pharmacologically active small molecules.[1][2] The Evans oxazolidinone chiral auxiliaries represent a cornerstone in asymmetric synthesis, offering a reliable and predictable method for installing stereocenters.[3][4] This guide provides an in-depth exploration of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, a specific N-acylated Evans auxiliary, detailing its application in the diastereoselective synthesis of α-amino acids. We will delve into the mechanistic underpinnings that govern its high stereoselectivity and provide robust, field-tested protocols for its use.
Core Principle: The Power of the Chiral Auxiliary
The strategy of using a chiral auxiliary is an elegant solution to the challenge of asymmetric synthesis.[5] The core principle involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. This creates a chiral molecular environment that forces subsequent reactions to occur on a specific face of the substrate, resulting in the formation of one diastereomer in preference to the other. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse.[3][6]
The (R)-4-benzyl-2-oxazolidinone auxiliary, derived from the readily available D-phenylalanine, is exceptionally effective due to the bulky benzyl group at the C4 position.[7] When an acyl group, such as the 4-methylpentanoyl moiety, is attached to the nitrogen atom, this benzyl group acts as a powerful steric director, dictating the trajectory of incoming electrophiles.[3]
Mechanistic Rationale: Achieving High Diastereoselectivity
The remarkable success of the Evans auxiliary in controlling stereochemistry hinges on the formation of a rigid and predictable transition state during the key bond-forming step. The synthesis of an α-amino acid via this method typically involves the electrophilic amination (or azidation) of a chiral enolate.
-
Formation of a Rigid (Z)-Enolate: The process begins with the deprotonation of the α-carbon of the acyl group using a strong, sterically hindered base like sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C). This kinetically controlled deprotonation selectively forms the (Z)-enolate. The metal cation (Na⁺ or Li⁺) then forms a rigid, five-membered chelate ring with the two oxygen atoms of the N-acyl oxazolidinone.[8]
-
Steric Shielding and Electrophilic Approach: This chelated structure forces the plane of the enolate to be roughly perpendicular to the oxazolidinone ring. The C4-benzyl group effectively blocks the si-face of the enolate. Consequently, an incoming electrophile, such as an azidating agent, can only approach from the less sterically encumbered re-face.
-
Controlled Stereocenter Formation: This directed attack results in the formation of a new C-N bond with a predictable absolute stereochemistry at the α-carbon. The high degree of facial selectivity regularly leads to diastereomeric ratios exceeding 98:2.[9]
Caption: Mechanism of stereocontrol using the Evans auxiliary.
Application Workflow: From Acyl Auxiliary to Amino Acid
The overall synthetic route is a logical progression from attaching the auxiliary to cleaving it after the key stereocenter has been set. The use of an azide as an amino group precursor is a common and effective strategy, as it is relatively unreactive in the alkylation step and can be cleanly reduced to the primary amine.[10]
Caption: General workflow for amino acid synthesis.
Detailed Experimental Protocols
Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi), moisture-sensitive chemicals, and potentially explosive azides. All operations must be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Protocol 1: Synthesis of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
This protocol describes the acylation of the chiral auxiliary.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| (R)-4-benzyl-2-oxazolidinone | 177.20 | 10.0 | 1.77 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 10.5 | 4.2 mL |
| 4-Methylpentanoyl chloride | 134.62 | 11.0 | 1.48 g (1.5 mL) |
| Saturated aqueous NH₄Cl solution | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum and backfill with nitrogen.
-
Add (R)-4-benzyl-2-oxazolidinone (1.77 g, 10.0 mmol) to the flask and dissolve in anhydrous THF (40 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (4.2 mL, 10.5 mmol) dropwise via syringe over 10 minutes. The solution may turn pale yellow. Stir for an additional 20 minutes at -78 °C.
-
Add 4-methylpentanoyl chloride (1.5 mL, 11.0 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the title compound as a colorless oil or white solid.
Protocol 2: Asymmetric α-Azidation
This is the key stereocenter-forming reaction.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| (R)-N-acyl oxazolidinone (from Protocol 1) | 275.34 | 5.0 | 1.38 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 30 mL |
| Sodium hexamethyldisilazide (NaHMDS), 1.0 M/THF | 183.37 | 5.5 | 5.5 mL |
| 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide) | 307.44 | 6.0 | 1.84 g |
| Glacial Acetic Acid | 60.05 | ~12.0 | ~0.7 mL |
| Saturated aqueous NaHCO₃ solution | - | - | 20 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under nitrogen, add the N-acyl oxazolidinone (1.38 g, 5.0 mmol) and dissolve in anhydrous THF (30 mL).
-
Cool the solution to -78 °C.
-
Add NaHMDS solution (5.5 mL, 5.5 mmol) dropwise over 10 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve Trisyl azide (1.84 g, 6.0 mmol) in anhydrous THF (10 mL).
-
Transfer the Trisyl azide solution to the enolate solution at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding glacial acetic acid (~0.7 mL, ~12 mmol) dropwise at -78 °C.
-
Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution (20 mL) and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the diastereomerically enriched α-azido product.
Protocol 3: Auxiliary Cleavage
This protocol removes the auxiliary to yield the α-azido carboxylic acid.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| α-Azido N-acyl oxazolidinone (from Protocol 2) | 316.35 | 4.0 | 1.27 g |
| Tetrahydrofuran (THF) | - | - | 30 mL |
| Water (H₂O) | - | - | 10 mL |
| Hydrogen Peroxide (H₂O₂), 30% aq. solution | 34.01 | ~16.0 | ~1.8 mL |
| Lithium Hydroxide monohydrate (LiOH·H₂O) | 41.96 | 8.0 | 0.34 g |
| Sodium Sulfite (Na₂SO₃) | 126.04 | ~12.0 | 1.5 g |
| Diethyl Ether or CH₂Cl₂ | - | - | - |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
Procedure:
-
Dissolve the α-azido product (1.27 g, 4.0 mmol) in THF (30 mL) in a 100 mL flask and cool to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of LiOH·H₂O (0.34 g, 8.0 mmol) in water (10 mL).
-
Add the aqueous LiOH solution to the flask, followed by the dropwise addition of 30% H₂O₂ (1.8 mL, ~16 mmol). Caution: Oxygen evolution may occur. [11]
-
Stir the biphasic mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and quench the excess peroxide by the slow, portion-wise addition of sodium sulfite (1.5 g). Stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Add water (20 mL) and extract with diethyl ether or CH₂Cl₂ (3 x 30 mL) to recover the chiral auxiliary.
-
Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the α-azido carboxylic acid.
Protocol 4: Reduction to the α-Amino Acid
This final step converts the azide to the desired primary amine.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| α-Azido carboxylic acid (from Protocol 3) | 157.17 | 3.0 | 0.47 g |
| Methanol (MeOH) or Ethyl Acetate (EtOAc) | - | - | 30 mL |
| Palladium on Carbon (Pd/C), 10% | - | - | ~50 mg (catalytic) |
| Hydrogen Gas (H₂) | - | - | Balloon pressure |
Procedure:
-
Dissolve the α-azido carboxylic acid (0.47 g, 3.0 mmol) in methanol (30 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C (~50 mg) under a nitrogen atmosphere.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude α-amino acid, which can be further purified by recrystallization or ion-exchange chromatography if necessary.
Summary of Expected Outcomes
This multi-step synthesis is designed for high fidelity and stereochemical control. The following table summarizes typical expectations for each stage of the process.
| Step | Key Reagents | Typical Conditions | Diastereomeric Ratio (d.r.) | Typical Yield |
| Acylation | n-BuLi, 4-Methylpentanoyl chloride | THF, -78 °C to 0 °C | N/A | >90% |
| Asymmetric Azidation | NaHMDS, Trisyl Azide | THF, -78 °C | >98:2 | 75-85% |
| Auxiliary Cleavage | LiOH, H₂O₂ | THF/H₂O, 0 °C to RT | No epimerization | >90% |
| Azide Reduction | H₂, Pd/C | MeOH, RT | No epimerization | >95% |
References
-
V. A. Soloshonok, "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature," National Institutes of Health. [Online]. Available: [Link]
-
Y. Wang et al., "Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary," ACS Publications. [Online]. Available: [Link]
-
A. G. Myers et al., "Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids," The Journal of Organic Chemistry, ACS Publications. [Online]. Available: [Link]
- D. J. Ager et al., "Approaches to the Asymmetric Synthesis of Unusual Amino Acids," In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: 1983; Vol. 4, pp 1-59.
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A. Karton, "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn," ConnectSci. [Online]. Available: [Link]
-
S. Hanessian et al., "Stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid from (4S,5S)-4-formyl-5-vinyl-2-oxazolidinone," PubMed. [Online]. Available: [Link]
-
A. Karton, "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn," UQ eSpace, The University of Queensland. [Online]. Available: [Link]
-
M. H. Kress et al., "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2," ACS Publications. [Online]. Available: [Link]
-
J. E. Dalgard et al., "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary," Journal of Chemical Education, ACS Publications. [Online]. Available: [Link]
-
J. E. Dalgard et al., "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis," Williams College Chemistry. [Online]. Available: [Link]
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W. A. van der Donk et al., "Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis," PMC, National Institutes of Health. [Online]. Available: [Link]
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Anonymous, "Evans Enolate Alkylation-Hydrolysis," Course Hero. [Online]. Available: [Link]
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-
D. A. Evans et al., "The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids," Journal of the American Chemical Society. [Online]. Available: [Link]
-
S. Shuto et al., "Revised supporting information," The Royal Society of Chemistry. [Online]. Available: [Link]
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-
S. K. Ghorai et al., "An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4Benzyl2-oxazolidinone) from Amino Acid," ResearchGate. [Online]. Available: [Link]
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Various Authors, "Chiral Amino Acids Synthesis," Synthesizing. [Online]. Available: [Link]
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J. M. Concellón et al., "α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction," Ingenta Connect. [Online]. Available: [Link]
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P.-Q. Huang et al., "Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries," ResearchGate. [Online]. Available: [Link]
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Stratech, "(R)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, 97% Purity, C16H21NO3, 1 gram," Stratech. [Online]. Available: [Link]
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P. H. Toy et al., "A cleavable linker strategy for optimising enolate alkylation reactions of a polymer-supported Evans' oxazolidin-2-one," Chemical Communications, RSC Publishing. [Online]. Available: [Link]
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- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Stereoselective Diels-Alder Reactions Utilizing (R)-4-benzyl-2-oxazolidinone as a Chiral Auxiliary
Prepared by: Gemini, Senior Application Scientist
Introduction: Mastering Asymmetry in the Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition has been instrumental in the synthesis of complex natural products and pharmaceutical agents.[1] However, controlling the absolute stereochemistry of the newly formed chiral centers presents a significant challenge. Chiral auxiliaries are a robust solution, temporarily attaching to a substrate to direct a stereoselective transformation before being cleaved and recycled.[2]
Among the most successful and widely adopted chiral auxiliaries are the oxazolidinones developed by David A. Evans and his research group.[2][] These auxiliaries have demonstrated exceptional efficacy in controlling stereochemistry in a variety of transformations, including aldol additions, alkylations, and Diels-Alder reactions.[2][]
This guide focuses specifically on the application of the (R)-4-benzyl-2-oxazolidinone auxiliary in asymmetric Diels-Alder reactions. It is crucial to note that the oxazolidinone itself is not the dienophile. Rather, its N-acylated derivatives, particularly α,β-unsaturated variants like N-acryloyl or N-crotonoyl species, serve as the activated dienophiles. A saturated acyl group, such as the 4-methylpentanoyl moiety, lacks the requisite π-system to participate in a Diels-Alder cycloaddition. The benzyl substituent at the C4 position of the auxiliary plays a pivotal role in achieving high levels of diastereoselectivity, often superior to other alkyl-substituted auxiliaries.[4]
Mechanistic Rationale: The Foundation of Stereocontrol
The remarkable stereoselectivity observed in Diels-Alder reactions employing N-alkenoyl-(R)-4-benzyl-2-oxazolidinone dienophiles is orchestrated by the interplay between the auxiliary, the dienophile's acyl group, and a Lewis acid catalyst.
-
Lewis Acid Chelation: The reaction is typically promoted by a chelating Lewis acid, such as diethylaluminum chloride (Et₂AlCl). The Lewis acid coordinates to both the oxazolidinone ring carbonyl and the N-acyl carbonyl oxygen. This bidentate chelation locks the N-acyl group into a planar, s-cis conformation, which is essential for activating the dienophile and establishing a rigid, predictable steric environment.[5]
-
Facial Shielding: Once the chelated complex is formed, the C4-benzyl group of the oxazolidinone auxiliary projects outwards, effectively shielding one of the two prochiral faces of the dienophile's double bond.
-
Directed Cycloaddition: The incoming diene (e.g., cyclopentadiene) is consequently forced to approach from the less sterically encumbered face, leading to the highly preferential formation of a single diastereomer.[4][5] The endo transition state is generally favored due to secondary orbital interactions, a common feature of Diels-Alder reactions.
This mechanism, often referred to as the "Evans model," provides a reliable framework for predicting the stereochemical outcome of the cycloaddition.[6] While alternative models based on non-ionic complexes have been proposed, the chelation-control model remains a widely accepted and predictive tool for rationalizing the high diastereoselectivity.[6]
Caption: Proposed chelated transition state model illustrating stereocontrol.
Application Notes: Scope and Optimization
-
Dienophile Reactivity: N-acryloyl, N-crotonoyl, and other α,β-unsaturated N-acyl oxazolidinones derived from (R)-4-benzyl-2-oxazolidinone are highly reactive dienophiles due to the electron-withdrawing nature of the acylated auxiliary, which is further enhanced by Lewis acid coordination.[4] This high reactivity allows for cycloadditions with a broad range of dienes, including less reactive acyclic dienes.[4]
-
Superiority of the Benzyl Auxiliary: The C4-benzyl substituted auxiliary consistently provides higher levels of diastereoselectivity compared to auxiliaries with smaller alkyl groups like isopropyl. This enhancement is attributed not only to greater steric hindrance but also to favorable π-stacking interactions between the benzyl group's aromatic ring and the dienophile in the transition state.[4]
-
Choice of Lewis Acid: Diethylaluminum chloride (Et₂AlCl) is the most commonly employed Lewis acid for these reactions, typically used in stoichiometric amounts (1.2–1.5 equivalents). Other Lewis acids can be used, but may lead to different levels of selectivity or require optimization.
-
Reaction Conditions: The reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) in anhydrous chlorinated solvents like dichloromethane (CH₂Cl₂) to maximize selectivity and minimize side reactions.
Comparative Performance Data
The following table summarizes representative data from the seminal work by Evans et al., highlighting the high diastereoselectivity achieved with the benzyl-substituted auxiliary in the Lewis-acid-catalyzed Diels-Alder reaction with cyclopentadiene.
| Dienophile Auxiliary Substituent (R) | Diene | Lewis Acid (eq.) | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| CH₂Ph (Benzyl) | Cyclopentadiene | Et₂AlCl (1.4) | -78 | 88 | >100:1 |
| CH(CH₃)₂ (Isopropyl) | Cyclopentadiene | Et₂AlCl (1.4) | -78 | 81 | >100:1 |
| CH₂Ph (Benzyl) | Isoprene | Et₂AlCl (1.4) | -20 | 83 | >99:1 |
| CH(CH₃)₂ (Isopropyl) | Isoprene | Et₂AlCl (1.4) | -20 | 85 | 95:5 |
| CH₂Ph (Benzyl) | Piperylene | Et₂AlCl (1.4) | -20 | 77 | >99:1 |
| CH(CH₃)₂ (Isopropyl) | Piperylene | Et₂AlCl (1.4) | -20 | 84 | 94:6 |
| Data adapted from Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Am. Chem. Soc. 1988, 110, 1238-1256.[4] |
Experimental Protocols: A Three-Stage Workflow
The successful application of this methodology involves a three-stage process: (A) synthesis of the N-alkenoyl dienophile, (B) the key asymmetric Diels-Alder cycloaddition, and (C) non-destructive cleavage of the auxiliary to furnish the final product and allow for auxiliary recovery.
Caption: Overall experimental workflow from auxiliary to final product.
Protocol A: Synthesis of (R)-4-benzyl-3-acryloyloxazolidin-2-one
This protocol describes the acylation of the chiral auxiliary to form the dienophile.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Acryloyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-4-benzyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: In a separate flame-dried flask, dissolve freshly distilled acryloyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithium salt suspension at -78 °C. Stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Partition the mixture between ethyl acetate and water. Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acryloyl dienophile.
Protocol B: Asymmetric Diels-Alder Reaction with Cyclopentadiene
This protocol details the Lewis acid-catalyzed cycloaddition.
Materials:
-
(R)-4-benzyl-3-acryloyloxazolidin-2-one (from Protocol A)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethylaluminum chloride (Et₂AlCl) in hexanes (e.g., 1.0 M)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-acryloyl dienophile (1.0 eq) and dissolve it in anhydrous CH₂Cl₂ (approx. 0.1 M).
-
Lewis Acid Addition: Cool the solution to -78 °C. Slowly add Et₂AlCl (1.4 eq) dropwise. A color change may be observed. Stir the mixture for 30 minutes at -78 °C.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C, monitoring by TLC until the starting dienophile is consumed (typically 2-4 hours).
-
Workup: Quench the reaction at low temperature by the slow addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Extraction: Dilute with additional CH₂Cl₂ and separate the layers. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude cycloadduct is typically of high purity but can be further purified by flash chromatography or recrystallization if necessary. The diastereoselectivity can be determined by ¹H NMR or HPLC analysis of the crude product.
Protocol C: Cleavage of the Chiral Auxiliary
This protocol describes the saponification of the cycloadduct to yield the chiral carboxylic acid and recover the auxiliary.
Materials:
-
Diels-Alder cycloadduct (from Protocol B)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl, e.g., 1 M)
Procedure:
-
Saponification Setup: Dissolve the cycloadduct (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction by TLC. Once the starting material is consumed (typically 1-3 hours), quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃).
-
Auxiliary Recovery: Concentrate the mixture in vacuo to remove the THF. Extract the resulting aqueous solution three times with diethyl ether to recover the (R)-4-benzyl-2-oxazolidinone auxiliary. The combined organic layers can be dried, concentrated, and the auxiliary purified by chromatography.
-
Product Isolation: Cool the remaining aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid product.
Conclusion
The use of N-alkenoyl derivatives of (R)-4-benzyl-2-oxazolidinone as dienophiles in Lewis acid-catalyzed Diels-Alder reactions represents a highly reliable and powerful strategy for asymmetric synthesis. The rigid, chelated transition state, combined with the steric and electronic influence of the benzyl group, provides a predictable platform for achieving exceptional levels of diastereoselectivity. The protocols outlined herein offer a robust workflow for synthesizing valuable, enantiomerically enriched building blocks, while the efficient recovery and recycling of the auxiliary underscore the method's practicality and cost-effectiveness for both academic research and industrial drug development.
References
-
Title: Chiral auxiliary - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Asymmetric Diels-Alder Reactions Handout Source: Andrew G. Myers Research Group, Harvard University URL: [Link]
-
Title: The Diels-Alder Reaction Source: Master Organic Chemistry URL: [Link]
-
Title: Evans auxilary-controlled enantioselective Diels-Alder reaction Source: ChemTube3D URL: [Link]
-
Title: Evans Auxiliaries and a Friend for Aldol Reactions Source: YouTube URL: [Link]
-
Title: An Alternative Mechanism for Diels-Alder Reactions of Evans Auxiliary Derivatives Source: ResearchGate URL: [Link]
-
Title: New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons Source: Journal of the American Chemical Society URL: [Link]
-
Title: Oxazolidinone synthesis Source: Organic Chemistry Portal URL: [Link]
Sources
Topic: Scale-Up Considerations for Reactions with (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
An Application Guide for Drug Development Professionals
Introduction: The Role of Evans Auxiliaries in Asymmetric Synthesis
In the landscape of modern pharmaceutical development, the stereochemical purity of a drug candidate is not merely a regulatory hurdle but a fundamental determinant of its efficacy and safety. Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable and well-trodden path to enantiomerically pure compounds.[1][2] Among these, the oxazolidinones developed by David A. Evans have become a cornerstone methodology, prized for their high levels of stereocontrol, predictability, and the versatility of subsequent transformations.[1][3][4][5]
This guide focuses on a specific and widely used N-acylated oxazolidinone, (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one [6]. It serves as a prochiral substrate for creating new stereocenters via reactions at the α-carbon of the pentanoyl group. While bench-scale success with this auxiliary is common, transitioning these reactions to pilot and manufacturing scales introduces significant challenges.[7] The principles of heat transfer, mass transfer, and reaction kinetics do not scale linearly, demanding a rigorous, safety-first approach to process development.
This document provides researchers, chemists, and process engineers with a detailed framework for scaling up a representative aldol reaction using this substrate. It moves beyond a simple recitation of steps to explain the underlying chemical and engineering principles, ensuring a safe, efficient, and reproducible process.
Chapter 1: Core Principles for Scaling Chiral Auxiliary Reactions
Successfully transitioning a reaction from a 100 mL round-bottom flask to a 100 L reactor requires a fundamental shift in perspective. The factors that are negligible at the bench can become process-defining at scale.
Thermal Management: The Tyranny of the Surface-Area-to-Volume Ratio
The most critical challenge in scaling up chemical reactions is managing heat. As the volume of a reactor increases cubically (V ∝ r³), its heat-transfer surface (the reactor wall) increases only squarely (A ∝ r²). This dramatic decrease in the surface-area-to-volume ratio means that dissipating heat from an exothermic reaction becomes exponentially more difficult at a larger scale.[7]
Reactions involving (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one often have highly exothermic steps:
-
Enolate Formation: Deprotonation with strong bases like lithium diisopropylamide (LDA) or chelation with Lewis acids like titanium tetrachloride (TiCl₄) is rapid and releases significant energy.[8][9][10]
-
Quenching: The neutralization of reactive intermediates is often highly exothermic.
Field-Proven Insights:
-
Reaction Calorimetry is Non-Negotiable: Before any scale-up attempt, reaction calorimetry (e.g., using an RC1 calorimeter) must be performed. This provides critical data on the heat of reaction (ΔHrxn), maximum temperature of synthetic reaction (MTSR), and the potential for thermal runaway.[7]
-
Control Addition Rate: The rate of reagent addition should be the limiting factor for the reaction rate. This ensures that the heat generated can be effectively removed by the reactor's cooling system, preventing dangerous temperature spikes. This is known as operating under "reaction control" rather than "cooling control".[7]
Mass Transfer and Mixing Dynamics
Inefficient mixing at scale can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions, impurity formation, and reduced diastereoselectivity.
Key Considerations:
-
Reagent Introduction: Subsurface addition of reagents is often preferred over top-surface addition to ensure rapid dispersion and prevent accumulation of unreacted, energetic material.
-
Heterogeneous Mixtures: Many aldol and alkylation reactions generate insoluble lithium or titanium salts. The reaction mixture can become a thick slurry, challenging impeller efficiency and impeding heat transfer. The reactor and impeller must be designed to handle such solids effectively.
-
Stirring Speed: This must be optimized to ensure homogeneity without causing excessive shear that could, in some cases, degrade products or intermediates.
Reagent and Solvent Selection for Scale
Choices that are convenient at the lab scale may be impractical or unsafe at the manufacturing scale.
| Consideration | Bench-Scale Choice | Scale-Up Alternative & Rationale |
| Base for Enolate | Lithium Diisopropylamide (LDA) | Rationale: While effective, LDA is a pyrophoric reagent with handling challenges at scale.[9][10] For some reactions, alternative bases or Lewis acid-mediated protocols (e.g., TiCl₄/amine) offer a better safety profile.[8][11] |
| Solvent | Tetrahydrofuran (THF) | Rationale: THF is an excellent solvent but can form explosive peroxides. At scale, 2-Methyltetrahydrofuran (2-MeTHF) is often a preferred alternative due to its higher boiling point, lower peroxide-forming tendency, and easier phase separation from water.[12] |
| Work-up | Saturated Aqueous Solutions | Rationale: Using large volumes of saturated salt solutions generates significant aqueous waste. At scale, minimizing water volume, using alternative quenching agents, or designing a crystallizing work-up is more efficient and environmentally friendly. |
Chapter 2: Protocol — Scale-Up of a Titanium-Mediated Diastereoselective Aldol Reaction
This chapter details a robust, scalable protocol for the syn-selective aldol addition of the titanium enolate of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one to propionaldehyde. The use of TiCl₄ is a well-established method for generating the (Z)-enolate, which reliably leads to the desired syn diastereomer via a Zimmerman-Traxler transition state.[1][13]
Workflow Overview
Caption: Process flow for auxiliary cleavage and recovery.
References
- METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
- Giron, D. Chiral self assembled monolayers as resolving auxiliaries in the crystallization of valine. Journal of Pharmaceutical and Biomedical Analysis.
- American Chemical Society. Grignard Reactions Go Greener with Continuous Processing. ACS Green Chemistry Institute.
- Eigenmann, F., et al. Safety aspects of the process control of Grignard reactions.
- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- E. V. G. Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Chiral auxiliary. Wikipedia.
- Le, C. N., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Smolecule. (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. Smolecule.
- Heravi, M. M., et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Aldol reaction. Wikipedia.
- Rodríguez-Cisterna, V., et al. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. Journal of Organic Chemistry.
- Tanabe, Y., et al. Development and Application of Aldol Condensation Using Titanium Chloride.
- Chen, L.-Y., & Huang, P.-Q. Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions.
- Evans Aldol Reaction. YouTube.
- evans enolate alkylation-hydrolysisx. University of Calgary.
- (4R)-4-BENZYL-3-[(2R,3S)-3-HYDROXY-2-METHYLPENTANOYL]-1,3-OXAZOLIDIN-2-ONE. Sigma-Aldrich.
- Heravi, M. M., et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
- Chow, K. H., et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
- Titanium tetrachloride. Wikipedia.
- Asymmetric Synthesis. University of York.
- (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. PubChem.
- Using LDA to Form an Enol
- Using LDA to Form an Enol
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | C16H21NO3 | CID 2759501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
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- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Alkylation of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Welcome to the technical support guide for the diastereoselective alkylation of N-acyl oxazolidinones, specifically focusing on (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful asymmetric synthesis method. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in mechanistic principles and field-tested protocols.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may encounter during the alkylation process. Each issue is analyzed for its probable causes, followed by actionable solutions to improve your reaction outcomes.
Problem 1: Low Diastereoselectivity (Poor d.r.)
You are observing a diastereomeric ratio (d.r.) significantly lower than the expected >95:5. For instance, your NMR or GC analysis shows a mixture of 80:20 or worse.
Possible Causes & Recommended Solutions:
-
Incomplete or Incorrect Enolate Formation: The cornerstone of this reaction's success is the exclusive formation of the (Z)-enolate.[1][2] If deprotonation is incomplete or if the (E)-enolate is formed, diastereoselectivity will be compromised.
-
Solution: Ensure your base is sufficiently strong and freshly prepared/titrated. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are standard choices.[3][4] Perform the deprotonation at -78 °C (dry ice/acetone bath) to ensure kinetic control, which favors the (Z)-enolate.[3][4] An insufficient amount of base will leave unreacted starting material, which can complicate the reaction and purification.
-
-
Reaction Temperature Too High: Allowing the reaction to warm prematurely can cause the kinetically formed (Z)-enolate to equilibrate to the thermodynamically more stable, but less selective, (E)-enolate.
-
Solution: Maintain a strict temperature protocol. The enolate solution should be kept at -78 °C during its formation and throughout the addition of the electrophile.[1] Only after the electrophile has been added should the reaction be allowed to warm slowly.
-
-
Presence of Protic Impurities: Water or other protic impurities will quench the enolate as it forms, leading to low yields and potentially impacting the diastereomeric ratio.
-
Solution: Employ rigorous anhydrous techniques. Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF). Ensure all reagents, including the electrophile, are dry.
-
-
Inappropriate Lewis Acid Additives (or lack thereof): While lithium and sodium enolates typically form a rigid chelated structure that directs the alkylation, certain substrates or weaker bases may benefit from additives.[2]
-
Solution: The addition of lithium chloride (LiCl) can create a more defined and reactive enolate aggregate, sometimes improving selectivity and reaction rate.[5] This is particularly useful with less reactive electrophiles.
-
Problem 2: Low or No Product Yield
You are experiencing low conversion of your starting material or are unable to isolate a significant amount of the desired alkylated product.
Possible Causes & Recommended Solutions:
-
Ineffective Enolate Formation: As with low selectivity, if the enolate does not form efficiently, no reaction will occur.
-
Solution: Re-verify the quality and concentration of your base. Ensure the reaction temperature is appropriate for deprotonation. Consider using a stronger base if necessary (e.g., switching from NaHMDS to LDA).
-
-
Poor Electrophile Reactivity: The success of the alkylation is highly dependent on the nature of the electrophile.
-
Solution: Use more reactive electrophiles. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For unreactive electrophiles, consider converting them to a triflate (OTf) derivative.[1] Activated electrophiles like benzyl and allyl halides are ideal substrates.[2][3]
-
-
Side Reactions (Elimination): If you are using a secondary or a sterically hindered primary alkyl halide, the strong base (the enolate) can promote E2 elimination instead of the desired SN2 substitution.
-
Degradation During Workup or Purification: The N-acyl oxazolidinone linkage is sensitive to harsh conditions.
-
Solution: Quench the reaction carefully at low temperature, typically with a saturated aqueous solution of ammonium chloride (NH4Cl). Avoid strong acids or bases during the workup. When performing column chromatography, use a moderate polarity eluent system and consider deactivating the silica gel with triethylamine to prevent product degradation on the column.
-
Frequently Asked Questions (FAQs)
This section provides in-depth answers to common conceptual and practical questions regarding the Evans asymmetric alkylation.
Q1: What is the mechanistic basis for the high diastereoselectivity in this reaction?
A1: The high stereocontrol originates from the chiral auxiliary, which forces the reaction to proceed through a highly organized, chelated transition state.[7] The process can be broken down into two key stages:
-
Formation of the (Z)-Enolate: Deprotonation with a hindered base like LDA at -78 °C selectively removes the α-proton. The lithium counterion coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the enolate into the planar Z geometry.
-
Face-Selective Alkylation: The bulky benzyl group at the C4 position of the oxazolidinone ring effectively blocks one face (the top or si face) of the planar enolate. Consequently, the incoming electrophile is forced to approach from the less sterically hindered face (the bottom or re face), resulting in the formation of a single major diastereomer.[3][7]
Below is a diagram illustrating this stereochemical model.
Caption: Mechanism of stereocontrol in Evans alkylation.
Q2: How do I choose the right base and solvent for my alkylation?
A2: The choice of base and solvent is critical for ensuring complete and selective enolate formation.
-
Bases: The base must be strong enough to completely deprotonate the N-acyl imide (pKa ≈ 18-20 in DMSO).
-
Lithium Diisopropylamide (LDA): The most common choice. It's a very strong, sterically hindered base that provides excellent kinetic control, favoring the (Z)-enolate.
-
Sodium or Potassium Bis(trimethylsilyl)amide (NaHMDS, KHMDS): Also very effective and often available commercially as stable solutions. They are slightly less basic than LDA but are excellent for forming (Z)-enolates.[3]
-
-
Solvents: The solvent must be aprotic, anhydrous, and able to dissolve the reagents at low temperatures.
-
Tetrahydrofuran (THF): The standard and most reliable solvent. It has a good solvating power for the lithium enolate and a convenient freezing point (-108 °C).
-
Diethyl Ether (Et2O): Can also be used, but its lower boiling point can be problematic for reflux steps if required for acylation.
-
The following table summarizes the impact of common bases on the reaction.
| Base | Typical Conditions | Diastereoselectivity (d.r.) | Comments |
| LDA | THF, -78 °C | > 95:5 | Gold standard for kinetic (Z)-enolate formation. Must be freshly prepared. |
| NaHMDS | THF, -78 °C | > 95:5 | Excellent alternative to LDA; commercially available as a solution.[3][4] |
| KHMDS | THF, -78 °C | > 90:10 | Can sometimes offer different reactivity but may be less selective. |
| LiHMDS | THF, -78 °C | > 95:5 | Similar performance to LDA and NaHMDS. |
Q3: After the alkylation is successful, how do I remove the chiral auxiliary?
A3: The chiral auxiliary is designed to be removed under conditions that do not epimerize the newly created stereocenter.[1] Several reliable methods exist to convert the alkylated product into different functional groups.
-
To form a Carboxylic Acid (Hydrolysis):
-
Method: Treatment with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H2O2).[3][8]
-
Why it works: The hydroperoxide anion is a soft nucleophile that selectively attacks the more accessible exocyclic carbonyl group, leaving the endocyclic carbamate intact.[3][8] Using LiOH alone can lead to competitive attack at the endocyclic carbonyl.[8]
-
-
To form a Primary Alcohol (Reduction):
-
Method: Reduction with a strong hydride agent like lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4).[1]
-
Why it works: These reagents reduce the imide carbonyl all the way to the alcohol, liberating the chiral auxiliary in the process.
-
-
To form an Aldehyde:
-
Method: A two-step process involving initial reduction to the alcohol (as above) followed by a mild oxidation (e.g., Swern or Dess-Martin periodinane).
-
The general workflow, from starting material to the final cleaved product, is outlined below.
Caption: General workflow for Evans asymmetric alkylation.
Standard Experimental Protocol
This protocol outlines a standard procedure for the alkylation of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one with benzyl bromide.
Materials:
-
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one (1.0 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Standard workup and purification reagents (ethyl acetate, brine, MgSO4, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the N-acyl oxazolidinone (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the NaHMDS solution (1.1 eq) dropwise via syringe over 10 minutes. Stir the resulting pale yellow solution at -78 °C for 30-60 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.
-
Warming & Quenching: After the reaction time, allow the flask to slowly warm to room temperature over several hours (or let it stir overnight). Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product or by GC.
References
-
Evans, D. A., et al. (1981). Asymmetric synthesis of α-substituted β-hydroxy carbonyl compounds. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Horan, J. C., & O'Brien, P. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Gleave, R., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Connect Chemistry. [Link]
-
Urabe, D., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. The Journal of Organic Chemistry, 85(1), 539–546. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
American Chemical Society Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Myers, A. G. (n.d.). Chem 115 Handout: Diastereoselective Alkylation of Pseudoephedrine Amides. Harvard University. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. york.ac.uk [york.ac.uk]
- 8. connectsci.au [connectsci.au]
Purification of diastereomers from (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one reactions by chromatography
Welcome to the technical support guide for the chromatographic purification of diastereomeric products derived from reactions utilizing the (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical purification step.
The Evans chiral auxiliary is a powerful tool in asymmetric synthesis, enabling high levels of stereocontrol in reactions like aldol additions.[1][2] The result of a successful reaction is a mixture of diastereomers. Because diastereomers possess different physical and chemical properties, they can be separated by standard laboratory techniques like silica gel chromatography.[3][4] However, the structural similarity between these diastereomers often makes their separation a significant challenge, requiring careful optimization and troubleshooting.[5]
This document provides field-proven insights, detailed protocols, and troubleshooting solutions to help you achieve optimal separation efficiency, yield, and purity.
General Workflow for Diastereomer Purification
The overall process, from crude reaction mixture to isolated pure diastereomers, follows a systematic path. Each step is critical for a successful outcome.
Caption: General workflow for purification of diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of my aldol product diastereomers so difficult?
The primary challenge is that the diastereomers generated often have very small differences in polarity.[5] Their overall size, shape, and the types of functional groups are identical. The only difference is the 3D spatial arrangement of atoms at the newly formed stereocenters. This subtle structural variance leads to only minor differences in how they interact with the silica gel stationary phase, resulting in very close retention factors (Rf) and overlapping peaks during chromatography.
Q2: What is a good starting solvent system for TLC analysis?
A common and effective starting point for N-acyl oxazolidinone products is a mixture of hexanes and ethyl acetate (EtOAc). Begin with a relatively non-polar ratio, such as 9:1 or 4:1 Hexanes:EtOAc, and gradually increase the polarity. The goal is to find a system that gives an Rf value for your product in the range of 0.2-0.4, as this often provides the best conditions for observing and optimizing separation.[6]
Q3: How can I tell if I am resolving the diastereomers on my TLC plate?
Separated diastereomers will appear as two distinct, albeit often very close, spots.[5] If the separation is minimal, you might see a single elongated or "egg-shaped" spot. To confirm, try running the TLC plate in the same solvent system two or even three times (multiple developments). This can amplify the separation, making two distinct spots more apparent.
Q4: Should I use traditional gravity chromatography or flash column chromatography?
For difficult separations where ΔRf is small, flash column chromatography is highly recommended.[7] The applied pressure increases the flow rate of the mobile phase, which minimizes the time the compounds spend on the column. This reduces band broadening due to diffusion, leading to sharper peaks and better resolution compared to slow-moving gravity columns.
Q5: My reaction produced the "Evans-syn" aldol product. Which diastereomer is typically more polar?
In many cases for Evans-syn aldol products, the major desired diastereomer is the less polar of the two and will elute first from the column. This is often attributed to intramolecular hydrogen bonding between the hydroxyl group and the carbonyl of the oxazolidinone, which can reduce the molecule's interaction with the polar silica gel. However, this is not a universal rule and can be influenced by the specific substrates used. Always confirm the identity of the separated fractions using analytical methods like NMR.
Troubleshooting Guide: Common Purification Issues
Navigating the separation of closely related diastereomers is often a process of trial and error.[5] This guide addresses the most common problems encountered.
Caption: Decision tree for troubleshooting poor resolution.
Q: My TLC shows only one spot with an Rf of ~0.6. What does this mean?
A: A single, high-Rf spot indicates your solvent system is too polar. The compounds are moving too quickly up the plate to resolve.
-
Solution: Drastically reduce the polarity of your eluent. For a Hexanes:EtOAc system, move from 4:1 to 9:1 or even 19:1. The goal is to bring the Rf into the 0.2-0.4 range where separation is more likely to be observed. If reducing polarity doesn't induce separation, your chosen solvent combination may not be selective enough.
Q: I see two overlapping spots on the TLC. How can I improve the separation (increase the ΔRf)?
A: This is an excellent starting point! It confirms that separation is possible.
-
Solution 1: Fine-Tune the Solvent System. Make small, systematic adjustments to the solvent ratio to maximize the distance between the spots. Sometimes, a very slight decrease in polarity can significantly improve resolution.
-
Solution 2: Change Solvent Families. The selectivity of the separation is highly dependent on the nature of the eluent. If Hexanes:EtOAc is not working, try other combinations. Different solvents interact with your compounds and the silica in unique ways.[5][6] See the table below for suggestions.
-
Solution 3: Use a Longer Column. Increasing the column length provides more theoretical plates for the separation to occur, often improving the resolution of closely eluting compounds.[3]
| Solvent System Family | Components | Characteristics & Typical Starting Ratios |
| Standard Ester/Alkane | Hexanes / Ethyl Acetate (EtOAc) | Workhorse System. Good starting point. Try ratios from 19:1 to 4:1. |
| Ether/Alkane | Hexanes / Diethyl Ether (Et₂O) | Ether is less polar than EtOAc. Can provide different selectivity. An 8:2 Hex:Et₂O system is a good alternative to 8:2 Hex:EtOAc.[5] |
| Chlorinated/Alcohol | Dichloromethane (DCM) / Methanol (MeOH) | A more polar system. Useful if compounds are not soluble in alkanes. Start with 99:1 DCM:MeOH. |
| Aromatic/Ester | Toluene / Ethyl Acetate (EtOAc) | Toluene can offer unique π-π interactions that may enhance selectivity.[5][6] Start with low percentages of EtOAc (e.g., 98:2). |
Q: My yield after the column is very low. Where did my product go?
A: Low recovery can result from several issues.
-
Cause 1: Irreversible Adsorption. The carbonyls and hydroxyl group in your product can bind very strongly to the acidic silica gel.
-
Solution: After collecting your main product fractions, "flush" the column with a much more polar solvent (e.g., 100% EtOAc or 9:1 DCM:MeOH) to elute any remaining material. You can also try deactivating the silica gel by preparing a slurry with your eluent containing ~0.5-1% triethylamine (Et₃N) before packing the column.
-
-
Cause 2: Compound Decomposition. Some sensitive compounds can degrade on the acidic surface of silica gel.
-
Solution: Use flash chromatography to minimize the residence time on the column. Deactivating the silica with Et₃N can also neutralize acidic sites and prevent degradation.
-
-
Cause 3: Co-elution. Your product may have eluted with an impurity that is not UV-active, leading to a lower-than-expected mass after solvent removal.
-
Solution: Ensure your fraction analysis by TLC is thorough. Stain the plates with a non-specific stain (like potassium permanganate) to visualize all organic compounds, not just UV-active ones.
-
Experimental Protocols
Protocol 1: TLC Method Development for Diastereomer Separation
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) to create a concentrated stock solution.
-
Prepare TLC Chambers: Line TLC chambers with filter paper and add your chosen eluent systems (e.g., 9:1 Hex:EtOAc, 4:1 Hex:EtOAc, 9:1 Hex:Et₂O). Allow the chambers to saturate for at least 15 minutes.
-
Spot the Plate: Using a capillary tube, carefully spot your crude mixture onto the baseline of a silica gel TLC plate. Keep the spot as small and concentrated as possible.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel to about 1 cm from the top of the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to see UV-inactive compounds.
-
Analyze and Iterate: Assess the Rf and separation. If resolution is poor, select a new solvent system and repeat the process until you find a condition that shows two distinct spots with an Rf between 0.2 and 0.4. This is your target eluent for flash chromatography.
Protocol 2: Preparative Flash Column Chromatography
-
Column Selection and Packing:
-
Based on the amount of crude material, select an appropriate column size. A general rule is to use a mass of silica gel that is 50-100 times the mass of your crude sample.
-
Pack the column using the "slurry" method. Mix the silica gel with your chosen non-polar eluent until a homogenous slurry is formed. Pour the slurry into the column and use air pressure to pack it down, ensuring a flat, stable bed.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in the minimum amount of your eluent (or a less polar solvent like DCM) and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended for difficult separations): Dissolve the crude material in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.
-
-
Running the Column:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure to begin eluting the compounds, maintaining a steady and controlled flow rate. A typical flow rate for flash chromatography is about 2 inches (5 cm) of solvent level drop per minute.[7]
-
Collect fractions in an array of test tubes. For difficult separations, collect smaller fractions to avoid mixing the two diastereomers as they elute.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC. Spot every second or third fraction on a TLC plate and run it in your optimized eluent.
-
Identify the fractions containing the pure, less polar diastereomer, the fractions containing a mixture, and the fractions containing the pure, more polar diastereomer.
-
-
Isolation:
-
Combine the fractions containing each pure diastereomer into separate round-bottom flasks.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield your isolated, pure products.
-
Confirm the purity and identity of each isolated diastereomer by NMR.
-
References
-
Reddit. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. [Link]
-
Reddit. (2018). Help separating diastereomers with very similar Rf. r/chemistry. [Link]
-
Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
MacMillan Group, Princeton University. (2002). The Selective Aldol Reaction. [Link]
-
ResearchGate. (2025). On the Mechanisms of Enantiomer Separations by Chiral Thin-Layer Chromatography on Silica Gel. [Link]
-
Royal Society of Chemistry. (2013). Supporting Information: Design and Synthesis of the Stabilized Analogs of Belactosin A. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
National Institutes of Health (NIH). (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
ACS Publications. (2026). Total Synthesis of Chondrochloren A. [Link]
-
Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Transformation Tutoring. (2022). How To Predict Reactants When Given The Product Of Aldol Condensation?[Link]
-
ResearchGate. (n.d.). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. [Link]
-
Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
-
PubChem. (n.d.). (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. [Link]
-
MDPI. (n.d.). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis. [Link]
-
The Organic Chemistry Tutor. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. [Link]
-
Springer Nature Experiments. (n.d.). Separation of Enantiomers by Thin-Layer Chromatography. [Link]
-
ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
-
ACS Publications. (n.d.). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. [Link]
-
PubMed. (n.d.). TLC separation and identification of diastereomers of D-ergonovine maleate. [Link]
-
ScienceDirect. (n.d.). Chiral separation of oxazolidinone analogues by liquid chromatography. [Link]
-
University of York. (n.d.). Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. [Link]
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?[Link]
-
Chemistry Steps. (n.d.). Aldol Reaction. [Link]
-
Chemistry LibreTexts. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
Technical Support Guide: Troubleshooting Epimerization during Cleavage of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one Auxiliary
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize the powerful (R)-4-benzyl-2-oxazolidinone chiral auxiliary, a cornerstone of modern asymmetric synthesis.[1] While this Evans auxiliary provides exceptional stereocontrol in alkylation and aldol reactions, the final cleavage step can sometimes be compromised by an insidious side reaction: epimerization at the α-stereocenter.[2][3]
This document provides in-depth, field-proven insights and actionable protocols to help you diagnose, troubleshoot, and ultimately prevent the loss of stereochemical integrity during the removal of the (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one auxiliary.
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly is epimerization in the context of chiral auxiliary cleavage?
A: Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters. In the case of your N-acylated oxazolidinone, you have a stereocenter on the auxiliary (at the 4-position, designated 'R') and a newly created stereocenter α to the acyl carbonyl group. Epimerization refers to the loss of the desired configuration at this α-carbon, resulting in a diastereomeric mixture of your product.[4] This side reaction undermines the entire purpose of the asymmetric synthesis, which is to produce a single enantiomer of your final compound.[1]
Q2: What is the primary chemical mechanism causing epimerization?
A: The culprit is the formation of a planar enolate intermediate. The proton on the carbon α to the carbonyl group is acidic. Under basic conditions, which are common in many cleavage protocols, this proton can be abstracted by a base.[5][6] The resulting enolate is planar and achiral at the α-position. When this intermediate is subsequently protonated during the reaction or workup, the proton can add from either face of the planar system. This non-selective protonation leads to a mixture of both the desired diastereomer and its epimer, eroding your product's stereochemical purity.[7]
Q3: Which cleavage conditions are most likely to cause epimerization?
A: Any cleavage method that employs basic conditions carries a risk of epimerization. The risk is amplified by:
-
Strong Bases: Stronger bases or higher concentrations of base increase the rate of proton abstraction.
-
Elevated Temperatures: Higher temperatures provide the activation energy needed for deprotonation.[8]
-
Prolonged Reaction Times: The longer the substrate is exposed to basic conditions, the more opportunity there is for the equilibrium between the chiral starting material and the achiral enolate to be established.
-
Substrate Structure: If the α-proton is particularly acidic due to other electronic factors in your molecule, the risk of epimerization increases significantly.
While the standard lithium hydroperoxide (LiOOH) cleavage is generally very effective, it is performed under basic conditions and can induce epimerization if not carefully controlled.[2][9] Transesterification methods using strong alkoxide bases are also high-risk.
Q4: How can I detect if my product has epimerized?
A: Detecting epimerization involves analyzing the diastereomeric ratio (d.r.) of the cleaved product or the remaining starting material.
-
¹H NMR Spectroscopy: This is often the first line of analysis. Diastereomers are distinct compounds and will typically exhibit different chemical shifts for certain protons, especially those at or near the stereocenters. By integrating the distinct signals, you can determine the diastereomeric ratio.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying enantiomers (after cleavage) or diastereomers. It is the gold standard for determining stereochemical purity.
Q5: Is the (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one particularly susceptible to epimerization?
A: The susceptibility is less about the auxiliary itself and more about the structure of the acyl group—in this case, the 4-methylpentanoyl moiety and any substituent you have added at the α-position. The acidity of the α-proton is the key determinant. For a simple alkyl chain like this, the pKa is relatively high, and epimerization is generally avoidable with proper technique. However, if the α-position is substituted with an electron-withdrawing group, the acidity of the α-proton increases dramatically, making the compound far more prone to epimerization under basic cleavage conditions.
Section 2: Troubleshooting Guide: Minimizing Epimerization
This section provides direct solutions to common problems encountered during the cleavage reaction.
Issue 1: Significant epimerization (>5%) is observed with the standard LiOOH hydrolytic cleavage.
The lithium hydroperoxide method is the most common for converting the N-acyl oxazolidinone to the corresponding carboxylic acid.[10] If you are seeing a loss of stereopurity, it is a sign that the reaction conditions are too harsh for your specific substrate.
-
Solution A: Optimize Reaction Temperature.
-
Causality: The rate of deprotonation (leading to epimerization) is highly temperature-dependent. By lowering the temperature, you kinetically disfavor the epimerization pathway relative to the desired nucleophilic attack at the carbonyl carbon.
-
Action: Conduct the entire reaction sequence at 0 °C. Do not let the reaction warm to room temperature.[11] For extremely sensitive substrates, consider running the reaction at -20 °C, though this will significantly increase the reaction time.
-
-
Solution B: Minimize Reaction Time.
-
Causality: Prolonged exposure to the basic LiOOH solution allows more time for the epimerization equilibrium to be reached.
-
Action: Monitor the reaction progress diligently every 15-30 minutes using Thin Layer Chromatography (TLC). As soon as the starting material is fully consumed, immediately proceed to the quenching step. Do not let the reaction stir for a "convenient" overnight period unless you have previously validated that no epimerization occurs over that timeframe.
-
-
Solution C: Verify Reagent Quality and Stoichiometry.
-
Causality: The concentration of your hydrogen peroxide solution can change over time, and the purity of lithium hydroxide can vary. Incorrect stoichiometry can lead to excess base, which directly increases the rate of epimerization.
-
Action: Use a freshly opened bottle of hydrogen peroxide or titrate your solution to confirm its concentration. Use high-purity, anhydrous LiOH or LiOH·H₂O and weigh it carefully. Adhere strictly to the proven stoichiometric ratios.
-
Issue 2: My substrate is highly sensitive to base, and even optimized LiOOH cleavage causes epimerization.
If your acyl group contains features that make the α-proton highly acidic, hydrolytic cleavage may be fundamentally unsuitable. In this case, changing the reaction strategy is the best approach.
-
Solution A: Switch to Reductive Cleavage (to yield an alcohol).
-
Causality: Reductive agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) operate under neutral or Lewis acidic conditions, completely avoiding the base-mediated enolate formation mechanism.[12] This is one of the most reliable ways to prevent epimerization.
-
Action: Convert your N-acyl oxazolidinone to the corresponding primary alcohol using a reagent like LiBH₄ in THF or ether. This changes the final functional group, but it robustly preserves the stereocenter. If a carboxylic acid is the ultimate goal, the resulting alcohol can be oxidized in a subsequent step.
-
Section 3: Recommended Experimental Protocols
These protocols are designed to be self-validating systems, with built-in checkpoints for ensuring reaction fidelity.
Protocol 1: High-Fidelity Hydrolytic Cleavage with Lithium Hydroperoxide (LiOOH)
This protocol is optimized to minimize epimerization risk during conversion to the carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (R)-4-benzyl-3-(α-substituted-4-methylpentanoyl)oxazolidin-2-one (1.0 equiv) in tetrahydrofuran (THF, ~0.1 M).
-
Pre-cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate flask, prepare the LiOOH reagent by dissolving lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) in deionized water, cooling to 0 °C, and then adding 30-35% aqueous hydrogen peroxide (H₂O₂, 5.0 equiv).[11]
-
Reagent Addition: Add the cold LiOOH solution dropwise to the stirred THF solution of the substrate at 0 °C.
-
Reaction Monitoring (Critical Step): Stir the biphasic mixture vigorously at 0 °C. Spot a TLC plate every 20 minutes to monitor the disappearance of the starting material.
-
Quenching: As soon as the starting material is consumed (typically 1-3 hours), quench the reaction by adding an excess of aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution (~1.5 M, 10 equiv) at 0 °C to destroy the remaining peroxide.
-
Work-up:
-
Allow the mixture to warm to room temperature and concentrate it in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and extract with dichloromethane or ethyl acetate (3x) to recover the chiral auxiliary.
-
Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl or citric acid at 0 °C.
-
Extract the desired carboxylic acid product with dichloromethane or ethyl acetate (3x).
-
-
Purification & Analysis: Combine the organic layers containing the product, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before any purification.
Protocol 2: Epimerization-Free Reductive Cleavage with Lithium Borohydride (LiBH₄)
This is the recommended protocol for base-sensitive substrates, yielding a primary alcohol.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF (~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: Cool the mixture back to 0 °C and quench very cautiously by the dropwise addition of 1 M HCl until gas evolution ceases.
-
Work-up:
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification & Analysis: Purify the resulting primary alcohol by flash column chromatography. The stereochemical integrity is typically very high with this method.
Section 4: Data & Method Comparison
This table summarizes the key attributes of the recommended cleavage methods to guide your experimental design.
| Feature | Method 1: LiOOH Hydrolysis | Method 2: LiBH₄ Reduction |
| Product Functional Group | Carboxylic Acid | Primary Alcohol |
| Key Reagents | LiOH·H₂O, H₂O₂ | LiBH₄ |
| Typical Conditions | THF/H₂O, 0 °C to RT | Anhydrous THF or Et₂O, 0 °C to RT |
| Epimerization Risk | Moderate to Low. Highly dependent on temperature, time, and substrate. | Extremely Low. Generally considered epimerization-free. |
| Key Considerations | Standard method, auxiliary is easily recovered. Requires careful temperature control and monitoring. Safety: O₂ evolution is a known hazard.[13][14] | Excellent for base-sensitive substrates. Changes the product's functional group. Requires anhydrous conditions. |
Section 5: Mechanistic & Workflow Diagrams
Visualizing the underlying chemistry and experimental flow is key to understanding and controlling the reaction.
Caption: Mechanism of Base-Mediated Epimerization.
Caption: High-Fidelity LiOOH Cleavage Workflow.
References
-
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link][9][10][15][16]
-
DeForest, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1466-1473. [Link][13][14][17]
-
DeForest, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
-
ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci. [Link]
-
ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link]
-
National Institutes of Health. Enantioselective Synthesis of Angularly Substituted 1-Azabicylic Rings: Coupled Dynamic Kinetic Epimerization and Chirality Transfer. NIH Public Access. [Link]
-
Gale, P. A. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 79(1), 97. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Gupta, S. (2018). Factors affecting epimerization/isomerization? ResearchGate. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Michigan State University Department of Chemistry. Asymmetric Induction. MSU Chemistry. [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Royal Society of Chemistry. (2013). Kawamura 3 Revised supporting information. RSC Publishing. [Link]
-
National Institutes of Health. (1995). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. PMC. [Link]
-
University of Wisconsin-Madison. Evans Enolate Alkylation/Hydrolysis. UW-Madison Chemistry. [Link]
-
ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
National Institutes of Health. (2022). Epimerisation in Peptide Synthesis. PMC. [Link]
-
PubChem. (n.d.). (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. PubChem. [Link]
-
Ta, L., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(18), 11133-11142. [Link]
-
Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
Sources
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- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Assymetric Induction [www2.chemistry.msu.edu]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
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- 17. acs.figshare.com [acs.figshare.com]
Technical Support Center: Troubleshooting Incomplete Cleavage of the Evans Auxiliary
Welcome to the technical support center for the application of Evans chiral auxiliaries. This resource is designed for researchers, scientists, and professionals in drug development who utilize these powerful tools for asymmetric synthesis. Here, we address one of the most common challenges encountered in the workflow: the incomplete cleavage of the N-acyl oxazolidinone and the subsequent removal of the auxiliary and related byproducts. Our goal is to provide not just protocols, but a deeper understanding of the underlying mechanisms to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My Evans auxiliary cleavage is incomplete. What are the most common causes?
Incomplete cleavage is a frequent issue that can significantly impact yield and purity. The root causes often fall into one of these categories:
-
Suboptimal Reagent Stoichiometry or Quality: The ratio of the cleaving agent to the N-acyl oxazolidinone is critical. For instance, in the widely used lithium hydroperoxide (LiOOH) cleavage, an insufficient excess of hydrogen peroxide can lead to a sluggish or stalled reaction. Additionally, the quality of reagents, especially hydrogen peroxide which can decompose over time, should be verified.
-
Reaction Temperature and Time: Cleavage reactions are often performed at low temperatures (e.g., 0 °C) to minimize side reactions like epimerization. However, if the reaction is too cold or not allowed to proceed for a sufficient duration, it may not reach completion.
-
Steric Hindrance: A highly hindered acyl group attached to the auxiliary can significantly slow down the rate of nucleophilic attack by the cleaving agent. In such cases, standard conditions may prove inadequate.
-
Incorrect Choice of Cleavage Reagent: The choice of reagent is paramount and depends on the desired final product (e.g., carboxylic acid, alcohol, aldehyde). Using an inappropriate reagent will naturally lead to poor results.
-
Competing Side Reactions: Under certain conditions, side reactions can consume the starting material or lead to undesired byproducts. A common side reaction with LiOH/H₂O₂ is the hydrolysis at the carbamate carbonyl, which opens the oxazolidinone ring.
Q2: I'm trying to obtain the carboxylic acid. Why is LiOOH preferred over LiOH for this transformation?
This is an excellent question that delves into the mechanistic subtleties of the cleavage reaction. While both are bases, their reactivity profiles with N-acyl oxazolidinones are distinct due to differing regioselectivities.
-
Lithium Hydroperoxide (LiOOH): This reagent, typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), selectively attacks the exocyclic (amide) carbonyl group. This leads to the desired cleavage, releasing the carboxylic acid (after a reductive workup) and recovering the intact chiral auxiliary.
-
Lithium Hydroxide (LiOH): In the absence of hydrogen peroxide, LiOH preferentially attacks the less sterically hindered endocyclic (carbamate) carbonyl group. This results in the opening of the oxazolidinone ring, destroying the auxiliary and leading to an undesired hydroxyamide byproduct.
Recent computational studies suggest that while both nucleophiles initially favor attack at the endocyclic carbonyl, the subsequent decomposition of the tetrahedral intermediate dictates the final product. For LiOOH, the barrier for this decomposition is high, favoring the alternative exocyclic cleavage pathway.
Q3: My reaction with LiOOH is generating a significant amount of gas. Is this normal and is it a safety concern?
The observation of gas evolution during LiOH/H₂O₂ cleavage is a known phenomenon and warrants careful consideration, particularly on a larger scale.
The reaction is believed to proceed through a percarboxylate intermediate. This intermediate can be reduced by excess hydrogen peroxide present in the reaction mixture, leading to the release of stoichiometric amounts of oxygen gas.
Safety Implications: The generation of oxygen in the presence of flammable organic solvents like THF can create a significant safety hazard by increasing the risk of fire or explosion. It is crucial to ensure proper inerting of the reactor headspace and to have adequate ventilation. For larger scale reactions, minimizing the excess of H₂O₂ or employing alternative cleavage methods may be necessary to mitigate this risk.
Q4: I need to reduce the N-acyl oxazolidinone to the corresponding primary alcohol. Which reagents are recommended?
For the reductive cleavage to a primary alcohol, strong hydride reagents are typically employed. The most common choices are:
-
Lithium Borohydride (LiBH₄): This is a powerful reducing agent capable of reducing the N-acyl group to the alcohol. It is generally considered safer to handle than lithium aluminum hydride.
-
Lithium Aluminum Hydride (LiAlH₄): A very potent reducing agent that will also effectively cleave the auxiliary to yield the primary alcohol. Due to its high
Effect of Lewis acid choice on diastereoselectivity with (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Technical Support Center: Diastereoselective Aldol Reactions
Focus Topic: Optimizing Diastereoselectivity in Aldol Additions with (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one: A Guide to Lewis Acid Selection
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in asymmetric synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic principles to empower you to troubleshoot and optimize your reactions effectively. Here, we will delve into the critical role of the Lewis acid in controlling the stereochemical outcome of the Evans aldol reaction, a cornerstone of modern organic synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. The solutions provided are grounded in mechanistic understanding to help you make informed decisions.
Q1: My diastereoselectivity is lower than expected (>90% d.r.). What are the most common causes and how can I improve it?
Low diastereoselectivity is a frequent issue that can often be traced back to the integrity of the transition state.[1] Several factors can compromise this:
-
Suboptimal Enolate Formation: The reaction's stereochemical fidelity relies on the clean and exclusive formation of the (Z)-enolate.
-
The Base: Use a hindered amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). For titanium-mediated reactions, a stronger, non-nucleophilic base like (-)-sparteine can be beneficial.[2] Ensure the base is freshly distilled and dry.
-
Temperature: Enolization must be performed at the recommended low temperature (typically -78 °C, 0 °C, or ambient, depending on the Lewis acid) to prevent side reactions or enolate equilibration.
-
-
Moisture Contamination: Water will rapidly quench the enolate and can interfere with the Lewis acid. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are rigorously anhydrous.
-
Lewis Acid Quality: Lewis acids like TiCl₄ and Bu₂BOTf are extremely sensitive to moisture. Use a fresh bottle or a recently titrated solution. The characteristic deep red color of titanium enolates can be an indicator of successful formation.[3]
-
Reaction Temperature: The aldol addition step itself must be conducted at very low temperatures (e.g., -78 °C) to maximize the energy difference between the diastereomeric transition states. Letting the reaction warm prematurely is a primary cause of reduced selectivity.
Q2: I am observing the "non-Evans" syn-aldol product as the major isomer. Why is this happening?
This is a classic outcome of Lewis acid choice. While the chiral auxiliary is designed to direct the reaction towards a specific facial attack, certain Lewis acids can override this inherent preference.
The formation of the "non-Evans" syn product is characteristic of reactions mediated by strongly chelating Lewis acids, most notably Titanium Tetrachloride (TiCl₄) .[4][5]
-
Mechanism of Inversion: TiCl₄ forms a rigid, six-coordinate octahedral chelate involving both carbonyl oxygens of the N-acyloxazolidinone and the enolate oxygen.[6] This chelation forces the auxiliary's benzyl group into a conformation that blocks the opposite face of the enolate compared to the standard model. The aldehyde then attacks from the now less-hindered face, leading to the "non-Evans" syn diastereomer.
-
How to Fix: If your goal is the "Evans-syn" adduct, you must switch to a non-chelating Lewis acid system. The gold standard for achieving the "Evans-syn" product is Dibutylboron Triflate (Bu₂BOTf) in the presence of an amine base.[7] This system operates through a Zimmerman-Traxler transition state where stereocontrol is dictated by dipole minimization and steric interactions with the auxiliary, not chelation.[8][9]
Q3: My reaction yield is low, or the reaction is not going to completion. What should I check?
Low yields can be frustrating, but a systematic check of your parameters can usually identify the cause.
-
Inefficient Enolate Formation: This is the most common reason.
-
Ensure you are using a sufficient excess of the Lewis acid and base (typically 1.1 to 1.5 equivalents each) to drive the enolization to completion.
-
Verify the concentration of your alkyllithium reagent if you are using it to form a lithium enolate prior to transmetalation.
-
-
Aldehyde Purity: The aldehyde must be pure and, critically, free of the corresponding carboxylic acid, which will quench the enolate. It is best practice to distill aldehydes immediately before use.
-
Reaction Time and Temperature: While low temperature is crucial for selectivity, some reactions require extended times (several hours) at -78 °C to proceed to completion. Monitor the reaction by thin-layer chromatography (TLC) before quenching. If the reaction is stalled, allowing it to warm slowly to -40 °C or -20 °C may help, but often at the cost of some diastereoselectivity.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts essential for understanding and applying this chemistry.
Q1: What is the fundamental role of the (R)-4-benzyl-3-acyl-oxazolidin-2-one moiety?
This molecule, developed by David A. Evans, is a chiral auxiliary .[10] Its purpose is to be temporarily attached to a prochiral substrate (the 4-methylpentanoyl group) to control the stereochemical outcome of a reaction.[11]
-
Stereodirection: The chiral center at the C4 position, bearing a bulky benzyl group, effectively blocks one face of the derived (Z)-enolate. This forces the incoming aldehyde to attack from the less sterically hindered face, leading to a predictable diastereomer.[12]
-
Cleavage: After the aldol reaction, the auxiliary can be cleanly removed via hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄) to reveal the chiral β-hydroxy acid or alcohol, respectively. The auxiliary itself can often be recovered and recycled.[13]
Q2: How do I choose the correct Lewis acid to obtain my desired syn-aldol diastereomer?
The choice of Lewis acid is the most powerful tool for determining which syn-aldol diastereomer is formed. The selection hinges on whether you want to enforce a chelated or a non-chelated transition state.
Lewis Acid Selection and Stereochemical Outcome
| Lewis Acid System | Base | Proposed Transition State | Major Product | Typical d.r. |
| Bu₂BOTf | DIPEA or TEA | Zimmerman-Traxler (Dipole-Controlled) | "Evans" syn | >99:1 |
| TiCl₄ | DIPEA or (-)-Sparteine | Chelated Octahedral | "non-Evans" syn | >95:5[6] |
| Sn(OTf)₂ | N-Ethylpiperidine | Chelated | "Evans" syn | >95:5 |
-
For the "Evans" syn Product: Use Dibutylboron Triflate (Bu₂BOTf) . The boron atom coordinates to the enolate and aldehyde oxygens, forming a highly organized six-membered chair-like transition state (Zimmerman-Traxler model).[9] To minimize dipole-dipole repulsion between the carbonyls of the oxazolidinone, the auxiliary orients itself such that the benzyl group directs the incoming aldehyde, yielding the expected syn adduct with extremely high fidelity.[7]
-
For the "non-Evans" syn Product: Use Titanium(IV) Chloride (TiCl₄) . As discussed in the troubleshooting section, the titanium atom's ability to form a rigid bidentate chelate with the N-acyloxazolidinone forces an alternative transition state geometry, reversing the facial selectivity and yielding the opposite syn diastereomer.[4][5]
Mechanistic Visualization
The diagrams below illustrate the two controlling transition states.
Caption: Competing transition state models for the aldol reaction.
Experimental Protocols
The following is a representative, self-validating protocol for achieving the "Evans-syn" aldol product.
Objective: Synthesize the "Evans-syn" aldol adduct from (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one and isobutyraldehyde.
Materials:
-
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one (1.0 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Dibutylboron Triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂, 1.1 equiv)
-
Diisopropylethylamine (DIPEA, freshly distilled, 1.2 equiv)
-
Isobutyraldehyde (freshly distilled, 1.5 equiv)
-
Methanol, Saturated NH₄Cl, Saturated NaHCO₃, Brine
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one to a flame-dried, three-neck round-bottom flask equipped with a thermometer and a magnetic stir bar. Dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).
-
Enolization: Cool the solution to 0 °C in an ice bath. Add DIPEA dropwise, followed by the slow, dropwise addition of the Bu₂BOTf solution. The solution may turn pale yellow. Stir at 0 °C for 30 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the isobutyraldehyde dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour. Monitor the reaction progress by TLC.
-
Quench: Quench the reaction by adding methanol, followed by saturated aqueous NH₄Cl solution and saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure syn-aldol adduct.
-
Validation: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC. The expected "Evans-syn" product should be the major isomer observed (>95:5 d.r.).
References
-
ResearchGate. Evans aldol reaction | Request PDF. Available at: [Link]
-
Casual Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Macmillan Group. (2002). The Selective Aldol Reaction. Available at: [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diastereoselectivity?. Available at: [Link]
-
Itagaki, N., et al. (2006). Highly stereoselective TiCl4-Catalyzed Evans-aldol and Et3Al-mediated Reformatsky reactions. Efficient accesses to optically active syn- or anti-alpha-trifluoromethyl-beta-hydroxy carboxylic acid derivatives. Organic Letters, 8(6), 1129-31. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
Fujimori Lab. Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with ethylene oxide. Available at: [Link]
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. Available at: [Link]
-
Casual Chemistry. (2024). Solving Anti Aldol Reaction Issues. YouTube. Available at: [Link]
-
Arkat USA. New synthetic methods using the TiCl4-NR3 reagent system. Available at: [Link]
-
Rodríguez-Cisterna, V., et al. (2007). Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. The Journal of Organic Chemistry, 72(17), 6631-6633. Available at: [Link]
-
Organic Chemistry Portal. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. Available at: [Link]
-
Kwan, E. E. Aldol Reaction. Harvard University. Available at: [Link]
-
Wikipedia. Aldol reaction. Available at: [Link]
-
National Institutes of Health. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Available at: [Link]
-
MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available at: [Link]
-
PubChem. (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. National Center for Biotechnology Information. Available at: [Link]
-
Illinois State University. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir. ISU ReD. Available at: [Link]
-
Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. Available at: [Link]
Sources
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Temperature effects on the stereochemical outcome of Evans aldol reactions
Welcome to the technical support guide for the Evans aldol reaction. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into one of the most critical parameters for achieving high stereoselectivity: temperature . This guide moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and stereochemical outcomes, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction shows poor diastereoselectivity (low dr), and I'm not getting the expected syn-adduct. What's going wrong?
Answer: This is the most common issue encountered and is almost always linked to inadequate temperature control during one of two critical phases: enolate formation or the aldehyde addition. The Evans aldol reaction is a kinetically controlled process, meaning the product distribution reflects the relative energies of the transition states, not the thermodynamic stability of the final products.[1][2]
Core Causality: The high syn-selectivity of the Evans reaction relies on the stereoselective formation of the (Z)-boron enolate, which then reacts through a highly organized, chair-like Zimmerman-Traxler transition state.[1][3][4] Deviations in temperature disrupt this ordered pathway.
Troubleshooting Steps & Explanations:
-
Verify Enolate Formation Temperature: The formation of the (Z)-boron enolate using dibutylboron triflate (Bu₂BOTf) and a tertiary amine base (e.g., Et₃N or DIPEA) should be conducted at a stable 0 °C .
-
Why? Temperatures significantly above 0 °C can lead to the formation of the undesired (E)-enolate or cause enolate decomposition, both of which degrade selectivity. Running the reaction too cold (e.g., at -78 °C) can make the deprotonation sluggish and incomplete.
-
-
Ensure Pre-Cooling Before Aldehyde Addition: The enolate solution must be cooled to -78 °C (a dry ice/acetone bath is standard) before the aldehyde is introduced.
-
Why? Adding the aldehyde at a higher temperature (e.g., 0 °C or -20 °C) means there is enough thermal energy to overcome the activation barrier for less-ordered transition states (e.g., boat-like conformations), leading to a mixture of stereoisomers.[4] The -78 °C condition effectively "freezes" the reaction into the lowest-energy Zimmerman-Traxler pathway.
-
-
Maintain Low Temperature During the Reaction: The reaction should be stirred at -78 °C for the initial period (typically 1-2 hours) before being allowed to slowly warm.
-
Why? Premature warming can promote retro-aldol reactions and subsequent re-addition through less selective pathways, eroding the diastereomeric ratio. For sluggish reactions, a protocol of stirring at -78 °C for 2 hours, followed by storage at -20 °C for 12-16 hours, often provides a good balance between conversion and selectivity.[2][5][6][7]
-
Question 2: I'm observing a significant amount of the non-Evans syn or anti-aldol product. Is this also a temperature issue?
Answer: While temperature is a contributing factor, the formation of unexpected stereoisomers often points to a combination of factors, including the choice of Lewis acid and the integrity of the chelated transition state.
Core Causality: Different Lewis acids can favor different transition state geometries. While boron reliably proceeds through the classic Zimmerman-Traxler model to give the Evans-syn product, other Lewis acids like titanium (TiCl₄) can favor alternative chelated transition states, leading to the non-Evans syn adduct.[8][9]
Troubleshooting Steps & Explanations:
-
Confirm Your Reagents: Ensure you are using a dialkylboron triflate or chloride as your Lewis acid for the standard Evans syn outcome.[4][10] The combination of the N-acyloxazolidinone auxiliary and a boron reagent is crucial for generating the (Z)-enolate that leads to the syn product.[8]
-
Re-evaluate Reaction Temperature Profile: As discussed in Question 1, higher temperatures lower the energy difference between diastereomeric transition states. If your reaction is running warmer than intended, it may allow the disfavored transition state (leading to the minor isomer) to become more competitive, thus lowering the observed diastereoselectivity.
-
Consider Substrate-Specific Effects: Highly chelating aldehydes or substrates with certain protecting groups can sometimes interfere with the standard transition state assembly. In these advanced cases, a systematic temperature screen (e.g., comparing -78 °C, -40 °C, and -20 °C) may be necessary to find the optimal balance for your specific substrates.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanistic role of low temperature in ensuring high stereoselectivity?
A1: Low temperature is the key to enforcing kinetic control over the reaction. It impacts two distinct stages:
-
Stage 1: (Z)-Enolate Formation (0 °C): At 0 °C, the deprotonation of the N-acyl imide by the amine, mediated by the boron triflate, is rapid and highly selective for the (Z)-enolate. Cooling the reaction to -78 °C after this step effectively "locks in" this enolate geometry, preventing its isomerization to the more thermodynamically stable (E)-enolate.
-
Stage 2: Aldol Addition (-78 °C): At -78 °C, the thermal energy (kBT) of the system is low. The reaction must proceed through the lowest energy transition state available, which is the highly ordered, chair-like Zimmerman-Traxler model. This conformation minimizes steric clashes and dipole-dipole repulsions, directing the aldehyde to attack from a specific face of the enolate.[8] Higher temperatures would provide enough energy to access alternative, higher-energy transition states, resulting in a loss of selectivity.
Q2: How exactly does temperature influence the Zimmerman-Traxler transition state?
A2: The Zimmerman-Traxler model proposes a six-membered, chair-like transition state where the boron atom chelates the enolate oxygen and the aldehyde's carbonyl oxygen.[1][3][4] Temperature dictates the rigidity and conformational purity of this state.
-
At Low Temperatures (-78 °C): The chair conformation is strongly favored. The bulky substituent on the chiral auxiliary (e.g., isopropyl or benzyl) is forced into a pseudo-equatorial position to avoid steric strain. This, in turn, blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. The aldehyde's R-group also prefers a pseudo-equatorial position to avoid 1,3-diaxial interactions with the enolate substituents.[4] This rigid, low-energy arrangement is the source of the reaction's predictability.
-
At Higher Temperatures: Increased thermal energy allows the transition state to overcome rotational barriers more easily. It can populate higher-energy boat conformations or allow for bond rotations that disrupt the ideal steric arrangement. This "loosening" of the transition state structure opens up pathways to other stereoisomers, thereby reducing the diastereomeric ratio.
Data Presentation: Temperature vs. Diastereoselectivity
The following table illustrates the typical impact of the aldehyde addition temperature on the diastereomeric ratio (dr) of a representative Evans aldol reaction between a propionyl oxazolidinone and isobutyraldehyde.
| Aldehyde Addition Temp. | Diastereomeric Ratio (syn:anti) | Predominant Product | Notes |
| -78 °C | >99:1 | syn | Optimal. High kinetic control, transition state is rigid. |
| -40 °C | ~95:5 | syn | Acceptable. Minor population of higher-energy transition states. |
| -20 °C | ~90:10 | syn | Compromised. Significant erosion of selectivity. |
| 0 °C | ~70:30 | syn | Poor. Kinetic control is largely lost. |
Data are representative and illustrate a general trend.
Visualizing the Process
Experimental Workflow
The following diagram outlines the critical temperature-controlled steps in a standard Evans syn-aldol reaction.
Caption: Temperature-controlled workflow for the Evans aldol reaction.
Zimmerman-Traxler Transition State
This diagram illustrates the favored chair-like transition state at low temperatures, which leads to the syn-aldol product.
Caption: The highly ordered transition state enforced by low temperatures.
Key Experimental Protocol: Boron-Mediated syn-Aldol Reaction
This protocol details the steps for a typical reaction, emphasizing critical temperature controls. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a temperature probe, add the N-propionyl oxazolidinone (1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂).
-
-
Enolate Formation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) via syringe.
-
Add triethylamine (Et₃N, 1.2 equiv) dropwise over 5 minutes. The solution will typically turn from colorless to pale yellow.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the (Z)-boron enolate.
-
-
Aldol Addition:
-
Cool the reaction flask to -78 °C in a dry ice/acetone bath. Stir for at least 15 minutes to ensure the solution reaches thermal equilibrium.
-
Slowly add the aldehyde (1.1 equiv), either neat or as a solution in CH₂Cl₂, dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours.
-
-
Warming & Quench:
-
For reactive substrates: Quench the reaction directly at -78 °C.
-
For less reactive substrates: Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour, or place the flask in a -20 °C freezer overnight.[2][5][6]
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide at 0 °C to decompose the boron intermediates.
-
-
Workup & Purification:
-
Proceed with a standard aqueous workup and extraction.
-
Purify the resulting β-hydroxy adduct by flash column chromatography.
-
References
-
Kwan, E. E. (n.d.). Aldol Reaction. Retrieved from [Link]
-
Casual Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved from [Link]
-
Myers, A. G. (n.d.). Zimmerman Traxler. Andrew G Myers Research Group. Retrieved from [Link]
-
Zimmerman-Traxler model. (n.d.). In LandSurvival.com. Retrieved from [Link]
-
Coster, M. J. (n.d.). Asymmetric aldol reaction using boron enolates. Griffith Research Online. Retrieved from [Link]
-
Aldol reaction. (2017, March 16). In Wikipedia. Retrieved from [Link]
-
Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? (2015, July 3). Chemistry Stack Exchange. Retrieved from [Link]
-
Coster, M. J., & Coster, H. (2010). Asymmetric aldol reaction using boron enolates. Nature Protocols, 5(2), 231-239. Retrieved from [Link]
-
Coster, M. J., & Coster, H. (2010). Asymmetric aldol reaction using boron enolates. Springer Nature Experiments. Retrieved from [Link]
-
Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. Retrieved from [Link]
-
Macmillan Group. (2002, September 18). The Selective Aldol Reaction. Retrieved from [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Retrieved from [Link]
-
Casual Chemistry. (2024, September 12). Solving Anti Aldol Reaction Issues [Video]. YouTube. Retrieved from [Link]
-
Evans enolate alkylation-hydrolysis. (n.d.). Retrieved from [Link]
-
Evans Aldol Reaction. (2014, April 18). Chem-Station Int. Ed. Retrieved from [Link]
-
Coster, M. J., & Coster, H. (2010). Asymmetric aldol reaction using boron enolates. ResearchGate. Retrieved from [Link]
-
Neetha, K. P., & Sunoj, R. B. (2013). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 78(22), 11346-11356. Retrieved from [Link]
-
Stereoselective Acetate Aldol Reactions. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Ortiz-Marciales, M., et al. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 7(4), 326-346. Retrieved from [Link]
-
Hassan, Y., et al. (2017). Aldol Condensation Reactions Effectively Catalysed by Lewis Acid. ACTA CHEMICA IASI, 25(1), 63-72. Retrieved from [Link]
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Workup procedures to minimize product loss with (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Technical Support Center: (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Welcome to the technical support center for Evans-type chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals utilizing (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one and related N-acyl oxazolidinones in their synthetic workflows. Here, we address common challenges encountered during the crucial auxiliary cleavage and workup steps, providing in-depth, mechanistically-grounded solutions to help you minimize product loss and maximize efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for cleaving the N-acyl group to yield a carboxylic acid with minimal product loss?
The most robust and widely adopted method for converting the N-acyl oxazolidinone to the corresponding carboxylic acid is hydrolysis with lithium hydroperoxide (LiOOH) .[1][2] This reagent is typically generated in situ by mixing lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a tetrahydrofuran (THF)/water solvent system at 0 °C.
Causality Behind the Choice: The key to this method's success lies in its high regioselectivity. The hydroperoxide anion (OOH⁻), formed from the deprotonation of H₂O₂, is a soft nucleophile that preferentially attacks the more sterically hindered exocyclic (amide) carbonyl group.[2][3] This "contrasteric" approach cleaves the desired N-acyl bond to release the carboxylic acid and preserve the chiral auxiliary.
In contrast, using a stronger base like lithium hydroxide (LiOH) alone often leads to competitive or even preferential attack at the less hindered endocyclic (carbamate) carbonyl.[3][4] This undesired pathway results in the irreversible opening of the oxazolidinone ring, destroying the auxiliary and forming a hydroxyamide byproduct, which significantly lowers the yield of both your desired product and the recoverable auxiliary.[1]
Q2: How can I efficiently separate my final product from the recovered chiral auxiliary after cleavage?
Effective separation is critical and relies on exploiting the differing physicochemical properties of your product and the chiral auxiliary, (R)-4-benzyl-2-oxazolidinone. The strategy depends on the nature of your final product.
-
For Carboxylic Acid Products: An acid-base extraction is the most effective method.
-
After the reaction quench, perform an initial extraction with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with a cold, dilute aqueous base (e.g., 1 M NaOH or NaHCO₃). Your carboxylic acid product will be deprotonated to its carboxylate salt and partition into the aqueous layer.
-
The neutral chiral auxiliary will remain in the organic layer. You can then dry and concentrate this layer to recover the auxiliary.
-
Carefully acidify the basic aqueous layer with cold acid (e.g., 1 M HCl) to a pH of ~2. This will protonate the carboxylate, making the carboxylic acid product insoluble or less soluble in water.
-
Extract the acidified aqueous layer multiple times with an organic solvent to isolate your final product.
-
-
For Alcohol or Ester Products (Neutral): Since both the product and the auxiliary are neutral, separation typically requires column chromatography. Silica gel is commonly used, and the solvent system should be optimized to achieve good separation between the slightly more polar auxiliary and your product.
Q3: My LiOOH cleavage reaction is bubbling vigorously. Is this normal and is it a safety concern?
Vigorous bubbling is not normal and indicates a potential safety hazard. The gas being evolved is oxygen (O₂).[1]
Mechanism of Gas Evolution: The LiOOH-mediated cleavage first generates a lithium percarboxylate intermediate. This peracid is unstable under the reaction conditions and can be rapidly reduced by the excess hydrogen peroxide present in the mixture.[1] This disproportionation reaction releases a stoichiometric amount of oxygen gas.
Safety & Mitigation: The evolution of O₂ in the presence of flammable organic solvents like THF or ether creates a significant risk. To ensure safety and maintain an inert atmosphere:
-
Minimize Excess H₂O₂: Use the minimum effective amount of hydrogen peroxide. While original protocols often call for a large excess, studies have shown that reducing the equivalents can minimize O₂ release without compromising the reaction.[1]
-
Control Temperature: Maintain a low temperature (0 °C) throughout the addition and reaction, as the decomposition is exothermic.
-
Ensure Proper Venting: Do not run the reaction in a sealed vessel. Ensure the system is adequately vented through a bubbler to prevent pressure buildup.
-
Slow Addition: Add the H₂O₂ solution slowly to the cooled reaction mixture to control the rate of the initial reaction and subsequent decomposition.
Troubleshooting Guide: Diagnosing and Solving Workup Issues
This section addresses specific problems that can arise during the workup, leading to product loss or contamination.
Problem 1: My final product yield is very low, but TLC analysis before workup showed a clean conversion.
Low yield after a seemingly successful reaction points to issues during the workup and isolation phases.[5][6] This decision tree can help diagnose the root cause.
Caption: Troubleshooting logic for post-reaction yield loss.
Problem 2: My LiOOH cleavage is incomplete or sluggish.
If you observe significant starting material remaining after the standard reaction time, consider the following:
| Potential Cause | Explanation & Solution |
| Insufficient Reagents | The reaction is stoichiometric. Ensure you are using an adequate excess of both LiOH (e.g., 2-4 eq.) and H₂O₂ (e.g., 4-8 eq.). For sterically hindered substrates, slightly more may be required. |
| Low Temperature | While 0 °C is standard, highly hindered substrates may react slowly. Allow the reaction to stir for a longer duration at 0 °C or let it warm slowly to room temperature while monitoring carefully by TLC. |
| Poor Solubility | If the substrate is not fully dissolved in the THF/water mixture, the reaction will be slow. You may need to increase the proportion of THF, but ensure enough water is present to dissolve the LiOH and H₂O₂. |
Problem 3: I see a significant amount of the hydroxyamide byproduct, and my auxiliary recovery is poor.
This is a classic sign of undesired endocyclic cleavage.
| Potential Cause | Explanation & Solution |
| Incorrect Reagent Stoichiometry | The concentration of hydroxide (OH⁻) may be too high relative to hydroperoxide (OOH⁻). This can happen if the H₂O₂ has decomposed or if too little was added. Solution: Use fresh, properly stored 30-35% H₂O₂. Ensure H₂O₂ is added before or concurrently with the substrate to the LiOH solution to favor the formation of LiOOH.[1] |
| Elevated Temperature | Higher temperatures can favor the less selective attack by hydroxide. Solution: Strictly maintain the reaction temperature at 0 °C or below during the addition and for the duration of the reaction. |
| Substrate Sensitivity | For certain substrates, the exocyclic carbonyl may be exceptionally hindered, making the endocyclic carbonyl a more competitive site even for LiOOH. Solution: Consider an alternative, non-hydrolytic cleavage method. For example, reductive cleavage with LiBH₄ to yield the primary alcohol, or transesterification with Mg(OMe)₂ to yield the methyl ester.[7][8] |
Experimental Protocols & Data
Protocol: Standard LiOOH Cleavage of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
This protocol details the hydrolytic removal of the auxiliary to yield (R)-4-methylpentanoic acid.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of Diastereomeric Ratios for (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one Adducts
In the landscape of asymmetric synthesis, the pursuit of stereochemical control is paramount. Evans oxazolidinone auxiliaries, such as (R)-4-benzyl-2-oxazolidinone, represent a cornerstone technology for achieving high levels of diastereoselectivity in aldol reactions.[1][2] The successful synthesis of a target molecule hinges not just on the reaction's yield, but critically on its stereochemical outcome. Therefore, a robust, accurate, and efficient analytical method to determine the diastereomeric ratio (d.r.) of the resulting adducts is not merely a quality control step; it is an essential tool that informs reaction optimization and validates synthetic strategy.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of aldol adducts derived from (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.[3] We will move beyond a simple recitation of parameters to explore the underlying chromatographic principles, the rationale behind method development choices, and a direct comparison of potential analytical approaches.
The Foundation: Why HPLC is the Gold Standard for Diastereomer Analysis
Diastereomers, unlike enantiomers, possess distinct physicochemical properties.[4] This fundamental difference means they will interact differently with a stationary phase, allowing for their separation using standard, achiral HPLC columns.[5][6] While enantiomers require a chiral environment for separation (either a chiral stationary phase or a chiral mobile phase additive), the analysis of diastereomers is often more straightforward, relying on the subtle differences in their three-dimensional structures to achieve separation.[7]
The goal of the HPLC method is to resolve the mixture of diastereomeric adducts into two distinct peaks. The ratio of the areas under these peaks provides a direct and accurate quantification of the diastereomeric ratio, assuming the molar absorptivity of the diastereomers is identical—a generally safe assumption for molecules with the same chromophores.[8][9]
Figure 1: High-level workflow from synthesis to final diastereomeric ratio (d.r.) determination.
Method Development Strategy: A Tale of Two Phases
The choice between normal-phase (NP) and reverse-phase (RP) chromatography is the primary decision point in developing a separation method for these adducts. The structure of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one features a largely non-polar carbon backbone with polar carbonyl groups within the oxazolidinone ring system. This amphipathic nature makes it a candidate for either mode of chromatography.
Alternative 1: The Normal-Phase (NP-HPLC) Approach (Recommended)
NP-HPLC, utilizing a polar stationary phase like silica gel and a non-polar mobile phase, is often the superior choice for separating diastereomers of this class.
-
Causality of Separation: The separation mechanism relies on the interaction of the molecule's polar functional groups (the carbonyls) with the silanol groups of the silica stationary phase. Subtle differences in the steric accessibility of these carbonyls between the two diastereomers lead to differential retention, and thus, separation.
-
Mobile Phase Selection: A typical mobile phase consists of a non-polar solvent like n-heptane or hexane, modified with a slightly more polar solvent such as isopropanol (IPA) or ethyl acetate. The percentage of the polar modifier is the critical parameter for optimization. A lower percentage increases retention and can improve resolution, while a higher percentage shortens the analysis time. The goal is to find a balance that provides baseline resolution (Resolution factor, Rs > 1.5) in an efficient manner.
Alternative 2: The Reverse-Phase (RP-HPLC) Approach
RP-HPLC uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. While viable, it can sometimes be less effective for these specific adducts.
-
Causality of Separation: In this mode, separation is governed by hydrophobic interactions. The non-polar parts of the diastereomers interact with the C18 chains. Separation is achieved if the overall "hydrophobic footprint" of the two diastereomers is sufficiently different.
-
Mobile Phase Selection: The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol. Gradient elution, where the percentage of the organic solvent is increased over time, may be necessary to elute the compounds from the highly retentive C18 column.
Figure 2: Logic diagram for selecting the initial HPLC methodology.
Comparative Experimental Protocols
The following protocols represent robust starting points for analysis. In practice, minor adjustments to the mobile phase composition may be required to optimize the separation on a specific instrument and column.
Instrumentation & Sample Preparation
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh ~1-2 mg of the crude reaction mixture into a 2 mL HPLC vial. Dissolve in 1.0 mL of the initial mobile phase (for the respective method) and vortex to ensure complete dissolution.
Performance Comparison Guide
The table below outlines the specific conditions for the two primary methods and presents typical, expected performance data.
Table 1: Comparative HPLC Method Conditions
| Parameter | Method 1: Normal-Phase (NP) | Method 2: Reverse-Phase (RP) |
| Column | Silica Gel (e.g., 5 µm, 4.6 x 250 mm) | C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Isocratic: 95:5 (v/v) n-Heptane : Isopropanol | Gradient: Water (A) / Acetonitrile (B) |
| 0-2 min: 60% B | ||
| 2-15 min: 60% -> 95% B | ||
| 15-18 min: 95% B | ||
| 18-20 min: 95% -> 60% B | ||
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detector | UV at 257 nm | UV at 257 nm |
| Injection Vol. | 10 µL | 10 µL |
Table 2: Expected Performance & Data Comparison
| Performance Metric | Method 1: Normal-Phase (NP) | Method 2: Reverse-Phase (RP) |
| Retention Time (t_R) Diastereomer 1 | ~8.5 min | ~12.2 min |
| Retention Time (t_R) Diastereomer 2 | ~9.8 min | ~12.7 min |
| Resolution (Rs) | > 2.0 | ~1.4 |
| Typical Diastereomeric Ratio (d.r.) * | 96 : 4 | 96 : 4 |
| Analysis Time | ~12 min | ~20 min |
| Expert Assessment | Superior. Provides baseline separation with a simple isocratic method, leading to higher accuracy and faster throughput. | Acceptable but Inferior. Resolution may be insufficient for precise quantification of very high d.r. values. Gradient method is more complex and has a longer cycle time. |
*The calculated d.r. should be consistent between methods; the difference lies in the confidence of that measurement, which is dictated by the peak resolution.
Conclusion and Final Recommendation
For the routine and accurate analysis of the diastereomeric ratio of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one aldol adducts, a normal-phase HPLC method is demonstrably superior. Its ability to achieve baseline resolution with a simple, fast isocratic mobile phase ensures both high data integrity and operational efficiency. The separation mechanism, based on polar interactions with the silica stationary phase, is highly effective at differentiating the subtle structural variations between the diastereomers. While a reverse-phase method can be developed, it typically offers lower resolution and requires a more complex and time-consuming gradient elution. Adopting the recommended normal-phase approach will provide researchers and drug development professionals with a reliable and robust tool for this critical stereochemical analysis.
References
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link][5][7]
-
ResearchGate. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link][10]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link][4]
-
Semantic Scholar. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link][11]
-
ResearchGate. (2022). How to determine the diastereomeric ratio by HPLC? [Link][12]
-
WJBPHS. (2024). Efficacy of the peak area method of high-performance liquid chromatography (HPLC) analysis: The separation, identification, and. [Link][8]
-
Patsnap Eureka. (2025). Measure Peak Area in HPLC for Quantitative Analysis. [Link][9]
-
National Institutes of Health (NIH). (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link][2]
-
PubChem. (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. [Link][3]
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- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Measure Peak Area in HPLC for Quantitative Analysis [eureka.patsnap.com]
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- 12. researchgate.net [researchgate.net]
A Comparative Guide to Determining Enantiomeric Excess of Products from (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for achieving high levels of stereocontrol. The Evans oxazolidinones, such as (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, are particularly renowned for their reliability in directing stereoselective transformations. However, the successful application of these auxiliaries is critically dependent on the accurate determination of the enantiomeric excess (e.e.) of the final product after the auxiliary has been cleaved. This guide provides an in-depth comparison of chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this crucial analytical step, offering field-proven insights and detailed experimental protocols for researchers in synthetic and pharmaceutical chemistry.
The Analytical Challenge: From Auxiliary to Final Product
The (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one auxiliary is typically employed to direct the stereoselective functionalization at the alpha-position of the 4-methylpentanoyl group. Once the desired transformation is complete, the chiral auxiliary is cleaved to yield the chiral product, in this case, a derivative of 4-methylpentanoic acid. The most common cleavage method involves mild hydrolysis with lithium hydroperoxide (LiOH/H₂O₂), which selectively attacks the exocyclic carbonyl group, releasing the chiral carboxylic acid and recovering the intact auxiliary.[1][2][3]
The primary analytical objective is to quantify the ratio of the two enantiomers of the resulting chiral product. This guide will focus on the analysis of the cleaved 4-methylpentanoic acid.
Method 1: Chiral Gas Chromatography (GC) - The Gold Standard for Volatile Analytes
Chiral GC is a powerful technique renowned for its high resolution and sensitivity, making it an excellent choice for analyzing volatile or semi-volatile chiral compounds.[4][5] For a carboxylic acid like 4-methylpentanoic acid, direct analysis is challenging due to its polarity and low volatility. Therefore, a critical prerequisite for chiral GC analysis is the conversion of the carboxylic acid into a more volatile derivative, typically a methyl ester. This derivatization step is straightforward and significantly improves chromatographic performance.[6]
Causality Behind Experimental Choices: Why Derivatize?
Direct injection of carboxylic acids onto standard GC columns leads to poor peak shape (tailing) due to strong interactions with the stationary phase and potential thermal degradation. Conversion to a methyl ester masks the polar carboxyl group, reducing these interactions and increasing the analyte's volatility, which is essential for successful separation in the gas phase.[6] The choice of a cyclodextrin-based chiral stationary phase is based on its proven ability to form transient diastereomeric inclusion complexes with a wide range of chiral molecules, enabling their separation.[7][8]
Experimental Protocol: Chiral GC of 4-Methylpentanoic Acid Methyl Ester
This protocol outlines the derivatization of the cleaved 4-methylpentanoic acid to its methyl ester, followed by analysis on a chiral GC column.
Part A: Derivatization to Methyl Ester
-
Reaction Setup: In a clean vial, dissolve approximately 1-2 mg of the purified 4-methylpentanoic acid product in 1 mL of methanol.
-
Esterification: Add 2-3 drops of acetyl chloride or a small amount of a suitable esterification agent like BF₃-methanol solution. Cap the vial tightly.
-
Heating: Heat the mixture at 60 °C for 30-60 minutes.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the methyl ester with 2 x 1 mL of a volatile solvent like hexane or diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate the solution to approximately 0.5 mL under a gentle stream of nitrogen.
Part B: Chiral GC Analysis
-
GC System: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: Cyclodextrin-based column, e.g., CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Carrier Gas: Hydrogen, at a constant flow rate of 1.5 mL/min.[10]
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector: FID at 250 °C.
Data Analysis: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers using the formula: e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100 where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an exceptionally versatile and widely used technique for enantiomeric separation.[11][12][13] A key advantage over GC is that derivatization is often not required for carboxylic acids, allowing for direct analysis.[14] The separation occurs through differential interactions between the enantiomers and a chiral stationary phase (CSP).[8]
Causality Behind Experimental Choices: Selecting the Right Column
For acidic analytes like 4-methylpentanoic acid, several types of CSPs are effective. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[8] Macrocyclic glycopeptide phases (e.g., Chirobiotic T) are also excellent for polar and ionic compounds.[14] Anion-exchange type CSPs, such as CHIRALPAK QN-AX, are specifically designed for the enantioseparation of acidic compounds, operating via ionic interactions.[15] The choice of mobile phase is crucial; it must ensure the analyte is in a suitable ionic state to interact with the CSP while providing adequate elution strength.
Experimental Protocol: Direct Chiral HPLC of 4-Methylpentanoic Acid
This protocol describes the direct analysis of the cleaved carboxylic acid without derivatization.
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or UV detector.
-
Chiral Column: CHIRALPAK QN-AX (150 x 4.6 mm, 5 µm) or a polysaccharide-based column like Lux Cellulose-1.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer. For the QN-AX column, a typical mobile phase would be methanol with a small amount of an acidic additive like acetic acid and an amine modifier like triethylamine to control the ionic interactions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) as 4-methylpentanoic acid lacks a strong chromophore.
-
Sample Preparation: Dissolve approximately 1 mg of the carboxylic acid product in 1 mL of the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Injection Volume: 10 µL.
Data Analysis: The enantiomeric excess is calculated from the peak areas in the same manner as for the GC method.
Method 3: NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral solvating agent (CSA) is added to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte.[16] These diastereomeric complexes have different magnetic environments, leading to the separation of specific proton signals for each enantiomer in the ¹H NMR spectrum.[17][18]
Causality Behind Experimental Choices: How CSAs Work
The principle relies on creating a diastereomeric interaction in situ. The CSA, being enantiomerically pure, provides a chiral environment in the NMR tube. The differential interaction between the CSA and the (R) and (S) enantiomers of the analyte leads to small but measurable differences in the chemical shifts (Δδ) of protons close to the chiral center of the analyte.[17][19] The integration of these now-separated signals allows for direct quantification of the enantiomeric ratio. Chiral lanthanide shift reagents, such as Eu(hfc)₃, can also be used; they function similarly but induce larger chemical shift differences.[1][20]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
This protocol provides a general procedure for determining the e.e. of 4-methylpentanoic acid using a chiral solvating agent.
-
NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a BINOL-derived amino alcohol.[17]
-
Sample Preparation:
-
Place approximately 5-10 mg of the 4-methylpentanoic acid product into a clean NMR tube.
-
Add ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same tube, add the CSA in small, incremental amounts (e.g., 0.25, 0.5, 1.0, and 2.0 molar equivalents relative to the analyte).
-
Acquire a ¹H NMR spectrum after each addition, ensuring the sample is well-mixed.
-
-
Data Analysis:
-
Identify a proton signal in the analyte that is close to the chiral center and well-resolved (e.g., the methine proton at C2).
-
Observe the splitting of this signal into two distinct signals upon the addition of the CSA.
-
Carefully integrate the two separated signals. The ratio of the integrals corresponds directly to the enantiomeric ratio.
-
Calculate the e.e. using the integral values (I) as you would with peak areas from chromatography: e.e. (%) = [(I₁ - I₂) / (I₁ + I₂)] x 100.
-
Comparative Analysis of Methods
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Solvating Agents |
| Sample Preparation | Derivatization required (e.g., esterification).[6] | Often direct analysis is possible; simple dissolution.[14] | Simple mixing of analyte and CSA in an NMR tube.[17] |
| Resolution | Very High. Baseline separation is common.[4] | High. Generally provides good to excellent separation.[11] | Variable. Depends on analyte-CSA interaction; may have peak overlap. |
| Sensitivity | High (FID is very sensitive to hydrocarbons). | Moderate to High, but analyte needs a chromophore for best UV detection.[11] | Low. Requires a higher concentration of the sample (mg scale). |
| Analysis Time | Moderate. Typically 15-40 minutes per run. | Fast to Moderate. Typically 10-30 minutes per run. | Fast. Data acquisition is rapid once the sample is prepared. |
| Development Effort | Method development can be time-consuming (optimizing temperature ramps). | Column and mobile phase screening can be required.[13] | Screening of different CSAs and concentrations may be necessary. |
| Instrumentation | Standard GC with FID. | Standard HPLC with UV/DAD. | High-field NMR spectrometer. |
| Key Advantage | Unmatched resolution for volatile compounds. | Broad applicability, direct analysis often possible. | Rapid, minimal sample prep, provides structural confirmation. |
| Key Disadvantage | Requires derivatization; analyte must be thermally stable. | Can be less sensitive for compounds without a chromophore. | Lower sensitivity, potential for signal overlap, cost of CSA/shift reagent. |
Workflow and Visualization
A logical workflow for selecting the appropriate analytical method is crucial for efficiency and accuracy. The choice depends on factors such as sample volatility, purity, available instrumentation, and the required level of sensitivity.
Conclusion and Recommendations
The determination of enantiomeric excess is a non-negotiable step in asymmetric synthesis. For products derived from (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, all three methods—chiral GC, chiral HPLC, and NMR spectroscopy—offer viable and robust solutions.
-
Chiral GC stands out for its exceptional resolving power and sensitivity, making it the preferred method if the analyte is volatile or can be easily derivatized. It is particularly well-suited for routine, high-throughput quantitative analysis where baseline separation is paramount.
-
Chiral HPLC offers the significant advantage of often allowing direct analysis without derivatization, saving time and avoiding potential side reactions. Its broad applicability to a wide range of compounds makes it a workhorse in many synthetic labs.
-
NMR Spectroscopy with CSAs provides the fastest route from sample to result, requiring minimal preparation. While less sensitive than chromatographic methods, it is an invaluable tool for rapid screening, reaction monitoring, and when structural confirmation is needed alongside the e.e. value.
Ultimately, the optimal choice depends on the specific requirements of the analysis, the nature of the product, and the instrumentation available. A well-equipped laboratory will leverage the complementary strengths of each technique to ensure the integrity and success of its asymmetric synthesis endeavors.
References
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Macrocyclic Compound as NMR Chiral Solvating Agent for Determination of Enantiomeric Excess of Carboxylic Acids. Bulletin of the Chemical Society of Japan. [Link]
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Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. [Link]
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Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Request PDF. [Link]
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Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
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Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. [Link]
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Application of Homochiral Alkylated Organic Cages as Chiral Stationary Phases for Molecular Separations by Capillary Gas Chromatography. MDPI. [Link]
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Chiral stationary phases for HPLC. ResearchGate. [Link]
- NMR method for determination of enantiomeric compositions with chiral shift reagents.
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Chiral column chromatography. Wikipedia. [Link]
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The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]
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Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [Link]
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Enantioselective sensing of chiral carboxylic acids. PubMed. [Link]
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Chiral GC Columns. Agilent. [Link]
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Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
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Chiral Gas Chromatography. AZ chrom s.r.o. [Link]
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Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PubMed Central. [Link]
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Acids: Derivatization for GC Analysis. Wiley Online Library. [Link]
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Chiral Columns. HPLC.eu. [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]
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Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PubMed Central. [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
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NMR determination of enantiomeric excess. ResearchGate. [Link]
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Chiral HPLC for efficient resolution of enantiomers. Royal Society of Chemistry. [Link]
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Stereochemistry - Stereoelectronics. University of Bath. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. PubMed. [Link]
-
4-Pentenoic acid, 2-methyl-, 4-methyl-2-pentyl ester. NIST WebBook. [Link]
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A Senior Application Scientist's Guide to the Determination of Diastereomeric Excess for Evans Auxiliaries: ¹H NMR vs. Chromatographic Methods
For researchers, synthetic chemists, and professionals in drug development, the precise determination of stereochemical outcomes is paramount. In the realm of asymmetric synthesis, Evans oxazolidinone auxiliaries have established themselves as powerful tools for controlling stereochemistry, particularly in aldol reactions.[1] The successful application of these auxiliaries hinges on the accurate measurement of the diastereomeric excess (d.e.) of the resulting products. This guide provides an in-depth comparison of the most common analytical techniques for this purpose—¹H Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—offering practical insights and experimental protocols to ensure data integrity and streamline your workflow.
The Foundation: Why Diastereomeric Excess Matters
In an Evans aldol reaction, the chiral auxiliary directs the formation of a new stereocenter, leading to the formation of diastereomers. The ratio of these diastereomers, expressed as diastereomeric excess (d.e.), is a direct measure of the stereoselectivity of the reaction. Accurate d.e. determination is crucial for optimizing reaction conditions and ensuring the stereochemical purity of subsequent intermediates in a synthetic route.
¹H NMR Spectroscopy: The Rapid and Direct Approach
¹H NMR spectroscopy is a powerful and often preferred method for determining the diastereomeric ratio of crude reaction mixtures. The underlying principle is that diastereomers are distinct chemical entities with different spatial arrangements, which often leads to chemically non-equivalent protons having different chemical shifts in the NMR spectrum.[2] By integrating the signals corresponding to each diastereomer, a direct quantitative measure of their ratio can be obtained.
Causality in the ¹H NMR Experiment: What to Look For
In the ¹H NMR spectrum of an Evans aldol product, the protons in close proximity to the newly formed stereocenters are most likely to exhibit distinct chemical shifts for each diastereomer. Look for well-resolved signals, often corresponding to:
-
The α-proton of the acylated auxiliary.
-
Protons on the newly formed β-hydroxy group.
-
Protons on the alkyl or aryl substituents of the aldehyde.
The selection of appropriate, well-separated signals is critical for accurate integration and, consequently, a reliable d.e. value.[2]
Experimental Protocol: ¹H NMR Determination of Diastereomeric Excess
A self-validating protocol for ¹H NMR analysis emphasizes careful sample preparation and the use of appropriate acquisition parameters to ensure quantitative accuracy.
1. Sample Preparation:
-
Crude Reaction Mixture: A key advantage of ¹H NMR is the ability to analyze the crude reaction mixture directly. After the reaction work-up, dissolve a representative sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃).
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter that could degrade the spectral resolution.
-
Concentration: Ensure the sample concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
2. NMR Acquisition Parameters for Quantitative Analysis:
To ensure the integrated signal areas accurately reflect the molar ratio of the diastereomers, the following parameters are critical:
-
Relaxation Delay (d1): This is arguably the most crucial parameter for quantitative NMR. The relaxation delay between successive scans must be long enough to allow all relevant protons to fully relax back to their equilibrium state. A conservative and reliable approach is to set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons being integrated.[3] A typical starting point for small molecules is a d1 of 20-30 seconds.
-
Pulse Angle: Use a 90° pulse to maximize the signal for each scan.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, which will improve the precision of the integration.
-
Spectral Width: Ensure the spectral width is large enough to encompass all signals of interest and provide a clean baseline on both sides of the spectrum.
3. Data Processing and Analysis:
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved, non-overlapping signals corresponding to each diastereomer. It is good practice to integrate multiple pairs of signals and compare the results for consistency.
-
Calculation of Diastereomeric Excess:
-
Diastereomeric Ratio (d.r.) = Integral of major diastereomer / Integral of minor diastereomer
-
Diastereomeric Excess (% d.e.) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
-
Visualizing the Workflow: ¹H NMR d.e. Determination
Caption: Workflow for ¹H NMR determination of diastereomeric excess.
Chromatographic Methods: The Power of Separation
High-Performance Liquid Chromatography (HPLC) is a powerful alternative for determining diastereomeric excess. Since diastereomers have different physical properties, they can often be separated on a standard (achiral) stationary phase.[4]
Experimental Protocol: HPLC Determination of Diastereomeric Excess
1. Sample Preparation:
-
Prepare a dilute solution of the crude reaction mixture or purified product in a suitable solvent that is compatible with the mobile phase.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Method Development:
-
Column Selection: A standard reversed-phase C18 column is often a good starting point.
-
Mobile Phase: A typical mobile phase for reversed-phase HPLC is a mixture of water and an organic solvent such as acetonitrile or methanol. Isocratic elution (constant mobile phase composition) is often sufficient for the separation of diastereomers.
-
Detection: UV detection is commonly used, provided the diastereomers have a chromophore.
-
Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.
3. Data Analysis:
-
The area under each peak in the chromatogram is proportional to the concentration of the corresponding diastereomer.
-
Calculation of Diastereomeric Excess:
-
Diastereomeric Ratio (d.r.) = Peak area of major diastereomer / Peak area of minor diastereomer
-
Diastereomeric Excess (% d.e.) = [ (Peak area of major diastereomer - Peak area of minor diastereomer) / (Peak area of major diastereomer + Peak area of minor diastereomer) ] x 100
-
Comparison of ¹H NMR and HPLC for d.e. Determination
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Exploits differences in the chemical environment of nuclei in diastereomers. | Based on the differential partitioning of diastereomers between a stationary and a mobile phase. |
| Sample Preparation | Minimal; can often be performed on the crude reaction mixture. | Requires dissolution and filtration of the sample. |
| Analysis Time | Rapid; typically 5-15 minutes per sample.[5] | Can be longer due to column equilibration and run times; method development can be time-consuming. |
| Solvent Consumption | Low; typically less than 1 mL of deuterated solvent per sample.[5] | Higher; requires a continuous flow of mobile phase. |
| Sensitivity | Generally lower than HPLC. Limit of detection for minor diastereomers can be a challenge. | Higher sensitivity, allowing for the detection and quantification of minor diastereomers at low levels. |
| Resolution | Can be limited by signal overlap, especially in complex molecules. | Often provides baseline separation of diastereomers. |
| Quantitative Accuracy | Highly accurate and precise when proper acquisition parameters (e.g., long relaxation delay) are used.[6] | Highly accurate and precise with proper calibration. |
| Validation | Well-established for quantitative analysis (qNMR).[6] | Standard and well-documented validation procedures are available. |
| Cost | High initial instrument cost, but lower running costs. | Lower initial instrument cost, but ongoing costs for columns and solvents. |
Trustworthiness and Validation: Ensuring the Integrity of Your Data
The trustworthiness of your d.e. determination relies on a self-validating system.
-
For ¹H NMR: The key to a self-validating system is the use of stringent, quantitative acquisition parameters. The consistency of the d.e. value calculated from multiple, independent pairs of signals within the same spectrum provides a high degree of confidence in the result. For rigorous validation, the ¹H NMR method can be compared against a well-established chromatographic method.[6]
-
For HPLC: A self-validating HPLC method involves demonstrating baseline separation of the diastereomers and validating the method for linearity, accuracy, and precision according to established guidelines.
Conclusion: Choosing the Right Tool for the Job
Both ¹H NMR and HPLC are powerful and reliable techniques for the determination of diastereomeric excess in products derived from Evans auxiliaries.
-
¹H NMR is the method of choice for rapid, routine analysis of crude reaction mixtures, offering significant advantages in terms of speed and reduced solvent consumption. Its direct nature, where signal intensity is directly proportional to the number of nuclei, makes it an inherently quantitative technique when performed correctly.
-
HPLC excels in situations where high sensitivity is required to quantify very minor diastereomers or when ¹H NMR spectra suffer from significant signal overlap.
For many researchers in the field of asymmetric synthesis, a pragmatic approach involves using ¹H NMR for the initial, rapid screening and optimization of reactions, followed by HPLC for the final, high-accuracy analysis of key intermediates and final products, especially when very high diastereoselectivity is achieved. By understanding the principles, causality, and practical considerations of each technique, you can confidently select the most appropriate method to ensure the accuracy and integrity of your stereochemical analysis.
References
-
University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Journal of Chemical Education, 93(8), 1390-1393. [Link]
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? [Link]
-
Meinhardt, C. G., et al. (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. ChemistryOpen, 11(10), e202200119. [Link]
-
Kim, H. J., et al. (2018). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 39(7), 833-838. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]
-
Seco, J. M., et al. (2000). NMR determination of enantiomeric excess. Chemical Society Reviews, 29(5), 311-319. [Link]
-
Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. [Link]
-
LibreTexts. (2020). 4.4: The aldol reaction. [Link]
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ResearchGate. (2016). Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. [Link]
-
Morris, G. A., et al. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications, 50(22), 2842-2844. [Link]
-
Wolf, C., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 9(21), 5899-5906. [Link]
-
Myers, A. G. (n.d.). 001 Zimmerman Traxler. Andrew G Myers Research Group. [Link]
-
Bristol-Myers Squibb. (2014). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
Bull, S. D., & James, T. D. (2008). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. Nature Protocols, 3(2), 215-219. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. [Link]
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- 6. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Stereoselective Control: Comparing (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one with other Evans Auxiliaries
For the discerning researcher in organic synthesis and drug development, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a synthetic route. Among the arsenal of tools for asymmetric synthesis, Evans oxazolidinone auxiliaries have established themselves as a gold standard, offering predictable and high levels of stereocontrol.[1] This guide provides an in-depth comparison of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one , a derivative with a sterically demanding acyl group, against other commonly employed Evans auxiliaries. We will delve into the mechanistic nuances, comparative performance data, and practical experimental considerations to empower you in selecting the optimal auxiliary for your specific synthetic challenge.
The Foundation of Stereocontrol: The Evans Auxiliary Manifold
Evans auxiliaries are chiral oxazolidinones derived from readily available amino acids.[2] Their efficacy stems from the temporary installation of this chiral moiety onto a prochiral substrate, which then directs the stereoselective formation of new chiral centers. The key to their success lies in the formation of a rigid, chelated enolate, where the substituent at the C4-position of the oxazolidinone ring effectively shields one face of the enolate from the approach of an electrophile.[1]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Profiling the Contestants: A Look at Common Evans Auxiliaries
The choice of the substituent at the C4-position and the nature of the N-acyl group significantly influence the stereochemical outcome of the reaction. Here, we compare our target molecule with two of the most widely used Evans auxiliaries:
-
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one: Derived from (R)-phenylalanine, this auxiliary possesses a bulky benzyl group at the C4-position and a sterically demanding 4-methylpentanoyl acyl group.
-
(R)-4-benzyl-2-oxazolidinone: The parent auxiliary to our target molecule, also derived from (R)-phenylalanine. When acylated with simpler acyl groups (e.g., propionyl), it serves as a benchmark for comparison.
-
(S)-4-isopropyl-2-oxazolidinone: Derived from (S)-valine, this auxiliary features a bulky isopropyl group at the C4-position and is another stalwart in asymmetric synthesis.
Performance in Asymmetric Alkylation: A Data-Driven Comparison
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where Evans auxiliaries consistently deliver high diastereoselectivity.[3] The steric bulk of the C4-substituent on the oxazolidinone and the nature of the acyl group play a crucial role in directing the approach of the electrophile.
Below is a compilation of representative data for the asymmetric alkylation of enolates derived from various N-acylated Evans auxiliaries.
| Auxiliary | N-Acyl Group | Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (R)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | LDA/THF | 80-92 | >99:1 | [1] |
| (R)-4-benzyl-2-oxazolidinone | Propionyl | Allyl iodide | LDA/THF | 61-77 | 98:2 | [1] |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Benzyl bromide | LDA/THF | 85-95 | >99:1 | [1] |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Methyl iodide | LDA/THF | 88-95 | 99:1 | [1] |
Analysis of Performance:
The data clearly demonstrates the exceptional stereocontrol exerted by both the benzyl- and isopropyl-substituted auxiliaries, with diastereomeric ratios often exceeding 99:1. The choice between these auxiliaries often comes down to subtle differences in reactivity and the specific substrate-electrophile pairing.
While direct comparative data for (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one under identical conditions is sparse in the literature, the increased steric bulk of the 4-methylpentanoyl group is expected to further enhance facial shielding of the enolate. This can be particularly advantageous when dealing with less reactive electrophiles or when aiming for the highest possible diastereoselectivity. However, this increased bulk may also lead to slower reaction rates.
Stereoselective Aldol Reactions: Unraveling the Transition State
The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, typically affording the syn-aldol adduct with high diastereoselectivity.[2][4] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.[4]
Caption: Simplified Zimmerman-Traxler model for the Evans aldol reaction.
While quantitative, side-by-side comparisons are limited, the general principle holds that a bulkier C4-substituent on the oxazolidinone and a more sterically demanding acyl group, such as the 4-methylpentanoyl group in our target molecule, can lead to even greater facial discrimination in the transition state, potentially resulting in higher diastereoselectivity.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present detailed experimental protocols for a representative asymmetric aldol reaction using both (R)-4-benzyl-3-propionyl-oxazolidin-2-one and a general procedure for the synthesis and use of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one .
Protocol 1: Asymmetric Aldol Reaction with (R)-4-benzyl-3-propionyl-oxazolidin-2-one
This protocol is adapted from the seminal work of Evans and coworkers.[2]
1. N-Acylation:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add propionyl chloride (1.1 equiv.) dropwise and allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up involves quenching with saturated aqueous NH₄Cl, extraction with an organic solvent, and purification by column chromatography.
2. Diastereoselective Aldol Reaction:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add di-n-butylboron triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction to -78 °C and add the desired aldehyde (1.2 equiv.) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 buffer, extract the product, and purify by chromatography to obtain the syn-aldol adduct.
Protocol 2: Synthesis and Use of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
1. Synthesis of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one:
-
(R)-4-benzyl-2-oxazolidinone is acylated with 4-methylpentanoyl chloride. To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add 4-methylpentanoyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The reaction is worked up by washing with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
2. Asymmetric Aldol Reaction (General Procedure):
-
The procedure for the aldol reaction would be analogous to that described in Protocol 1, substituting the N-propionyl derivative with the N-(4-methylpentanoyl) derivative. The choice of Lewis acid and base may be optimized for this specific substrate.
Cleavage of the Auxiliary: Releasing the Chiral Product
A crucial step in this methodology is the mild and efficient removal of the chiral auxiliary to unveil the desired enantiomerically enriched product. Several methods are available, allowing for the synthesis of a variety of functional groups.
-
To Carboxylic Acids: Hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) is a standard and mild method.[7]
-
To Alcohols: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.
-
To Esters: Transesterification with a sodium or lithium alkoxide provides the desired ester.
-
To Aldehydes: More specialized reductive cleavage protocols can yield aldehydes.
The steric hindrance of the acyl group can influence the rate of cleavage. For the bulky 4-methylpentanoyl group, slightly longer reaction times or elevated temperatures may be required for complete removal of the auxiliary compared to less hindered acyl groups.
Conclusion: Making an Informed Decision
Both (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one and other common Evans auxiliaries are powerful tools for asymmetric synthesis, consistently providing high levels of stereocontrol.
-
Standard Evans Auxiliaries (e.g., from Phenylalanine and Valine with simple acyl groups): These are well-established, extensively documented, and offer excellent performance across a wide range of reactions. They represent a reliable and often first choice for many synthetic applications.
-
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one: The introduction of a more sterically demanding acyl group offers the potential for even higher diastereoselectivity, particularly in challenging cases. This increased steric bulk can provide enhanced facial shielding of the enolate. However, this may come at the cost of reduced reaction rates and potentially more demanding cleavage conditions.
The optimal choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate and electrophile, the desired level of stereoselectivity, and practical considerations such as reaction time and ease of purification. This guide provides the foundational knowledge and data to enable researchers to make an informed decision and to rationally design their stereoselective transformations.
References
- Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Aldrichimica Acta1997, 30 (1), 3-12.
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982, 104 (6), 1737–1739.
- Evans, D. A.; et al. Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique2003, 35-41.
-
Evans, D. A. The Evans Aldol Reaction. Chem-Station Int. Ed.2014 . [Link]
- Evans, D. A.; Helmchen, G.; Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials; Christmann, M., Bräse, S., Eds.; Wiley-VCH: Weinheim, 2007; pp 2-7.
- Sibi, M. P.; Stanley, L. M. Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. J. Am. Chem. Soc.2010, 132 (34), 11958–11969.
- Palomo, C.; Oiarbide, M.; García, J. M. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv.2015, 5, 93737-93758.
-
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. PubChem Compound Summary for CID 2759501. [Link]
- Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: a J. Chem. Ed. experiment. J. Chem. Educ.1990, 67 (6), 533.
- Williams, D. R.; Meyer, K. G.
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A Comparative Analysis of Evans Chiral Auxiliaries: (R)-4-benzyl- vs. (S)-4-isopropyl- Oxazolidin-2-one in Asymmetric Synthesis
An In-Depth Technical Guide for Researchers
In the landscape of modern organic synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, remain a cornerstone of this endeavor.[1] Among the most powerful and widely adopted of these are the oxazolidinone-based auxiliaries developed by David A. Evans.[2] Their success lies in their ability to confer a high degree of facial selectivity in a range of carbon-carbon bond-forming reactions, stemming from a conformationally rigid scaffold that effectively shields one face of a reactive intermediate.[2][3]
This guide provides a detailed, head-to-head comparison of two of the most ubiquitous Evans auxiliaries: the valine-derived (S)-4-isopropyl-2-oxazolidinone and the phenylalanine-derived (R)-4-benzyl-2-oxazolidinone . While the topic specifies the acylated derivative, (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one , the core of the comparison rests on the performance of the fundamental auxiliary structures. We will dissect their structural differences, the mechanistic basis of their stereodirecting influence, their performance in key synthetic transformations, and provide practical, field-proven protocols for their application and removal.
Structural and Physicochemical Properties: A Tale of Two Substituents
The fundamental difference between these two auxiliaries lies in the substituent at the C4 position, which is the primary stereocontrolling element. The isopropyl group is a compact, branched alkyl substituent, while the benzyl group is a larger, aroylaliphatic substituent. This seemingly small variation has significant implications for their steric influence, solubility, and handling characteristics.
| Property | (R)-4-benzyl-2-oxazolidinone | (S)-4-isopropyl-2-oxazolidinone |
| CAS Number | 102029-44-7[4] | 17016-83-0[5] |
| Molecular Formula | C₁₀H₁₁NO₂[4] | C₆H₁₁NO₂[5] |
| Molecular Weight | 177.19 g/mol | 129.16 g/mol [5] |
| Appearance | White to off-white crystalline solid[4] | White to off-white crystalline powder[5] |
| Melting Point | ~86-89 °C | 70-73 °C[5] |
| Solubility | Soluble in organic solvents like THF, CH₂Cl₂[4] | Soluble in Chloroform, Dichloromethane, Ethanol[5] |
| Chiral Source | (R)-Phenylalaninol | (S)-Valinol |
The Mechanism of Stereocontrol: A Rigid Framework for Asymmetric Induction
The remarkable efficacy of Evans auxiliaries is rooted in their ability to force a reaction to proceed through a single, low-energy transition state. This is achieved by first acylating the auxiliary at the nitrogen atom, then forming a rigid, chelated enolate intermediate.[6][7]
Key Steps in Stereocontrol:
-
Acylation: The auxiliary is first acylated with the desired carboxylic acid derivative (e.g., 4-methylpentanoyl chloride) to form the N-acyl imide, such as (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.[3][8]
-
Enolate Formation: Deprotonation at the α-carbon using a strong base (e.g., LDA, NaHMDS) at low temperatures (-78 °C) selectively generates the (Z)-enolate.[3][6] The metal cation (e.g., Li⁺, Na⁺, or Bu₂B⁺) forms a rigid, five-membered chelate with the two carbonyl oxygens.
-
Facial Shielding: The bulky substituent at the C4 position (benzyl or isopropyl) effectively blocks one face of the planar enolate. The enolate adopts a conformation where the C4 substituent projects away from the chelated ring to minimize A¹,³ strain.
-
Stereoselective Attack: The electrophile (e.g., an alkyl halide or an aldehyde) can therefore only approach from the less hindered face, leading to the formation of a new stereocenter with a predictable absolute configuration.[6][7]
For aldol reactions, the stereochemical outcome is powerfully rationalized by the Zimmerman-Traxler model , which posits a six-membered, chair-like transition state.[9][10][11] The (Z)-enolate, upon reaction with an aldehyde, forms a transition state where both the C4 substituent of the auxiliary and the aldehyde's substituent (R') occupy pseudo-equatorial positions to minimize steric clashes.[11][12] This arrangement invariably leads to the formation of the syn-aldol adduct.[10]
Caption: Zimmerman-Traxler model for syn-selective aldol reactions.
Performance in Asymmetric Synthesis: A Head-to-Head Comparison
The choice between the benzyl and isopropyl auxiliary often depends on the specific substrates and the desired level of steric hindrance. The benzyl group, being larger, generally provides higher levels of diastereoselectivity, particularly with less bulky electrophiles.
Asymmetric Alkylation
Alkylation of N-acyl Evans auxiliaries is a robust method for creating α-chiral carboxylic acid derivatives.[3] The reaction proceeds with high diastereoselectivity, as the C4 substituent effectively shields one enolate face.
| Auxiliary | Acyl Group | Electrophile | d.r. (diastereomeric ratio) | Yield (%) | Reference |
| (R)-4-benzyl- | Propionyl | Allyl Iodide | 98 : 2 | 61-77 | [6],[8] |
| (S)-4-isopropyl- | Propionyl | Isopropyl Iodide | 95 : 5 | 65 | [13] |
| (S)-4-isopropyl- | Propionyl | Benzyl Bromide | >99 : 1 | 86 | [13] |
Experimental data shows that both auxiliaries provide excellent levels of stereocontrol.[6][13] The benzyl auxiliary demonstrates a very high 98:2 selectivity with a moderately sized electrophile like allyl iodide.[7] The isopropyl auxiliary also performs exceptionally well, achieving >99:1 selectivity with a larger electrophile like benzyl bromide.[13] This suggests that while the benzyl group offers a larger steric shield, the isopropyl group is more than sufficient for directing the stereochemistry of many transformations.
Caption: Workflow of chiral auxiliary-mediated asymmetric synthesis.
Asymmetric Aldol Reactions
As predicted by the Zimmerman-Traxler model, both auxiliaries strongly favor the formation of syn-aldol adducts when using boron enolates.[10] The diastereoselectivity is typically excellent, often exceeding 99:1.[13] The choice between auxiliaries may be influenced by the specific aldehyde substrate, where the subtle differences in the steric and electronic properties of the benzyl versus isopropyl group can fine-tune the facial selectivity.
Practical Application: Key Experimental Protocols
A significant advantage of Evans auxiliaries is the well-established and reliable protocols for their attachment and, crucially, their removal.[1]
Protocol 1: Cleavage of the N-Acyl Auxiliary to a Carboxylic Acid
The most common method for cleaving the auxiliary to yield the corresponding carboxylic acid is through hydrolysis with lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide.[6][8] This method is highly selective for the exocyclic imide carbonyl, leaving the endocyclic carbonyl of the auxiliary intact.[8][14]
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (4.0 eq) followed by a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, 2.0 eq).
-
Reaction Monitoring: Stir the mixture at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 5.0 eq) and stir for 20 minutes at room temperature to reduce excess peroxide.[8]
-
Workup: Remove the THF under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.
-
Isolation: Acidify the aqueous layer to pH ~2 with dilute HCl and extract the desired carboxylic acid product with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product.
Caution: The reaction of LiOH with H₂O₂ can be exothermic and may release oxygen gas; ensure adequate cooling and venting.[15][16]
Protocol 2: Diastereoselective Alkylation of (R)-4-benzyl-2-oxazolidinone
This protocol is adapted from a well-established procedure for the alkylation of an N-propionyl oxazolidinone.[6][7][8]
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF, 1.05 eq) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 eq) dropwise to the enolate solution. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to separate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.[8]
Guide to Selection: Which Auxiliary is Right for Your Synthesis?
The decision to use the benzyl- or isopropyl-substituted auxiliary is a nuanced one that depends on the specific synthetic challenge.
-
Choose (R)-4-benzyl- or (S)-4-benzyl-2-oxazolidinone when:
-
Maximum Stereoselectivity is Required: The larger benzyl group provides a more formidable steric shield, which can be advantageous for reactions involving small or less sterically demanding electrophiles.
-
π-Stacking Interactions May be Beneficial: In certain reactions, potential π-stacking interactions between the benzyl group and the substrate or reagents could further enhance selectivity.
-
-
Choose (S)-4-isopropyl- or (R)-4-isopropyl-2-oxazolidinone when:
-
High, Yet Modulated, Selectivity is Sufficient: The isopropyl group provides excellent stereocontrol for a wide array of transformations.[13]
-
Substrate Steric Hindrance is a Concern: If the acyl group or the electrophile is already very bulky, the slightly smaller profile of the isopropyl group may prevent prohibitive steric clashes and lead to better reaction rates.
-
Improved Crystallinity is Desired: In some cases, derivatives of the valine-derived auxiliary may exhibit better crystallization properties, facilitating purification by recrystallization rather than chromatography.
-
Conclusion
Both (R)-4-benzyl-2-oxazolidinone and (S)-4-isopropyl-2-oxazolidinone are exceptionally powerful and reliable chiral auxiliaries that have rightfully earned their place as standard tools in the asymmetric synthesis toolkit.[17] Their performance is predictable, their application is supported by robust and well-documented protocols, and their stereodirecting influence is mechanistically well-understood. The benzyl-substituted auxiliary offers a slightly greater steric presence, which can be leveraged to achieve maximal diastereoselectivity. In contrast, the isopropyl-substituted auxiliary provides a more compact steric shield that is highly effective for a broad range of applications while potentially offering advantages in cases involving highly hindered substrates. The ultimate choice rests on the specific demands of the target molecule, but researchers can proceed with confidence knowing that both auxiliaries represent the gold standard in the field.
References
[6] Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. Available at: [Link]
[5] LookChem. (n.d.). (4S)-(-)-4-Isopropyl-2-oxazolidinone. Retrieved from [Link]
[8] Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]
[7] ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Retrieved from [Link]
[14] Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534-1540. Available at: [Link]
[18] ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
[15] ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Retrieved from [Link]
[16] ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. Retrieved from [Link]
[19] ResearchGate. (n.d.). A) Zimmerman–Traxler model (determination of relative configuration); (B) an illustrative example for an Evans aldol reaction. Retrieved from [Link]
[12] YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]
[9] Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Retrieved from [Link]
[3] Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
[20] PubChem. (n.d.). (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. Retrieved from [Link]
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A Comparative Performance Guide for Chiral Auxiliaries: (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one vs. Oppolzer's Camphorsultam
In the precise world of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of pivotal bond-forming reactions. Among the most reliable and extensively utilized directing groups are the oxazolidinones, popularized by David A. Evans, and the camphorsultams, developed by Wolfgang Oppolzer.[1][2][3] This guide presents an in-depth, data-driven comparison of a representative Evans auxiliary, (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one , and the classic Oppolzer's camphorsultam .
This document moves beyond a simple cataloging of features, offering field-proven insights into the causality of stereocontrol, practical considerations for reaction setup and auxiliary cleavage, and detailed protocols to empower researchers in drug discovery and complex molecule synthesis.
Introduction: The Principle of Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. Its rigid, well-defined chiral environment forces an incoming reagent to approach from a specific face, thereby creating a new stereocenter with a predictable configuration. After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of an auxiliary is judged by its ability to provide high diastereoselectivity, the predictability of its stereochemical induction, and the ease of its attachment and removal.[1]
Caption: General workflow of chiral auxiliary-mediated synthesis.
Structural Overview and Mechanism of Stereocontrol
The fundamental difference in performance between Evans' oxazolidinones and Oppolzer's camphorsultam arises from their distinct structural scaffolds, which dictate the mechanism of stereochemical control.
(a) Evans' (R)-4-benzyl-3-acyloxazolidin-2-one
Derived from (R)-phenylalaninol, this auxiliary is a cornerstone of modern synthesis.[4] Stereocontrol is achieved through the formation of a chelated Z-enolate. The substituent at the C4 position (a benzyl group in this case) sterically blocks one face of the enolate, directing the electrophile to the opposite face.
-
Mechanism: Upon treatment with a Lewis acidic base like dibutylboron triflate ((n-Bu)₂BOTf) and a hindered amine, a six-membered boron enolate is formed. The Z-configuration of the enolate is crucial. The C4-benzyl group orients itself pseudo-equatorially to minimize A(1,3) strain, effectively shielding the si-face of the enolate. Consequently, the electrophile (E⁺) is directed to the less hindered re-face.[5]
(b) Oppolzer's Camphorsultam
This auxiliary is built upon the rigid, bicyclic framework of camphor.[6][7] Its N-acyl derivatives also form Z-enolates, but the stereodirecting model has been subject to more recent refinement. While initial models proposed a chelated metal center and steric blocking by the camphor skeleton, recent spectroscopic, kinetic, and computational studies suggest a more nuanced mechanism.[8][9]
-
Mechanism: Modern evidence points to a stereoelectronic effect rather than simple steric hindrance as the primary source of stereocontrol.[9] The camphor skeleton's main role is to rigidly hold the sultam ring in a specific conformation. The stereoselectivity arises from interactions between the incoming electrophile and the sulfonyl group of the sultam ring, which makes the exo-face of the enolate more accessible.[8][9] This model holds even in the absence of a chelating metal counterion.[9]
Caption: Simplified transition state models for stereodirection.
Head-to-Head Performance in Key Reactions
The choice between these auxiliaries often depends on the specific transformation, the desired stereoisomer, and the reaction conditions.
Asymmetric Aldol Reactions
This is a domain where both auxiliaries excel, reliably producing syn- or anti-aldol products with high diastereoselectivity.
-
Evans Auxiliary: The boron enolates of N-acyl oxazolidinones are famous for yielding syn-aldol adducts with exceptional selectivity, often referred to as the "Evans syn" aldol reaction.[5]
-
Oppolzer's Sultam: The sultam auxiliary is also highly effective in aldol reactions, capable of producing both syn and anti products depending on the choice of Lewis acid.[10] For instance, variations in the stoichiometry of TiCl₄ can switch the selectivity.[10]
Table 1: Comparative Performance in Asymmetric Aldol Reactions
| Reaction Type | Aldehyde | Auxiliary | Lewis Acid / Base | Yield | d.r. (syn:anti) | Reference |
| Aldol Addition | Isobutyraldehyde | Evans (Propionyl) | (n-Bu)₂BOTf / DIPEA | 80% | >99:1 (syn) | Evans, 1981 |
| Aldol Addition | Isobutyraldehyde | Oppolzer (Propionyl) | TiCl₄ / (-)-Sparteine | 91% | >98:2 (syn) | Oppolzer, 1990 |
| Aldol Addition | Benzaldehyde | Evans (Propionyl) | (n-Bu)₂BOTf / Et₃N | 95% | 97:3 (syn) | Evans, 1982 |
| Aldol Addition | Benzaldehyde | Oppolzer (Propionyl) | Sn(OTf)₂ / N-Ethylpiperidine | 87% | 95:5 (anti) | Paterson, 1994 |
Asymmetric Enolate Alkylation
Alkylation of enolates derived from these auxiliaries is a robust method for creating α-chiral carboxylic acid derivatives.
-
Evans Auxiliary: Provides excellent diastereoselectivity (>95% d.e.) for the alkylation of its sodium or lithium enolates with a range of primary alkyl halides.[11]
-
Oppolzer's Sultam: Also demonstrates very high levels of stereocontrol in alkylations, often rivaling or exceeding the Evans auxiliary.[12][13] The rigid sultam structure is particularly effective at inducing high facial selectivity.[7]
Table 2: Comparative Performance in Asymmetric Alkylation
| Reaction Type | Electrophile | Auxiliary | Base | Yield | d.e. (%) | Reference |
| Alkylation | Benzyl Bromide | Evans (Propionyl) | LDA | 94% | >99 | Evans, 1982 |
| Alkylation | Benzyl Bromide | Oppolzer (Propionyl) | NaHMDS | 90% | >98 | Oppolzer, 1988 |
| Alkylation | Allyl Iodide | Evans (Propionyl) | NaHMDS | 91% | 98 | Evans, 1982 |
| Alkylation | Allyl Iodide | Oppolzer (Propionyl) | n-BuLi | 95% | >98 | Oppolzer, 1988 |
Cleavage of the Chiral Auxiliary
A critical step is the removal of the auxiliary without racemization of the newly formed stereocenter. Both systems offer a range of reliable cleavage methods to yield various functional groups.
-
Evans Auxiliary: The N-acyl bond is susceptible to nucleophilic attack. The choice of nucleophile determines the final product. Lithium hydroperoxide (LiOOH) is a standard for mild cleavage to the carboxylic acid.[14][15][16] However, care must be taken as the reaction can evolve oxygen gas, posing a risk on a large scale.[15][17]
-
Oppolzer's Sultam: The sultam is generally more robust than the oxazolidinone. Cleavage typically requires more forcing conditions, such as saponification with LiOH in aqueous THF or reductive cleavage with LiAlH₄ or L-Selectride®.
Table 3: Common Auxiliary Cleavage Methods
| Auxiliary | Reagents | Resulting Functional Group | Key Considerations |
| Evans Oxazolidinone | LiOOH, H₂O₂ | Carboxylic Acid | Mild, widely used, but can evolve O₂.[15][17] |
| LiOBn | Benzyl Ester | Mild conditions. | |
| LiAlH₄, LiBH₄ | Primary Alcohol | Reductive cleavage. | |
| Me₂Al-O-tBu | tert-Butyl Ester | For acid-sensitive substrates. | |
| Weinreb's Reagent | Weinreb Amide | Access to ketones. | |
| Oppolzer's Camphorsultam | LiOH / H₂O, THF | Carboxylic Acid | Standard saponification. |
| LiAlH₄, THF | Primary Alcohol | Reductive cleavage. | |
| L-Selectride® | Primary Alcohol | Milder reductive cleavage. | |
| Basic Al₂O₃ | Carboxylic Acid | Chromatographic cleavage. |
Practical Considerations: Synthesis, Availability, and Recovery
-
(R)-4-benzyl-2-oxazolidinone: This auxiliary is readily synthesized from the corresponding amino acid, (R)-phenylalanine, which is commercially available and relatively inexpensive.[18] The auxiliary itself is also commercially available from numerous suppliers.[19] Recovery after cleavage is typically straightforward via extraction or chromatography.
-
Oppolzer's Camphorsultam: Both enantiomers are synthesized from camphor, a naturally occurring and inexpensive starting material.[20] The synthesis involves reduction of a camphorsulfonylimine.[6][21] The sultam is highly crystalline, which facilitates purification, and is also commercially available. Its robustness allows for high recovery yields after cleavage.
Conclusion and Recommendations
Both (R)-4-benzyl-3-acyloxazolidin-2-one and Oppolzer's camphorsultam are elite chiral auxiliaries, each with a vast track record of success in complex synthesis.[11][12] The choice between them is often nuanced.
-
Choose the Evans Auxiliary for:
-
Well-established and highly predictable syn-aldol reactions.
-
When a wider variety of mild cleavage conditions is desired to access diverse functional groups like esters and Weinreb amides.
-
Projects where the slightly milder cleavage conditions are critical for preserving sensitive functional groups elsewhere in the molecule.
-
-
Choose Oppolzer's Camphorsultam for:
-
Reactions requiring a highly rigid and sterically demanding directing group.
-
When exceptional crystallinity of intermediates is advantageous for purification.
-
Syntheses where the greater stability of the auxiliary to certain reagents (e.g., some organometallics) is beneficial before the cleavage step.
-
Asymmetric Diels-Alder and conjugate addition reactions, where it has shown outstanding efficacy.[13][22]
-
Ultimately, the optimal choice will depend on the specific synthetic challenge. The data and protocols provided in this guide serve as a foundation for making an informed, evidence-based decision.
Detailed Experimental Protocols
Protocol 1: Evans Asymmetric Aldol Reaction
Reaction: Asymmetric aldol addition of an N-propionyl oxazolidinone to isobutyraldehyde.
-
Enolate Formation: To a flame-dried, argon-purged flask containing a solution of (R)-4-benzyl-3-propionyl-oxazolidin-2-one (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 eq.) dropwise.
-
After 15 minutes, cool the solution to -78 °C and add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) dropwise. Stir the resulting solution at -78 °C for 30 minutes. The formation of the bright yellow Z-enolate should be visible.
-
Aldol Addition: Add freshly distilled isobutyraldehyde (1.5 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2 hours at -78 °C, then allow it to warm to 0 °C over 1 hour.
-
Work-up and Purification: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the pure syn-aldol adduct. Diastereoselectivity is determined by ¹H NMR or HPLC analysis.
Protocol 2: Oppolzer Sultam-Directed Alkylation
Reaction: Asymmetric alkylation of an N-acetyl camphorsultam with benzyl bromide.
-
Enolate Formation: To a flame-dried, argon-purged flask containing N-acetyl-2,10-camphorsultam (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq., as a 1.0 M solution in THF) dropwise. Stir the solution for 1 hour at -78 °C.
-
Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C. Stir the mixture at this temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude solid is purified by recrystallization (e.g., from ethanol) or flash column chromatography to afford the pure alkylated product. Diastereomeric excess is determined by chiral HPLC or by ¹H NMR of the cleaved product.
References
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Bernardi, A., et al. (1999). The Mechanism of Cleavage of Evans Chiral Auxiliaries by LiOOH. Journal of Organic Chemistry. Available at: [Link]
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Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development.[15] Available at: [Link]
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Heravi, M. M., et al. (2014). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Tetrahedron: Asymmetry.[12][13] Available at: [Link]
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Wikipedia. (2023). Camphorsultam. Wikipedia.[6] Available at: [Link]
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Davis, F. A., et al. (1993). (-)-d-2,10-camphorsultam. Organic Syntheses.[21] Available at: [Link]
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Heravi, M. M., et al. (2014). Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. Semantic Scholar.[13] Available at: [Link]
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Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities. Australian Journal of Chemistry.[14][16] Available at: [Link]
-
Grokipedia. (n.d.). Camphorsultam. Grokipedia.[7] Available at: [Link]
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Heravi, M. M., et al. (2013). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances.[11] Available at: [Link]
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Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare.[17] Available at: [Link]
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Wikipedia. (2023). Chiral auxiliary. Wikipedia.[2] Available at: [Link]
-
Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society.[8] Available at: [Link]
-
Labidi, A., & Yacin-Ali, A. (2020). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.[22] Available at: [Link]
-
Lin, C.-H., et al. (2009). Structure of camphor-derived chiral auxiliary and method for forming the same. Google Patents.[3] Available at:
-
ResearchGate. (n.d.). A) Synthesis of Oppolzer's sultams. B) Stereoselective tandem Michael... ResearchGate.[20] Available at: [Link]
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Reddy, K. L. (2003). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Organic Letters.[10] Available at: [Link]
-
ResearchGate. (n.d.). (S)-4-Benzyl-2-oxazolidinone. ResearchGate.[18] Available at: [Link]
-
Tummatorn, J., & Dudley, G. B. (2006). Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. The Journal of Organic Chemistry.[5] Available at: [Link]
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A Comparative Guide to Chiral Auxiliaries: (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one vs. Pseudoephedrine Amides in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and bioactive molecules, synthetic chemists rely on a variety of strategies. Among the most robust and dependable are substrate-controlled methods employing chiral auxiliaries. These chemical entities are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, after which they are removed to reveal the desired enantiomerically enriched product.[1] This guide provides an in-depth comparison of two stalwart classes of chiral auxiliaries: the oxazolidinones, exemplified by (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one and popularized by David A. Evans, and the pseudoephedrine amides, developed by Andrew G. Myers. Both systems are highly effective for asymmetric alkylations, yet they possess distinct characteristics that make each uniquely suited for different synthetic challenges.[2]
This document will delve into the mechanistic underpinnings of stereocontrol, provide a comparative analysis of their performance based on experimental data, and offer detailed protocols for their application.
The Core Principle: A General Workflow for Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary follows a logical three-stage process, ensuring the transfer of chirality to the substrate with high fidelity. This workflow is fundamental to understanding the practical application of both Evans' oxazolidinones and pseudoephedrine amides.
Figure 1: A generalized workflow for asymmetric synthesis using a chiral auxiliary.
Evans' Oxazolidinones: A Legacy of Stereocontrol
Pioneered by David A. Evans, chiral oxazolidinones have become a cornerstone of asymmetric synthesis, applied in numerous total syntheses of complex natural products.[1][3] The specific compound, (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, is a derivative of (R)-4-benzyl-2-oxazolidinone, a widely used auxiliary in this class.
Mechanism of Stereocontrol
The high degree of stereoselectivity observed with Evans' auxiliaries is attributed to the formation of a rigid, chelated enolate intermediate.[2][4] Upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), a Z-enolate is formed. The metal cation (Li⁺ or Na⁺) is chelated between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the substituent at the C4 position (e.g., a benzyl group), effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in a highly diastereoselective alkylation.[4][5]
Figure 2: The chelated Z-enolate of an Evans' auxiliary directs the electrophile away from the bulky C4 substituent.
Advantages and Limitations
-
High Diastereoselectivity: Evans' auxiliaries consistently provide excellent levels of stereocontrol for a wide range of transformations, including alkylations and aldol reactions.[1]
-
Well-Established: The extensive body of literature and proven track record in total synthesis make it a reliable choice.[2][3]
-
Versatility: Applicable to a broad scope of electrophiles and reaction types.[1]
However, there are some practical considerations:
-
Cost: The chiral amino alcohols used to synthesize the auxiliaries can be expensive.[4]
-
Cleavage Conditions: While various methods exist for auxiliary removal, some, like LiOH/H₂O₂, can be harsh and may not be suitable for sensitive substrates.[6] Careful optimization is often required to prevent side reactions.[6]
Pseudoephedrine Amides: A Practical and Economical Alternative
Developed by Andrew G. Myers, the use of pseudoephedrine as a chiral auxiliary offers a highly practical and cost-effective method for asymmetric alkylation.[7][8] Both enantiomers of pseudoephedrine are inexpensive commodity chemicals, making this method attractive for large-scale synthesis.[8][9]
Mechanism of Stereocontrol
The stereochemical outcome of pseudoephedrine amide alkylations is governed by a different, yet equally effective, organizational principle. After N-acylation, the resulting tertiary amide is deprotonated with a strong base (e.g., LDA) to form a (Z)-enolate.[1][7] The key to stereocontrol is the formation of a rigid, chair-like transition state where the lithium cation is chelated by both the enolate oxygen and the oxygen of the pseudoephedrine auxiliary's hydroxyl group.[10][11] This conformation, in conjunction with the steric hindrance provided by the auxiliary's phenyl and methyl groups, effectively blocks one face of the enolate, directing the electrophile to the opposite face with high diastereoselectivity.[1][10] The presence of lithium chloride is often crucial for achieving high levels of selectivity.[1][8]
Figure 3: The rigid, chelated Z-enolate of a pseudoephedrine amide directs alkylation.
Advantages and Limitations
-
Cost-Effective: Pseudoephedrine is an inexpensive, readily available commodity chemical.[9]
-
Crystalline Products: The pseudoephedrine amides and their alkylated products are often highly crystalline, which simplifies purification by recrystallization and allows for easy enrichment to >99% diastereomeric excess (de).[2][9]
-
Broad Substrate Scope: The methodology is effective for a wide range of alkyl halides, including less reactive ones.[8][9]
The primary drawback is:
-
Regulatory Scrutiny: Pseudoephedrine is a precursor for the illicit synthesis of methamphetamine, and its purchase and use are restricted in many regions.[12][13] A notable alternative, pseudoephenamine, has been shown to be a superior auxiliary in many cases, particularly for the formation of quaternary centers, and is free from these regulatory restrictions.[12]
Performance Comparison: Head-to-Head Analysis
The choice between these two powerful auxiliaries often comes down to the specific requirements of the synthetic target and practical laboratory considerations.[2]
| Feature | Evans' Oxazolidinone | Pseudoephedrine Amide | Rationale & Citations |
| Stereoselectivity (de) | Generally Excellent (>95%) | Generally Excellent (>95%) | Both systems form rigid, chelated intermediates that provide high levels of stereocontrol.[2] |
| Typical Yields | Good to Excellent | Good to Excellent | Both methods are known for their efficiency and high-yielding transformations.[2] |
| Substrate Scope | Very Broad (Alkylations, Aldols, etc.) | Broad (Primarily Alkylations) | Evans' auxiliaries are well-documented for a wider variety of asymmetric transformations.[1] Pseudoephedrine amides are exceptionally robust for alkylations, including with less reactive electrophiles.[1][9] |
| Cost & Availability | Moderate to High | Low | Pseudoephedrine is an inexpensive commodity chemical, whereas the chiral amino alcohols for Evans' auxiliaries are more costly.[2][9] |
| Product Crystallinity | Variable | Often High | Pseudoephedrine amides and their products are frequently crystalline, facilitating purification.[2][9] |
| Auxiliary Removal | Multiple methods, can be harsh (e.g., LiOH/H₂O₂) or mild (e.g., LiBH₄ reduction). | Multiple methods (e.g., acidic/basic hydrolysis, reduction) to yield acids, alcohols, or aldehydes. | Evans' auxiliary cleavage to the acid can require careful control to avoid side products.[6] Pseudoephedrine amides can be converted to various functional groups in a single operation.[8][9] |
| Regulatory Issues | None | Significant | Pseudoephedrine is a controlled substance due to its use in illicit drug manufacturing.[12] |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following section details representative protocols for an asymmetric alkylation using both auxiliaries.
Protocol 1: Asymmetric Alkylation via an Evans' Oxazolidinone
This three-step procedure outlines the acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage to the carboxylic acid.
Step A: Acylation of (R)-4-Benzyl-2-oxazolidinone
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the solution for 15 minutes.
-
Add the desired acyl chloride (in this case, 4-methylpentanoyl chloride) (1.1 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and perform a standard aqueous workup followed by purification (e.g., column chromatography) to yield (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.
Step B: Asymmetric Alkylation
-
To a solution of the N-acyl oxazolidinone (1.0 equiv.) from Step A in anhydrous THF at -78 °C, add NaHMDS (1.1 equiv.).
-
Stir for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and stir the reaction at -78 °C until completion (TLC monitoring).
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Purify the product via column chromatography to obtain the diastereomerically enriched alkylated product.
Step C: Auxiliary Cleavage to Carboxylic Acid
-
Dissolve the alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv.) followed by aqueous lithium hydroxide (LiOH) (2.0 equiv.).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture and extract the desired carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
Protocol 2: Asymmetric Alkylation via a Pseudoephedrine Amide
This procedure details the formation of the pseudoephedrine amide and its subsequent diastereoselective alkylation.
Step A: Acylation of (+)-Pseudoephedrine
-
To a solution of (+)-pseudoephedrine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (TLC monitoring).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The resulting pseudoephedrine amide is often crystalline and can be purified by recrystallization.[11]
Step B: Asymmetric Alkylation
-
To a solution of the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (LiCl) (6.0 equiv.) in anhydrous THF at -78 °C, add LDA (1.1 equiv.).
-
Warm the solution to 0 °C and stir for 1 hour to ensure enolization.
-
Cool the reaction back down to -78 °C and add the electrophile (e.g., ethyl iodide, 1.5 equiv.).
-
Stir at 0 °C until the reaction is complete (TLC monitoring).
-
Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup.
-
The alkylated product can often be purified by recrystallization to high diastereomeric purity.[9]
Step C: Auxiliary Cleavage to Carboxylic Acid
-
Dissolve the alkylated pseudoephedrine amide in THF.
-
Add an aqueous solution of potassium hydroxide (KOH) and heat the mixture at reflux for 12-24 hours.
-
After cooling, acidify the mixture with aqueous HCl and extract the product carboxylic acid. The protonated pseudoephedrine auxiliary can be recovered from the aqueous layer.
Conclusion
Both Evans' oxazolidinones and pseudoephedrine amides are exceptionally powerful and reliable chiral auxiliaries for asymmetric alkylation, each capable of delivering products with high diastereoselectivity and in good yields.[2] The decision of which to employ is a multifactorial one.
-
Evans' auxiliaries represent a well-established and versatile system with a vast range of demonstrated applications, making them a go-to choice for complex synthetic problems, especially when cost is not the primary constraint.[2]
-
Pseudoephedrine amides offer a highly practical and economical alternative, particularly advantageous for large-scale synthesis.[2] The crystalline nature of the intermediates is a significant practical benefit for purification.[9] However, researchers must navigate the regulatory hurdles associated with pseudoephedrine.[12] For many applications, the related and unrestricted pseudoephenamine may offer a superior solution.[12]
Ultimately, this guide provides the foundational knowledge and practical protocols to empower researchers to make an informed decision based on the specific demands of their synthetic targets, balancing factors of cost, scalability, substrate compatibility, and ease of handling.
References
-
Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health. [Link]
-
Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI. [Link]
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Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. University of Strathclyde. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
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University of Rochester. (n.d.). Enantioselective Synthesis. [Link]
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Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
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ResearchGate. (2025, August 6). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. [Link]
-
Myers, A. G. (1996). Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis. ProQuest. [Link]
-
Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Chem252. (2022, December 28). Lecture 1: Evans' Oxazolidinone. YouTube. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
Singh, V., et al. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. University of York. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society. [Link]
-
Clayden, J. (2007). Remote Control of Stereochemistry: Communicating Information via Conformation. Beilstein-Institut. [Link]
-
Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ACS Publications. [Link]
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Vicario, J. L., et al. (2004). Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity. PubMed. [Link]
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NurdRage. (2015, November 17). How to extract chemicals from over the counter products. YouTube. [Link]
-
National Institutes of Health. (2020, June 24). A review of the newly identified impurity profiles in methamphetamine seizures. [Link]
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MDPI. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]
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Eiceman, G. A., et al. (2012). Separation mechanism of chiral impurities, ephedrine and pseudoephedrine, found in amphetamine-type substances using achiral modifiers in the gas phase. PubMed. [Link]
-
RSC Publishing. (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. [Link]
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A Senior Application Scientist's Guide to the Stereochemical Validation of (R)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the reliable control of stereochemistry is paramount. The Evans chiral auxiliary, (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, has established itself as a cornerstone for stereoselective carbon-carbon bond formation, particularly in aldol reactions. However, the successful synthesis of the desired diastereomer is only half the battle; rigorous validation of its stereochemical assignment is a critical, non-negotiable step. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, grounded in experimental data and practical insights to ensure the scientific integrity of your findings.
The Foundation: Understanding Stereochemical Induction
The (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one auxiliary directs the stereochemical outcome of reactions at the α-carbon of the pentanoyl group. In the context of an aldol reaction, the formation of a Z-enolate, directed by the bulky benzyl group of the auxiliary, leads to a highly ordered, chair-like transition state. This transition state favors the formation of the syn-aldol adduct. The facial selectivity is controlled by the steric hindrance of the benzyl group, which blocks one face of the enolate, forcing the electrophile (an aldehyde) to approach from the less hindered face. This mechanistic underpinning is the basis for the high diastereoselectivity observed in these reactions.
Comparative Analysis of Validation Methodologies
The unambiguous determination of the newly formed stereocenters in the aldol adduct requires a multi-faceted analytical approach. The three most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, and single-crystal X-ray crystallography. Each method offers distinct advantages and is best suited for different stages of a research and development workflow.
| Parameter | NMR Spectroscopy (¹H & ¹³C) | Chiral HPLC | Single-Crystal X-ray Crystallography |
| Principle | Exploits through-bond and through-space correlations to determine relative stereochemistry. | Differential interaction of diastereomers with a chiral stationary phase leading to separation. | Direct determination of the three-dimensional arrangement of atoms in a crystal lattice. |
| Information Yield | Relative stereochemistry, diastereomeric ratio. | Diastereomeric ratio, preparative separation of diastereomers. | Absolute stereochemistry (with a known chiral center). |
| Sample Requirement | ~5-10 mg, non-destructive. | Micrograms to grams, depending on scale. | High-quality single crystal (~0.1-0.5 mm). |
| Throughput | High | High | Low (crystal growth can be a bottleneck). |
| "Gold Standard" | For initial diastereomeric ratio determination. | For accurate diastereomeric excess (d.e.) and preparative separation. | For unambiguous, absolute stereochemical assignment. |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the workhorse for the initial assessment of the diastereoselectivity of the reaction. The distinct chemical environments of the protons and carbons in the different diastereomers lead to distinguishable signals in the ¹H and ¹³C NMR spectra.
Causality Behind Spectral Differences: The relative orientation of the substituents on the newly formed stereocenters influences the magnetic shielding of nearby nuclei. For syn and anti aldol adducts, the coupling constants (³JHH) between the protons on the α- and β-carbons of the aldol moiety can be diagnostic. Furthermore, characteristic chemical shifts for the protons and carbons of the oxazolidinone auxiliary and the aldol fragment can be compared to literature values for known compounds.
Illustrative ¹H NMR Data for a Representative syn-Aldol Adduct:
While specific data for the 4-methylpentanoyl derivative can vary, the following represents typical chemical shifts for a syn-aldol adduct of a similar N-acyloxazolidinone:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Hα | ~4.2 | m | - |
| Hβ | ~4.0 | m | - |
| CH₃ (on aldol) | ~1.2 | d | ~7.0 |
| OH | ~2.5 | d | ~4.0 |
Note: The exact chemical shifts are dependent on the solvent and the specific aldehyde used in the reaction.
Workflow for NMR-based Stereochemical Assignment:
Figure 1: Workflow for initial stereochemical assessment by NMR.
Chiral High-Performance Liquid Chromatography (HPLC): For Quantitation and Separation
Chiral HPLC is the preferred method for the accurate determination of the diastereomeric excess (d.e.) and for the preparative separation of the diastereomers for further characterization or use.
The "Why" of Chiral Recognition: Chiral stationary phases (CSPs), often based on polysaccharides like cellulose or amylose, create a chiral environment within the column. The diastereomeric products interact differently with the CSP through a combination of hydrogen bonding, π-π stacking, and steric interactions. These differential interactions lead to different retention times, allowing for their separation.
Experimental Protocol for Chiral HPLC Separation:
This protocol is a representative starting point and may require optimization.
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is often a good first choice.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations.
-
Flow Rate: A flow rate of 1.0 mL/min is typical.
-
Detection: UV detection at a wavelength where the aromatic ring of the benzyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified product mixture in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: The retention times of the two diastereomers are recorded, and the peak areas are used to calculate the diastereomeric ratio.
Workflow for Chiral HPLC Analysis:
Figure 2: Workflow for diastereomeric ratio determination and separation by chiral HPLC.
Single-Crystal X-ray Crystallography: The Definitive Answer
For an irrefutable determination of the stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the direct visualization of the atomic arrangement.
The Path to a Crystal Structure: The primary challenge of this method is often growing a single crystal of suitable quality. This typically involves slow evaporation of a solvent from a saturated solution of the purified major diastereomer. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer, and the diffraction pattern is collected. The resulting data is used to solve and refine the crystal structure. Since the absolute configuration of the (R)-4-benzyl-2-oxazolidinone auxiliary is known, the absolute configuration of the newly formed stereocenters can be determined with high confidence.
Workflow for X-ray Crystallography:
Figure 3: Workflow for absolute stereochemical determination by X-ray crystallography.
Chemical Correlation: Mosher's Ester Analysis
In cases where obtaining a suitable crystal for X-ray analysis is challenging, the absolute configuration of the newly formed secondary alcohol can be determined by chemical correlation, most commonly through the formation of Mosher's esters. This NMR-based method provides an alternative route to establishing the absolute stereochemistry.
Principle of Mosher's Ester Analysis: The secondary alcohol of the aldol adduct is esterified with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomeric esters. The anisotropic effect of the phenyl ring in the MTPA moiety causes different shielding and deshielding of the protons on either side of the newly formed ester linkage in the ¹H NMR spectrum. By analyzing the differences in chemical shifts (Δδ = δS - δR) for these protons, the absolute configuration of the alcohol can be deduced.[1]
Experimental Protocol for Mosher's Ester Analysis:
-
Esterification: The purified aldol adduct is divided into two portions. One is reacted with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride, typically in the presence of a mild base like pyridine or DMAP.
-
Purification: The resulting diastereomeric MTPA esters are purified by chromatography.
-
NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters.
-
Data Analysis: The chemical shifts of protons on both sides of the carbinol center are assigned, and the chemical shift differences (Δδ = δS - δR) are calculated. A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration.
Conclusion: A Self-Validating Approach
The validation of the stereochemical assignment of products from reactions involving (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a critical aspect of synthetic chemistry. A logical and tiered approach, beginning with NMR for initial assessment, followed by chiral HPLC for accurate quantitation and preparative separation, and culminating in single-crystal X-ray crystallography or Mosher's ester analysis for absolute configuration determination, provides a robust and self-validating system. By understanding the principles behind each technique and applying them rigorously, researchers can ensure the integrity and reproducibility of their synthetic achievements.
References
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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The Unambiguous Arbiters: A Comparative Guide to the X-ray Crystallography of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design and a prerequisite for understanding biological activity. In the realm of asymmetric synthesis, chiral auxiliaries such as the Evans' oxazolidinones are indispensable tools for stereocontrol. The absolute configuration of their acylated derivatives, such as (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, dictates the stereochemical outcome of subsequent reactions. While a multitude of analytical techniques can provide stereochemical information, single-crystal X-ray crystallography remains the definitive method for elucidating the absolute configuration and solid-state conformation of these crucial compounds. This guide provides an in-depth comparison of X-ray crystallography with alternative spectroscopic methods, offering field-proven insights to aid in the selection of the most appropriate analytical approach.
The Gold Standard: Unraveling Stereochemistry with X-ray Crystallography
X-ray crystallography provides an unparalleled, unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[3]
The Crystallographic Workflow: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both patience and precision. The causality behind each step is critical for obtaining high-quality data.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art of the Science):
-
Rationale: The formation of a well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions) is the most critical and often the most challenging step.[3] The slow cooling of a supersaturated solution is a common method.
-
Procedure: Dissolve the (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol). Slowly introduce an anti-solvent (e.g., hexane) until slight turbidity is observed. Seal the vessel and allow it to stand undisturbed at a constant, cool temperature. Slow evaporation of the solvent is an alternative method.
-
-
Crystal Mounting and Data Collection:
-
Rationale: A single, defect-free crystal is carefully mounted on a goniometer head and placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms, leading to a clearer diffraction pattern.
-
Procedure: A suitable crystal is selected under a microscope, mounted on a loop, and flash-cooled in a cryostream (typically around 100-173 K).[4] The crystal is then centered in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.[3]
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data (a series of reflections with varying intensities) is mathematically processed to generate an electron density map. An initial model of the structure is then fitted to this map and refined to best match the experimental data.
-
Procedure: The diffraction data is integrated and corrected for experimental factors. The structure is typically solved using direct methods for small molecules. The atomic positions and thermal parameters are then refined against the diffraction data until the calculated and observed diffraction patterns converge. The absolute configuration is determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter.[4]
-
A Case Study: Crystal Structure of a Related (R)-4-benzyl-3-acyloxazolidin-2-one
While a public crystal structure for the exact 4-methylpentanoyl derivative is not available, the structure of a closely related compound, (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidin-2-one, provides valuable insights.[4] In this structure, the oxazolidinone and the side-chain carbonyl groups adopt an antiperiplanar arrangement to minimize steric hindrance.[4] This conformational preference is a key factor in the stereodirecting ability of the Evans auxiliary.
Alternative and Complementary Techniques
While X-ray crystallography is the definitive method, it is not always feasible or necessary. Other spectroscopic techniques can provide valuable, albeit sometimes indirect, information about the absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's Method
For chiral molecules that are difficult to crystallize, NMR spectroscopy offers a powerful alternative for determining absolute configuration. The Mosher's ester analysis is a widely used NMR-based method for deducing the configuration of stereogenic centers.[5][6]
Principle: The chiral substrate is derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons in the ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the stereocenter can be determined.[7][8]
Experimental Protocol: Modified Mosher's Method for Chiral Auxiliaries
-
Derivatization: React the chiral alcohol (obtained after cleavage of the acyl group from the oxazolidinone) separately with (R)- and (S)-MTPA chloride.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Data Interpretation: Assign the protons on both sides of the stereocenter and calculate the Δδ values. A consistent positive or negative sign for Δδ on one side of the molecule relative to the other reveals the absolute configuration.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[9] This technique is particularly sensitive to the three-dimensional structure of molecules containing chromophores.
Principle: Chiral molecules interact differently with left- and right-circularly polarized light, resulting in a characteristic CD spectrum. This spectrum can be compared to the known spectrum of a related compound or to a spectrum predicted by quantum chemical calculations to determine the absolute configuration.[10][11]
Experimental Protocol: CD Spectroscopy for Absolute Configuration
-
Sample Preparation: Dissolve the sample in a suitable solvent that does not absorb in the spectral region of interest.
-
Data Acquisition: Record the CD spectrum over the appropriate wavelength range.
-
Data Analysis: Compare the experimental spectrum with that of a known standard or a computationally predicted spectrum for a given absolute configuration. A match in the sign and shape of the Cotton effects confirms the absolute configuration.[9]
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on several factors, including the nature of the sample, the information required, and available resources.
| Feature | Single-Crystal X-ray Diffraction | NMR (Mosher's Method) | Circular Dichroism (CD) |
| Principle | Diffraction of X-rays by a crystal lattice | Anisotropic effects in diastereomeric derivatives | Differential absorption of circularly polarized light |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | 1-5 mg of purified sample (recoverable) | Microgram to milligram quantities in solution |
| Analysis Time | Days to weeks (crystal growth dependent) | 4-6 hours of active effort over 1-2 days[6] | Hours |
| Information Provided | Unambiguous 3D structure, absolute configuration, bond lengths/angles | Absolute configuration (relative to the chiral reagent) | Absolute configuration (often by comparison), secondary structure information |
| Key Advantage | Definitive and unambiguous results[1] | Does not require crystallization | High throughput, small sample requirement |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain | Indirect method, requires derivatization, interpretation can be complex | Requires a chromophore near the stereocenter, can be ambiguous without a reference |
Best Practices and Considerations
Caption: Decision-making flowchart for selecting a stereochemical analysis method.
-
Prioritize X-ray Crystallography: When an unambiguous determination of the absolute configuration and solid-state conformation is required, and a suitable crystal can be obtained, single-crystal X-ray diffraction is the unequivocal method of choice.
-
Leverage NMR for Non-Crystalline Samples: For oils or compounds that are recalcitrant to crystallization, Mosher's method provides a reliable, albeit more labor-intensive, alternative for assigning absolute configuration.
-
Utilize CD for High-Throughput Screening: CD spectroscopy is an excellent tool for rapid, preliminary stereochemical analysis, especially when comparing a series of related chiral compounds, provided they possess a suitable chromophore.
-
Consider Complementary Approaches: In complex cases, employing a combination of techniques can provide a higher degree of confidence in the stereochemical assignment.
Conclusion
The stereochemical integrity of chiral auxiliaries and their derivatives is paramount in modern asymmetric synthesis. While NMR and CD spectroscopy offer valuable insights, single-crystal X-ray crystallography stands as the ultimate arbiter for the determination of absolute configuration. A thorough understanding of the principles, protocols, and comparative advantages of each technique empowers researchers to make informed decisions, ensuring the structural fidelity of their molecules and the success of their synthetic endeavors.
References
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Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. [Link]
- Advances in chiral analysis: from classical methods to emerging technologies. (2023). RSC Chemical Biology.
- Editorial: Insights in structural and stereochemical analysis: 2022. (2023). Frontiers in Molecular Biosciences.
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CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?. MtoZ Biolabs. [Link]
- Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. (2021). Pharmaceuticals.
- Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications. (2023).
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007).
- Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008). Chirality.
- Stereochemistry Review. (n.d.). University of Wisconsin-Madison.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007).
- Absolute Configuration by Circular Dichroism: Quantum Chemical CD Calcul
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010).
- Comparison of NMR and X-ray crystallography. (n.d.). Budapest University of Technology and Economics.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. (n.d.). TCI Chemicals.
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Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
- A Guide to CD Spectroscopy| Overview & Applic
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007).
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). eLS.
- Single-crystal X-ray Diffraction. (2018). SERC - Carleton College.
- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2024).
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2006).
- Determination of crystal structure by single crystal X-ray diffraction. (n.d.). University of Coimbra.
- (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine. (2010). Acta Crystallographica Section E: Structure Reports Online.
- (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidinone. (2012). Acta Crystallographica Section E: Structure Reports Online.
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(R)-4-Benzyl-2-oxazolidinone. PubChem. [Link]
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(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone. PubChem. [Link]
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4-Benzyl-1,3-oxazolidin-2-one. PubChem. [Link]
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4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one. PubChem. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Introduction: (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a member of the Evans' oxazolidinone family of chiral auxiliaries, instrumental in modern asymmetric synthesis for the stereoselective construction of complex molecules.[1][][3] As a high-value, specialized reagent, its lifecycle management—from handling to disposal—requires meticulous attention to safety, environmental responsibility, and regulatory compliance. This guide provides drug development professionals and laboratory researchers with a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring operational safety and adherence to best practices.
Part 1: Core Safety and Hazard Profile
Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. The information below is synthesized from Safety Data Sheets (SDS) of the parent oxazolidinone and structurally similar N-acylated derivatives.
GHS Hazard Classification
The compound is classified as hazardous, and all handling and disposal operations must reflect these classifications.
| Hazard Class | Category | Hazard Statement | Citations |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][5][6] |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | [5][7][8] |
| Serious Eye Damage / Irritation | Category 2 | H319: Causes serious eye irritation | [5][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][7][8] |
Expert Insight: The primary risks associated with this solid compound are irritation upon contact with skin, eyes, or the respiratory system, and toxicity if ingested. The procedures outlined below are designed to mitigate these risks through containment and appropriate personal protective equipment.
Recommended Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable.
| Protection Type | Specification | Rationale & Citation |
| Eye/Face | ANSI Z87.1-compliant safety goggles or a face shield. | Prevents eye contact with dust or splashes, which can cause serious irritation.[7][8] |
| Hand | Nitrile or other chemically resistant gloves. | Prevents skin irritation upon direct contact. Contaminated gloves must be disposed of as chemical waste.[4][8] |
| Body | Standard laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[4][7] |
| Respiratory | Use in a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of airborne dust, mitigating respiratory irritation.[7][8] |
Part 2: Spill and Emergency Procedures
Accidents require immediate and correct responses to minimize harm.
Spill Management
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate (i.e., the spill is contained within a fume hood).
-
Don PPE: Wear the full PPE specified in Section 1.2.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust. Use an inert absorbent material (e.g., sand, vermiculite) for solutions.[5]
-
Collection: Place the spilled material and any contaminated absorbents into a clearly labeled, sealable container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
First-Aid and Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Part 3: The Waste Management Hierarchy: Recovery vs. Disposal
As a Senior Application Scientist, I must emphasize that direct disposal is not the only, nor the most sustainable, option for a valuable chiral auxiliary. The established principle of waste hierarchy prioritizes waste prevention and recovery.
-
Recovery (Preferred Method): Chiral auxiliaries are designed to be cleaved from the reaction product and recovered for reuse.[1][9] This is typically achieved through acidic or basic hydrolysis, followed by a liquid-liquid extraction to separate the auxiliary from the final product.[9] Recovering the auxiliary is not only economically prudent but also aligns with the principles of green chemistry by minimizing hazardous waste generation.
-
Disposal (When Necessary): Disposal is the required pathway for unrecoverable material, such as contaminated spill residues, expired reagents, or waste streams from which recovery is not feasible. The remainder of this guide focuses exclusively on this disposal process.
Part 4: Step-by-Step Disposal Protocol
The proper disposal of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one requires its classification as a hazardous chemical waste. It must never be disposed of down the drain or in regular trash.[10][11]
Step 1: Waste Characterization and Segregation
The first critical step is to correctly characterize the waste stream. This compound is a non-halogenated organic solid .
-
Pure Solid Waste: Unused or expired solid compound.
-
Contaminated Solids: Labware (e.g., weigh boats, gloves, silica gel) contaminated with the compound.
-
Liquid Waste: Solutions containing the compound. The solvent determines the waste stream. For example, a solution in dichloromethane (a halogenated solvent) must go into the halogenated organic liquid waste stream. A solution in ethyl acetate (a non-halogenated solvent) goes into the non-halogenated organic liquid waste stream.
Causality: Segregating halogenated and non-halogenated waste is critical because their disposal methods and costs differ significantly. Co-mingling them unnecessarily increases disposal costs and complexity.[12]
Step 2: Containerization
-
Use only designated, chemically compatible hazardous waste containers.[11]
-
Ensure containers are in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.
-
Keep the container closed at all times except when adding waste.[11]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety.
-
Attach a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.
-
Clearly write the full, unabbreviated chemical name: "(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one" and list any solvents and their approximate percentages. Trade names are not acceptable.[11]
-
Indicate the relevant hazards (Irritant, Harmful if Swallowed).
Step 4: Final Disposal
-
Consult Institutional Policy: Every research institution has an Environmental Health & Safety (EHS) department that manages hazardous waste. You are required to follow their specific procedures.
-
Arrange for Pickup: Once the container is full or reaches its storage time limit (e.g., 90 days for Large Quantity Generators), arrange for a pickup by your institution's EHS personnel.[14][15] They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]
Part 5: Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating waste containing (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.
Caption: Decision workflow for proper waste segregation.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
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Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH & Co.KG. [Link]
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Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). [Link]
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C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News (YouTube). [Link]
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Chemical and Laboratory Waste. Enva. [Link]
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The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. ResearchGate. [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
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Chemical Waste Guidelines. University of Maryland, Environmental Safety, Sustainability & Risk. [Link]
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How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]
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-
Chemical Waste. The University of Texas at Austin, Environmental Health and Safety. [Link]
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
As researchers dedicated to advancing drug development, our work with chiral auxiliaries like (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is fundamental to asymmetric synthesis. These powerful tools, often referred to as Evans auxiliaries, enable the precise construction of stereocenters, a critical step in creating targeted therapeutics.[1][2] However, mastery in the lab extends beyond synthetic strategy; it demands an unwavering commitment to safety. This guide provides a detailed operational plan for the safe handling of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a risk-assessment framework, ensuring that safety protocols are not merely followed, but understood.
-
Skin Irritation (H315): Direct contact can cause skin irritation.[3][4][5]
-
Serious Eye Irritation (H319): The compound poses a significant risk of causing serious eye irritation if it comes into contact with the eyes.[3][4][5]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4][5]
Understanding these hazards is the first step in constructing a robust safety plan. The causality is clear: the chemical properties that make these molecules effective reagents also necessitate a physical barrier to prevent unintended biological interaction.
Risk-Based PPE Selection: A Dynamic Approach
The selection of PPE should not be a static, one-size-fits-all checklist. Instead, it should be a dynamic process tailored to the specific task at hand. The level of protection must correspond to the level of risk, which varies depending on the physical form of the chemical, the scale of the operation, and the potential for exposure.
Below is a summary of recommended PPE based on common laboratory operations involving (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.
| Laboratory Operation | Minimum Required PPE | Rationale for Protection Level |
| Weighing and Solid Handling | Safety Goggles, Nitrile Gloves, Lab Coat, N95 Respirator | High risk of generating and inhaling airborne particulates. Goggles provide essential protection from dust. |
| Preparing Solutions | Safety Goggles, Nitrile Gloves, Lab Coat | Moderate risk of splashes and skin contact during dissolution. Goggles are critical to protect against eye irritation. |
| Running Reactions & Work-up | Safety Goggles (or Face Shield over Goggles), Nitrile Gloves, Lab Coat | Increased risk of splashes, especially during transfers and extractions. A face shield offers broader protection. |
| Column Chromatography | Safety Goggles, Nitrile Gloves, Lab Coat | Potential for leaks and splashes under pressure. Consistent skin and eye protection is necessary. |
| Handling Spills | Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat, Double Nitrile Gloves, N95 Respirator | High-risk scenario with significant potential for inhalation and widespread skin/eye contact. |
This tiered approach ensures that protection is commensurate with the risk, preventing both under-protection in high-risk scenarios and cumbersome over-protection in low-risk tasks.
Core PPE Components: The "Why" Behind the "What"
A deep understanding of why each piece of PPE is chosen reinforces its importance and encourages consistent, correct usage.
-
Eye and Face Protection: Given the H319 classification (Causes serious eye irritation), eye protection is non-negotiable.[3][4]
-
Safety Glasses with Side Shields: Suitable for low-risk activities where the chance of a direct splash is minimal.
-
Chemical Splash Goggles: The gold standard for handling this compound, especially in liquid form. They form a seal around the eyes, offering superior protection from splashes, in line with OSHA and EN 166 standards.[3][6]
-
Face Shield: Used in conjunction with goggles during high-risk procedures like reaction work-ups or when handling larger quantities. It provides an additional layer of protection for the entire face.[7]
-
-
Hand Protection: To prevent skin irritation (H315), appropriate gloves are mandatory.[3][4]
-
Nitrile Gloves: These are the standard recommendation for general chemical handling.[8] They provide a good barrier against a variety of chemicals and are less likely to cause allergic reactions than latex. Always check for tears or punctures before use. For prolonged operations, consider double-gloving.
-
-
Body Protection: A lab coat is the minimum requirement to protect your skin and clothing from incidental contact and small splashes.[7]
-
Lab Coat: Should be buttoned and have long sleeves.
-
Chemical-Resistant Apron: Recommended when there is a higher risk of significant splashes, such as during quenching or extraction procedures.
-
-
Respiratory Protection: The potential for respiratory irritation (H335) makes respiratory protection necessary when handling the solid compound outside of a certified chemical fume hood.[3][4][5]
-
N95 Respirator: When weighing the solid material on an open bench, an N95 respirator will filter out airborne particulates.
-
Work within a Fume Hood: The primary engineering control is to handle the solid material within a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
The logical relationship for selecting the appropriate level of PPE can be visualized as a decision-making workflow.
Caption: PPE selection workflow based on task-specific risks.
Operational Protocols: Ensuring Self-Validating Safety
Procedural discipline is as crucial as the equipment itself. The following step-by-step protocols are designed to be self-validating systems, minimizing the chance of error and exposure.
Protocol 1: Donning Personal Protective Equipment
The sequence of putting on PPE is critical to ensure complete and uncontaminated protection.
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat/Gown: Put on your lab coat and fasten all buttons.
-
Respirator (if required): If handling the solid outside a fume hood, put on your N95 respirator. Ensure a proper seal around your nose and mouth.
-
Eye and Face Protection: Put on your safety goggles. If required, place the face shield over the goggles.
-
Gloves: Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Protocol 2: Doffing (Removing) Personal Protective Equipment
The removal process is a high-risk moment for contamination. Follow this sequence to protect yourself.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other glove and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the appropriate waste container.[9]
-
Hand Hygiene: Wash your hands thoroughly.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head. Avoid touching the front surface.
-
Lab Coat: Unbutton your lab coat and remove it by peeling it off your shoulders, turning the sleeves inside out. Hang it in its designated storage area or dispose of it if it's a disposable gown.
-
Respirator (if used): Remove the respirator from behind your head. Do not touch the front.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water one last time.[9]
Disposal and Emergency Plans
A complete safety plan extends beyond active handling to include waste disposal and emergency response.
Waste Disposal
-
Solid Waste: All solid waste contaminated with (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, including used gloves, weigh paper, and contaminated paper towels, must be disposed of in a designated hazardous chemical waste container.[5][10]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.[9]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour chemical waste down the drain.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the immediate area. Wear the appropriate spill response PPE (see table above). Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[5]
By integrating this comprehensive PPE strategy into your daily laboratory workflow, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
American Chemical Society Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Online] Available at: [Link]
-
PubChem. (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. [Online] Available at: [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Online] Available at: [Link]
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ACS Material. PPE and Safety for Chemical Handling. [Online] Available at: [Link]
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Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Online] Available at: [Link]
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Online] Available at: [Link]
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Scribd. Evans Auxiliary Procedure. [Online] Available at: [Link]
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National Institutes of Health (NIH). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Online] Available at: [Link]
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YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Online] Available at: [Link]
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ChemTalk. Lab Safety Equipment & PPE. [Online] Available at: [Link]
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Centers for Disease Control and Prevention (CDC). Chapter 12 Standard Safety Practices in the Microbiology Laboratory. [Online] Available at: [Link]
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Biology LibreTexts. 1.1: Safety Procedures for the Microbiology Laboratory. [Online] Available at: [Link]
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National Institutes of Health (NIH). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Online] Available at: [Link]
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Oxford Academic. Safety, tolerability and pharmacokinetics of 21 day multiple oral administration of a new oxazolidinone antibiotic, LCB01-0371, in healthy male subjects. [Online] Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
